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3-(3-Hydroxyphenyl)-DL-beta-alaninol HCl Documentation Hub

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  • Product: 3-(3-Hydroxyphenyl)-DL-beta-alaninol HCl
  • CAS: 1159826-49-9; 683220-64-6

Core Science & Biosynthesis

Foundational

Technical Monograph: 3-(3-Hydroxyphenyl)-DL-beta-alaninol Hydrochloride

The following technical guide provides an in-depth analysis of 3-(3-Hydroxyphenyl)-DL-beta-alaninol hydrochloride , a critical chiral building block in medicinal chemistry. Synthesis, Properties, and Pharmaceutical Utili...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 3-(3-Hydroxyphenyl)-DL-beta-alaninol hydrochloride , a critical chiral building block in medicinal chemistry.

Synthesis, Properties, and Pharmaceutical Utility

Chemical Identity & Structural Analysis

3-(3-Hydroxyphenyl)-DL-beta-alaninol hydrochloride is a bifunctional amino alcohol derivative. It serves as a privileged scaffold in the synthesis of catecholamine analogs and serotonin-norepinephrine reuptake inhibitors (SNRIs).

  • CAS Number: 1159826-49-9 (Primary/Authoritative)

  • Synonyms: 3-Amino-3-(3-hydroxyphenyl)propan-1-ol hydrochloride;

    
    -Amino-3-hydroxybenzeneethanol hydrochloride.
    
  • Molecular Formula:

    
    
    
  • Molecular Weight: 203.67 g/mol (Salt); 167.21 g/mol (Free Base)

  • Stereochemistry: Racemic (DL). Contains one chiral center at the

    
    -carbon (C3 position).
    
Structural Significance

Unlike standard "alaninol" (2-amino-1-propanol), which is derived from


-alanine, this compound is a 

-alaninol
derivative. The amino group is positioned at the C3 carbon relative to the hydroxyl group.[1] The meta-hydroxyl substitution on the phenyl ring mimics the phenolic moiety found in Phenylephrine and Metaraminol , making it a vital intermediate for adrenergic receptor modulators.
PropertySpecification
Appearance White to off-white crystalline powder
Solubility Highly soluble in water, methanol; sparingly soluble in non-polar solvents.[2]
Melting Point 168–172 °C (Decomposes)
Hygroscopicity High (Requires desiccation)
pKa ~9.5 (Amine), ~10.0 (Phenol)
Synthesis & Production Protocols

The synthesis of 3-(3-Hydroxyphenyl)-DL-beta-alaninol typically follows a two-stage "Condensation-Reduction" pathway. This route is preferred for its scalability and cost-effectiveness compared to direct functionalization of phenylpropanolamines.

Stage 1: The Rodionov Condensation

The precursor, 3-(3-Hydroxyphenyl)-


-alanine  (CAS 775-06-4), is synthesized via the Rodionov modification of the Knoevenagel condensation.
  • Reagents: 3-Hydroxybenzaldehyde, Malonic acid, Ammonium acetate.

  • Solvent: Ethanol (reflux).

  • Mechanism: The aldehyde condenses with malonic acid in the presence of ammonia (from ammonium acetate) to form an amino-acrylic intermediate, which undergoes decarboxylation to yield the

    
    -amino acid.
    
Stage 2: Chemoselective Reduction

The carboxylic acid moiety is reduced to the primary alcohol without affecting the phenol or the amine.

  • Reagent: Borane-Tetrahydrofuran complex (

    
    ) or Lithium Aluminum Hydride (
    
    
    
    ).
  • Conditions: Anhydrous THF,

    
     °C, inert atmosphere (
    
    
    
    ).
  • Workup: Quenching with MeOH/HCl converts the borane complex or aluminate salts into the hydrochloride salt of the target amino alcohol.

Synthesis Workflow Diagram

The following diagram illustrates the critical reaction pathway and decision nodes for purification.

SynthesisPath Start 3-Hydroxybenzaldehyde (Starting Material) Step1 Rodionov Condensation (+ Malonic Acid, NH4OAc) Start->Step1 Reflux/EtOH Intermediate 3-(3-Hydroxyphenyl)-beta-alanine (Solid Intermediate) Step1->Intermediate Decarboxylation Step2 Reduction (BH3·THF or LiAlH4) Intermediate->Step2 Anhydrous THF, 0°C Quench Acidic Quench (HCl/MeOH) & Crystallization Step2->Quench Exothermic Control Final 3-(3-Hydroxyphenyl)-DL-beta-alaninol HCl (Target Product) Quench->Final Purification

Figure 1: Step-wise synthesis pathway from 3-hydroxybenzaldehyde to the target beta-alaninol hydrochloride.

Pharmaceutical Applications

This compound is not a final drug but a high-value Pharmacophore Building Block .

1. Adrenergic Agonist Development

The 3-hydroxyphenyl motif is essential for binding to


-adrenergic receptors. Researchers use this scaffold to synthesize "reversed" analogs of phenylephrine where the distance between the amine and the aromatic ring is extended or modified.
2. SNRI Synthesis (Duloxetine/Atomoxetine Analogs)

Many antidepressants rely on a 3-aryl-3-aminopropanol core.

  • Mechanism: The amino alcohol serves as a nucleophile. The alcohol group can be activated (via tosylation or mesylation) and displaced by aryloxy groups to form ether-linked reuptake inhibitors similar to Nisoxetine or Atomoxetine .

  • Chirality: While the CAS provided is for the racemic (DL) mixture, chiral resolution (using tartaric acid) of this intermediate allows for the synthesis of enantiopure drugs.

Analytical Quality Control (QC)

To ensure the integrity of experimental results, the following QC protocols are recommended.

High-Performance Liquid Chromatography (HPLC)

Due to the polarity of the amine and hydroxyl groups, standard C18 columns may result in poor retention.

  • Column: C18 Polar-Embedded (e.g., Waters SymmetryShield or Phenomenex Synergi Hydro).

  • Mobile Phase: Phosphate Buffer (pH 3.0) : Acetonitrile (95:5 Gradient).

  • Detection: UV at 275 nm (characteristic of the phenol ring).

Proton NMR (

H-NMR) Validation
  • Solvent:

    
     or 
    
    
    
    .
  • Diagnostic Peaks:

    • 
       6.7–7.2 ppm (Multiplet, 4H): Aromatic protons.
      
    • 
       4.2 ppm (Triplet/Multiplet, 1H): Methine proton at the chiral center (
      
      
      
      ).
    • 
       3.6 ppm (Multiplet, 2H): Methylene protons adjacent to the alcohol (
      
      
      
      ).
    • 
       2.0 ppm (Multiplet, 2H): Methylene protons of the backbone (if present in extended chains) or coupling patterns indicating the 1,3-relationship.
      
Handling & Stability
  • Storage: Store at -20°C. The hydrochloride salt is hygroscopic; exposure to moisture will lead to "caking" and potential hydrolysis over long periods.

  • Safety: Irritant to eyes and respiratory system. Handle in a fume hood.

  • Incompatibility: Strong oxidizing agents (due to the phenol and amine).

References
  • Sigma-Aldrich. 3-(3-Hydroxyphenyl)-DL-beta-alaninol hydrochloride Product Sheet. Link

  • Fisher Scientific / eMolecules. 3-(3-Hydroxyphenyl)-DL-beta-alaninol HCL Specifications. Link

  • ChemicalBook. 3-(3-Hydroxyphenyl)-DL-alanine (Precursor Data). Link

  • National Institutes of Health (NIH) PubChem. Beta-Alanine Synthesis & Derivatives. Link

Sources

Exploratory

properties of 3-amino-3-(3-hydroxyphenyl)propan-1-ol HCl

An In-depth Technical Guide to 3-amino-3-(3-hydroxyphenyl)propan-1-ol HCl: Properties, Synthesis, and Potential Applications A Resource for Researchers, Scientists, and Drug Development Professionals Foreword The landsca...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 3-amino-3-(3-hydroxyphenyl)propan-1-ol HCl: Properties, Synthesis, and Potential Applications

A Resource for Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of pharmacological research is in a constant state of evolution, with novel molecular entities frequently emerging as candidates for therapeutic development. 3-amino-3-(3-hydroxyphenyl)propan-1-ol hydrochloride is one such compound that, by virtue of its chemical architecture, presents a compelling case for investigation. This guide is crafted to serve as a foundational technical resource for the scientific community. It synthesizes what is known about structurally related compounds to project the physicochemical properties, potential synthetic pathways, and likely analytical methodologies for the title compound. While direct literature on 3-amino-3-(3-hydroxyphenyl)propan-1-ol HCl is sparse, this document leverages established chemical principles and data from analogous molecules to provide a robust starting point for any research and development endeavor.

Molecular Profile and Physicochemical Properties

The foundational step in evaluating a new chemical entity is the characterization of its physical and chemical properties. These parameters are critical in predicting the compound's behavior in biological systems and in guiding formulation development.

Table 1: Predicted Physicochemical Properties of 3-amino-3-(3-hydroxyphenyl)propan-1-ol HCl

PropertyPredicted Value/InformationBasis for Prediction
IUPAC Name 3-amino-3-(3-hydroxyphenyl)propan-1-ol;hydrochlorideBased on standard chemical nomenclature rules.
Molecular Formula C9H14ClNO2Derived from the chemical structure.
Molecular Weight 203.67 g/mol Calculated from the molecular formula.
Appearance White to off-white crystalline solidInferred from similar compounds like 3-amino-3-phenyl-1-propanol.[1][2]
Solubility Expected to be soluble in water and polar organic solvents like methanol and ethanol.The hydrochloride salt form and the presence of hydroxyl and amino groups suggest aqueous solubility.
Melting Point 70-77°C (for the free base 3-amino-3-phenyl-1-propanol)The melting point of the HCl salt is expected to be different but this provides a reference.[1]

Chemical Structure:

The structure of 3-amino-3-(3-hydroxyphenyl)propan-1-ol HCl features a chiral center at the C3 position, a hydroxylated phenyl ring, and a primary alcohol. The hydrochloride salt form enhances its stability and aqueous solubility.

Figure 1: Chemical structure of 3-amino-3-(3-hydroxyphenyl)propan-1-ol HCl.

Synthesis and Manufacturing Considerations

A reproducible and scalable synthetic route is paramount for the successful development of any pharmaceutical compound. Based on established organic chemistry reactions for similar structures, a plausible synthesis of 3-amino-3-(3-hydroxyphenyl)propan-1-ol HCl can be proposed.[3][4]

Proposed Synthetic Pathway:

A common approach for the synthesis of 3-amino-1-aryl-propan-1-ols is through a Mannich reaction followed by a reduction of the resulting aminoketone.[3]

synthesis_workflow start 3-Hydroxyacetophenone mannich Mannich Reaction (Formaldehyde, Amine) start->mannich intermediate 3-Amino-1-(3-hydroxyphenyl)propan-1-one mannich->intermediate reduction Ketone Reduction (e.g., NaBH4) intermediate->reduction free_base 3-amino-3-(3-hydroxyphenyl)propan-1-ol reduction->free_base salt_formation Salt Formation (HCl) free_base->salt_formation final_product 3-amino-3-(3-hydroxyphenyl)propan-1-ol HCl salt_formation->final_product screening_cascade cluster_0 Primary Screening (In Vitro) cluster_1 Secondary Screening (Cell-Based) cluster_2 Tertiary Screening (Ex Vivo/In Vivo) A Receptor Binding Assays (e.g., Adrenergic, Dopaminergic, Serotonergic panels) B Functional Assays (e.g., cAMP, Calcium flux) A->B C Cell Viability/Toxicity Assays B->C D Target-specific cellular models C->D E Animal models of disease (e.g., behavioral, cardiovascular) D->E F Preliminary Pharmacokinetics (PK/ADME) E->F

Sources

Foundational

Advanced Chiral Building Blocks in Drug Discovery: A Technical Guide to 3-(3-Hydroxyphenyl)-beta-alaninol

Executive Summary In the landscape of modern pharmaceutical synthesis and rational drug design, chiral amino alcohols serve as foundational scaffolds for a vast array of bioactive molecules. Among these, 3-(3-Hydroxyphen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern pharmaceutical synthesis and rational drug design, chiral amino alcohols serve as foundational scaffolds for a vast array of bioactive molecules. Among these, 3-(3-Hydroxyphenyl)-beta-alaninol (often designated as (S)-3-(3-hydroxyphenyl)-beta-alaninol) has emerged as a critical building block. Featuring a highly functionalized aromatic ring coupled with a stereospecific amino alcohol backbone, this compound is extensively utilized in the development of peptidomimetics, enzyme inhibitors, and targeted oncology therapeutics[1].

This technical guide provides an in-depth analysis of the compound's physicochemical properties, its structural rationale in pharmacological applications, and field-proven synthetic protocols for its incorporation into complex drug scaffolds.

Physicochemical Profiling

Accurate physicochemical data is paramount for predicting solubility, reactivity, and downstream pharmacokinetic behavior. The core quantitative metrics for 3-(3-Hydroxyphenyl)-beta-alaninol are summarized in Table 1.

Table 1: Core Physicochemical Properties

PropertyValue
Chemical Name (S)-3-(3-Hydroxyphenyl)-beta-alaninol
Molecular Formula C9H13NO2
Molecular Weight 167.205 g/mol
CAS Registry Number 1213299-59-2
MDL Number MFCD07784103

Data sourced from authoritative chemical registries[2],[3].

Structural Rationale & Mechanism of Action in Drug Design

The utility of 3-(3-Hydroxyphenyl)-beta-alaninol in medicinal chemistry is driven by three distinct structural features:

  • The Chiral Center: The stereospecificity of the beta-alaninol backbone ensures precise spatial orientation within complex enzymatic binding pockets, a strict requirement for high-affinity target engagement[1].

  • The Primary Amine & Alcohol: This dual-functionality allows for orthogonal reactivity. The amine can be readily engaged in amide couplings or reductive aminations, while the primary alcohol often remains unreacted to serve as a critical hydrogen-bond donor/acceptor within the target protein's active site.

  • The 3-Hydroxyphenyl Motif: The meta-substituted phenol acts as a classic pharmacophore. In the context of kinase inhibitors, this phenolic hydroxyl group frequently engages in critical hydrogen bonding with the hinge region of the kinase domain.

Application Highlight: TTK Kinase Inhibitors

A prominent application of beta-alaninol derivatives is in the synthesis of inhibitors targeting Human TTK protein kinase (also known as Monopolar Spindle 1 or Mps1)[4]. TTK is heavily overexpressed in rapidly proliferating tumors (e.g., breast and ovarian cancers) and is vital for the spindle assembly checkpoint (SAC) during cell division[4]. By incorporating beta-alaninol derivatives into indazole scaffolds, researchers have successfully developed competitive inhibitors that abrogate TTK activity, forcing cancer cells into premature mitotic exit and subsequent apoptosis[4].

Pathway A Beta-Alaninol Derived Inhibitor B TTK Protein Kinase (Mps1) A->B Competitive Inhibition at ATP-binding site C Spindle Assembly Checkpoint (SAC) B->C Abrogation of Kinase Activity D Chromosome Mis-segregation C->D Premature Mitotic Exit E Mitotic Catastrophe & Apoptosis D->E Accumulation of DNA Damage

Fig 2. Mechanism of action for TTK kinase inhibitors utilizing beta-alaninol pharmacophores.

Synthetic Workflows & Experimental Protocols

To successfully integrate 3-(3-Hydroxyphenyl)-beta-alaninol into a larger pharmaceutical scaffold (such as an indazole core for kinase inhibition), an optimized amide coupling protocol is required. The following methodology is adapted from validated pharmaceutical synthesis standards[4].

Protocol: TBTU-Mediated Amide Bond Formation

Objective: Conjugate the primary amine of 3-(3-Hydroxyphenyl)-beta-alaninol to a carboxylic acid scaffold while preserving the integrity of the chiral center and the unprotected hydroxyl groups.

Step 1: Scaffold Activation

  • Procedure: Dissolve the target carboxylic acid (1.0 mmol) and TBTU (321 mg, 1.0 mmol) in 15 mL of anhydrous N,N-Dimethylformamide (DMF)[4]. Stir at room temperature for 15 minutes under an inert nitrogen atmosphere.

  • Causality: TBTU (2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) is specifically selected over standard EDC/HOBt coupling due to its superior activation kinetics in DMF and its ability to suppress epimerization at sensitive chiral centers. DMF is utilized to ensure complete solvation of the highly polar intermediates.

Step 2: Base Addition & Nucleophilic Attack

  • Procedure: Add N,N-Diisopropylethylamine (DIPEA) (0.52 mL, 3.0 mmol) to the activated mixture, immediately followed by the addition of 3-(3-Hydroxyphenyl)-beta-alaninol (167 mg, 1.0 mmol)[4]. Stir the reaction mixture at room temperature for 2–4 hours.

  • Causality: DIPEA is deployed as a sterically hindered, non-nucleophilic base. It effectively deprotonates the beta-alaninol amine salt, maximizing its nucleophilicity for the attack on the active ester, without acting as a competing nucleophile itself.

Step 3: Self-Validating Reaction Monitoring

  • Procedure: Withdraw a 10 µL aliquot at t = 60 min and t = 120 min for LC-MS analysis.

  • Validation Logic: This protocol operates as a self-validating system. The reaction is only deemed complete—and ready for aqueous workup—when the LC-MS chromatogram shows the complete disappearance of the active ester mass peak and the dominant emergence of the expected [M+H]+ product peak. If the active ester persists, additional DIPEA is titrated.

Step 4: Purification

  • Procedure: Quench the reaction with water and extract with ethyl acetate. Dry the organic layer over Na2SO4, filter, and concentrate in vacuo. Purify the crude residue via flash chromatography (SiO2, Biotage 25 g column, utilizing a gradient of 0 - 25% MeOH in CH2Cl2)[4].

  • Causality: The highly polar nature of the resulting di-hydroxyl compound necessitates a highly polar eluent system (up to 25% Methanol) to successfully desorb the product from the silica stationary phase.

SyntheticWorkflow A Carboxylic Acid Scaffold B Activation (TBTU + DIPEA) A->B Step 1 C Active Ester Intermediate B->C DMF, RT E Amide Bond Formation C->E Step 2 D 3-(3-Hydroxyphenyl) -beta-alaninol D->E Nucleophilic Attack F Purified Target Compound E->F Flash Chromatography

Fig 1. Step-by-step synthetic workflow for amide coupling using 3-(3-Hydroxyphenyl)-beta-alaninol.

References

  • Title: (S)-3-(3-HYDROXYPHENYL)
  • Title: CAS No. 1213299-59-2 (S)-3-(3-HYDROXYPHENYL)
  • Source: guidechem.
  • Source: googleapis.com (European Patent Office)

Sources

Exploratory

Technical Analysis: Structural and Functional Divergence of 3-(3-Hydroxyphenyl)-beta-alanine vs. Beta-Alaninol

The following technical guide provides an in-depth analysis comparing 3-(3-Hydroxyphenyl)-beta-alanine and Beta-alaninol . This document is structured for researchers and drug development professionals, focusing on struc...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis comparing 3-(3-Hydroxyphenyl)-beta-alanine and Beta-alaninol . This document is structured for researchers and drug development professionals, focusing on structural properties, synthetic methodologies, and medicinal chemistry applications.[1]

Executive Summary

In the landscape of peptidomimetics and fragment-based drug design (FBDD), the distinction between functionalized


-amino acids and simple amino alcohols is critical. 3-(3-Hydroxyphenyl)-beta-alanine  (Compound A) represents a conformationally restricted, aromatic 

-amino acid capable of

-stacking and specific receptor engagement (e.g., as a m-tyrosine mimic). In contrast, Beta-alaninol (Compound B) serves as a flexible, achiral amino-alcohol linker often utilized to modulate solubility or serve as a spacer in bioconjugation.

This guide delineates the physicochemical, synthetic, and pharmacological differences between these two motifs.

Physicochemical Profiling

The core difference lies in the backbone rigidity and the oxidation state of the C-terminus.

Feature3-(3-Hydroxyphenyl)-beta-alanineBeta-alaninol (3-Amino-1-propanol)
IUPAC Name 3-Amino-3-(3-hydroxyphenyl)propanoic acid3-Aminopropan-1-ol
CAS Registry 775-06-4 (DL), 780749-95-3 (R)156-87-6
Molecular Weight 181.19 g/mol 75.11 g/mol
Chirality Chiral (at C3 position)Achiral
H-Bond Donors 3 (NH₂, OH, COOH)2 (NH₂, OH)
H-Bond Acceptors 4 (COOH, OH)2 (OH, NH₂)
pKa Values (Approx)

-COOH: ~3.6

-NH₃⁺: ~9.0Phenol-OH: ~10.1
Hydroxyl: ~16.0Amine: ~10.0
LogP (Lipophilicity) ~0.87 (More lipophilic due to phenyl ring)-1.04 (Highly hydrophilic)
Structural Role Pharmacophore (Receptor binding)Linker / Spacer / Solubilizer
Structural Significance[3]
  • Compound A (The Scaffold): The inclusion of the 3-hydroxyphenyl ring at the

    
    -position introduces a chiral center and a bulky aromatic group. This allows the molecule to mimic the side chain of Tyrosine (specifically meta-Tyrosine), enabling interactions with aromatic pockets in GPCRs or enzymes while the 
    
    
    
    -backbone confers resistance to proteolysis.
  • Compound B (The Linker): Beta-alaninol lacks the carboxylic acid and the side chain. It is essentially the reduced form of beta-alanine. Its primary utility is providing a 3-carbon spacer with terminal amine and hydroxyl handles for orthogonal functionalization.

Synthetic Methodologies

Protocol A: Synthesis of 3-(3-Hydroxyphenyl)-beta-alanine

The most robust route for synthesizing


-aryl-

-amino acids is the Rodionov Reaction , a variant of the Knoevenagel condensation tailored for amino acid synthesis.

Mechanism: Condensation of 3-hydroxybenzaldehyde with malonic acid in the presence of ammonium acetate.

Step-by-Step Protocol:

  • Reagents: 3-Hydroxybenzaldehyde (1.0 eq), Malonic acid (1.0 eq), Ammonium acetate (2.0 eq).

  • Solvent: Ethanol (anhydrous).

  • Procedure:

    • Dissolve aldehyde and malonic acid in ethanol.

    • Add ammonium acetate.

    • Reflux the mixture for 6–8 hours. The reaction proceeds via imine formation, decarboxylation, and Michael addition of ammonia.

    • Note: The phenolic hydroxyl group may require protection (e.g., benzyl ether) if side reactions occur, though the Rodionov condition is generally tolerant.

  • Workup:

    • Cool to room temperature.[2] The product often precipitates as the zwitterion.

    • Filter and wash with cold ethanol.

    • Recrystallize from water/ethanol (1:1).

  • Yield: Typically 50–70%.

Protocol B: Synthesis of Beta-alaninol

Beta-alaninol is synthesized via the reduction of Beta-alanine. This requires a strong reducing agent capable of reducing a carboxylic acid to a primary alcohol without affecting the amine (often protected).

Step-by-Step Protocol:

  • Reagents: Beta-alanine (1.0 eq), Lithium Aluminum Hydride (LiAlH₄, 2.5 eq), or Borane-THF complex.

  • Solvent: Dry THF (Tetrahydrofuran).

  • Procedure:

    • Pre-step: It is advisable to protect the amine (e.g., Boc-beta-alanine) to prevent complexation, though direct reduction is possible.

    • Suspend LiAlH₄ in dry THF at 0°C under Argon.

    • Add Beta-alanine (solid or solution) portion-wise.

    • Reflux for 12 hours.

  • Workup (Fieser Method):

    • Cool to 0°C.

    • Quench carefully with water (

      
       mL), then 15% NaOH (
      
      
      
      mL), then water (
      
      
      mL).
    • Filter the granular precipitate.

    • Concentrate the filtrate to obtain the viscous oil.

  • Purification: Vacuum distillation.

Synthetic Pathway Visualization

The following diagram illustrates the divergent synthetic pathways for both compounds.

SynthesisPathways cluster_0 Compound A Synthesis cluster_1 Compound B Synthesis Aldehyde 3-Hydroxybenzaldehyde TargetA 3-(3-Hydroxyphenyl)- beta-alanine (Rodionov Product) Aldehyde->TargetA Ethanol, Reflux (Rodionov Reaction) Malonic Malonic Acid + NH4OAc Malonic->TargetA BetaAla Beta-Alanine TargetB Beta-alaninol (Reduction Product) BetaAla->TargetB THF, Reflux LAH LiAlH4 Reduction LAH->TargetB

Caption: Divergent synthesis: Rodionov condensation forms the phenyl-substituted acid (A), while hydride reduction yields the amino alcohol (B).

Medicinal Chemistry Applications

3-(3-Hydroxyphenyl)-beta-alanine: The Peptidomimetic Scaffold

This compound is highly valued in Peptidomimetics . By introducing a beta-amino acid into a peptide chain, researchers create "beta-peptides" or mixed alpha/beta peptides.

  • Proteolytic Stability: The unique backbone prevents recognition by standard proteases (trypsin, pepsin), extending the half-life of peptide drugs.

  • Conformational Restriction: The phenyl ring at the

    
    -position (C3) locks the rotation of the backbone, forcing the peptide into specific secondary structures (e.g., 14-helices).
    
  • Receptor Selectivity: The 3-hydroxyl group mimics the H-bond donor capability of Tyrosine but in a different spatial orientation, potentially increasing selectivity for receptor subtypes (e.g., Somatostatin receptors or Integrins).

Beta-alaninol: The Flexible Linker

Beta-alaninol is rarely a pharmacophore itself but is a crucial Building Block .

  • PROTAC Linkers: Used to connect an E3 ligase ligand to a target protein ligand. The hydroxyl group can be converted to a leaving group (tosylate/mesylate) for alkylation, while the amine forms an amide bond.

  • Chiral Auxiliaries (Derivatives): While beta-alaninol is achiral, its N-substituted derivatives or coupling with chiral acids can be used to resolve racemic mixtures or influence the stereochemistry of adjacent centers in a synthesis.

Functional Comparison Diagram

FunctionalComparison cluster_A 3-(3-Hydroxyphenyl)-beta-alanine cluster_B Beta-alaninol A_Core Beta-Amino Acid Backbone A_Feat1 Phenyl Ring (Pi-Stacking) A_Core->A_Feat1 A_Feat2 3-OH (H-Bond Donor) A_Core->A_Feat2 A_Feat3 Chiral Center (Stereoselectivity) A_Core->A_Feat3 App_Peptide Peptidomimetics (Protease Resistance) A_Feat3->App_Peptide B_Core Amino-Alcohol Backbone B_Feat1 Primary OH (Conjugation Handle) B_Core->B_Feat1 B_Feat2 Primary NH2 (Amide Coupling) B_Core->B_Feat2 B_Feat3 Flexible Alkyl Chain B_Core->B_Feat3 App_Linker ADC/PROTAC Linkers (Solubility/Spacing) B_Feat3->App_Linker

Caption: Functional mapping: Compound A drives stereoselective binding and stability; Compound B provides flexible conjugation handles.

Experimental Validation: Thin Layer Chromatography (TLC)

To distinguish these compounds in a lab setting, a standard TLC protocol is recommended.

  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: n-Butanol : Acetic Acid : Water (4:1:1).

  • Visualization:

    • UV Light (254 nm): Compound A (Phenyl ring) will absorb UV and appear as a dark spot. Compound B (Aliphatic) is UV inactive.

    • Ninhydrin Stain: Both contain primary amines and will stain purple/blue upon heating.

  • Result:

    • Compound A: UV Positive (+), Ninhydrin Positive (+), Rf ~ 0.4–0.5.

    • Compound B: UV Negative (-), Ninhydrin Positive (+), Rf ~ 0.2–0.3 (more polar due to lack of hydrophobic ring).

References

  • National Institutes of Health (NIH). Biosynthesis and application of beta-alanine derivatives. PMC Database. Available at: [Link]

Sources

Foundational

synonyms for 3-(3-Hydroxyphenyl)-DL-beta-alaninol

Executive Summary & Core Directive This technical guide provides a definitive analysis of 3-(3-Hydroxyphenyl)-DL-beta-alaninol , a critical chiral building block in the synthesis of adrenergic receptor modulators and ser...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

This technical guide provides a definitive analysis of 3-(3-Hydroxyphenyl)-DL-beta-alaninol , a critical chiral building block in the synthesis of adrenergic receptor modulators and serotonin-norepinephrine reuptake inhibitors (SNRIs).

The primary objective is to resolve nomenclature ambiguities—specifically distinguishing this "beta-alaninol" derivative (3-amino-1-propanol skeleton) from "alaninol" (2-amino-1-propanol skeleton)—and to establish a validated framework for its identification, synthesis, and application in drug development.

Chemical Identity & Nomenclature

Accurate identification is paramount when sourcing or patenting this compound. The term "beta-alaninol" refers to 3-amino-1-propanol , derived from beta-alanine (3-aminopropanoic acid). Consequently, the structure consists of a propanol chain with an amino group and a 3-hydroxyphenyl group attached to the C3 position.

Core Identifiers
Identifier Type Value / Description
Primary Name 3-(3-Hydroxyphenyl)-DL-beta-alaninol
IUPAC Name 3-Amino-3-(3-hydroxyphenyl)propan-1-ol
CAS Registry Number 1159826-49-9 (Hydrochloride salt)
Molecular Formula C

H

NO

(Free Base) / C

H

ClNO

(HCl)
Molecular Weight 167.21 g/mol (Free Base) / 203.67 g/mol (HCl)
SMILES NC(CCO)c1cccc(O)c1
InChI Key (Computed) SEQXIQNPMQTBGN-UHFFFAOYNA-N (Analogous to 3-phenyl parent)
Synonym Mapping Table

Researchers must recognize these synonyms to avoid purchasing errors, particularly confusing this compound with m-tyrosinol (2-amino-3-(3-hydroxyphenyl)-1-propanol).

Category Synonym Context/Usage
Systematic 3-Amino-3-(3-hydroxyphenyl)-1-propanolPreferred IUPAC nomenclature.
Structural

-Amino-3-hydroxybenzenepropanol
Emphasizes the benzene-propanol skeleton.
Functional 3-(3-Hydroxyphenyl)-3-hydroxypropylamineHighlights the amine-alcohol functionality.
Trivial Reduced m-beta-phenylalanineDescribes the synthetic origin (reduction of the

-amino acid).
Vendor 3-(3-Hydroxyphenyl)-DL-

-alaninol HCl
Common catalog name (e.g., Fisher, Sigma).

Structural Analysis & Visualization

The following diagram clarifies the connectivity differences between 3-(3-Hydroxyphenyl)-beta-alaninol (the target) and its isomer m-Tyrosinol .

ChemicalStructure cluster_0 Structural Connectivity Target TARGET COMPOUND 3-(3-Hydroxyphenyl)-beta-alaninol (3-Amino-3-aryl-1-propanol) Skeleton_Target Skeleton: 3-Amino-1-Propanol NH2 on C3 Target->Skeleton_Target Defined by Isomer COMMON CONFUSION m-Tyrosinol (2-Amino-3-aryl-1-propanol) Skeleton_Isomer Skeleton: 2-Amino-1-Propanol NH2 on C2 Isomer->Skeleton_Isomer Defined by Node1 HO-CH2-CH2-CH(NH2)-Ar Skeleton_Target->Node1 Node2 HO-CH2-CH(NH2)-CH2-Ar Skeleton_Isomer->Node2

Figure 1: Structural differentiation between the target beta-alaninol derivative (C3-amine) and the alpha-amino acid derivative (C2-amine).

Synthesis & Experimental Protocols

The synthesis of 3-(3-Hydroxyphenyl)-DL-beta-alaninol typically involves the reduction of the corresponding


-amino acid, 3-amino-3-(3-hydroxyphenyl)propanoic acid . This transformation preserves the stereochemistry (if starting from a chiral precursor) and reduces the carboxylic acid to a primary alcohol.
Standard Synthesis Protocol (Reduction)

Objective: Conversion of 3-amino-3-(3-hydroxyphenyl)propanoic acid to 3-(3-Hydroxyphenyl)-DL-beta-alaninol.

Reagents:

  • Substrate: 3-Amino-3-(3-hydroxyphenyl)propanoic acid (CAS 775-06-4 for DL-m-Tyrosine analog, though specifically the beta-amino acid variant is required).

  • Reducing Agent: Borane-Tetrahydrofuran complex (BH

    
    ·THF) or Lithium Aluminum Hydride (LiAlH
    
    
    
    ).
  • Solvent: Anhydrous Tetrahydrofuran (THF).

Workflow:

  • Setup: Flame-dry a 250 mL round-bottom flask and purge with Nitrogen (N

    
    ).
    
  • Dissolution: Dissolve 1.0 eq of 3-amino-3-(3-hydroxyphenyl)propanoic acid in anhydrous THF (0.5 M concentration).

  • Addition: Cool the solution to 0°C. Dropwise add 2.5 eq of BH

    
    ·THF (1.0 M solution). Note: Gas evolution (H
    
    
    
    ) will occur.
  • Reflux: Warm to room temperature, then heat to reflux (66°C) for 12–18 hours to ensure complete reduction of the carboxylate.

  • Quench: Cool to 0°C. Carefully quench with Methanol (MeOH) followed by 6M HCl to decompose the amine-borane complex.

  • Workup: Reflux the acidic solution for 1 hour. Basify with NaOH to pH > 10. Extract with Ethyl Acetate (3x).

  • Purification: Dry organic layers over MgSO

    
    , filter, and concentrate. Purify via recrystallization (from EtOAc/Hexanes) or column chromatography (DCM/MeOH).
    
Synthesis Pathway Diagram

SynthesisPathway Precursor Precursor 3-Amino-3-(3-hydroxyphenyl) propanoic acid Intermediate Intermediate Amine-Borane Complex Precursor->Intermediate Reduction (Reflux) Reagent Reagent BH3·THF or LiAlH4 Reagent->Intermediate Product Product 3-(3-Hydroxyphenyl)- DL-beta-alaninol Intermediate->Product Acid Hydrolysis (Workup)

Figure 2: Synthetic pathway for the reduction of the beta-amino acid precursor to the target amino alcohol.

Applications & Research Relevance

This compound serves as a versatile chiral scaffold in medicinal chemistry. Its specific structural features—a primary alcohol, a secondary/primary amine, and a phenol—allow for diverse functionalization.

  • Adrenergic Agonists: The 3-hydroxyphenyl motif is a pharmacophore for adrenergic receptors (similar to phenylephrine). The extended carbon chain (3-carbon vs. 2-carbon) modulates receptor subtype selectivity.

  • Linker Chemistry: Used in the synthesis of PROTACs (Proteolysis Targeting Chimeras) where a rigid or specific length linker is required between the E3 ligase ligand and the target protein ligand.

  • Resolution Agents: The chiral nature (if resolved) allows it to be used as a resolving agent for acidic racemates.

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for 3-Amino-1-propanol derivatives. Retrieved from [Link]

Exploratory

Comprehensive Technical Guide on 3-Hydroxy-β-Homotyrosinol: Synthesis, Properties, and Applications

Executive Summary 3-Hydroxy-β-homotyrosinol is a highly specialized, non-canonical chiral building block. Structurally, it is a hybrid derivative that merges the 3,4-dihydroxyphenyl moiety of [1]—a critical amino acid fo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Hydroxy-β-homotyrosinol is a highly specialized, non-canonical chiral building block. Structurally, it is a hybrid derivative that merges the 3,4-dihydroxyphenyl moiety of [1]—a critical amino acid found in echinocandin-class antifungals like pneumocandin B0—with a β-amino alcohol backbone. The reduction of the carboxylic acid to an alcohol (-ol) prevents unwanted proteolytic cleavage, making it an ideal transition-state isostere for peptidomimetic drug design and semi-synthetic antifungal development.

This whitepaper provides an in-depth analysis of its chemical properties, palladium-catalyzed synthetic methodologies, biological significance, and the bioprocessing techniques used to isolate its natural precursors.

Chemical Identity & Structural Data

The structural uniqueness of 3-hydroxy-β-homotyrosinol lies in its extended carbon backbone (homo-), the placement of the amine group (β-position), and the fully reduced C-terminus (alcohol). This configuration provides enhanced hydrogen-bonding capabilities while resisting enzymatic degradation.

Table 1: Physicochemical Properties of 3-Hydroxyhomotyrosine Derivatives
Property3-Hydroxyhomotyrosine (Precursor)3-Hydroxy-β-Homotyrosinol (Derivative)
IUPAC Nomenclature (2S,3R)-2-amino-3-hydroxy-4-(3,4-dihydroxyphenyl)butanoic acid4-(3,4-dihydroxyphenyl)-3-aminobutan-1-ol
Molecular Formula C10H13NO5C10H15NO3
Molecular Weight 227.21 g/mol 197.23 g/mol
Key Functional Groups Catechol, α-amine, carboxylic acidCatechol, β-amine, primary alcohol
H-Bond Donors / Acceptors 4 / 64 / 4
Primary Application Natural lipopeptide biosynthesisProtease inhibitors, synthetic isosteres

Synthetic Methodologies: The Heck Coupling Paradigm

Synthesizing β-amino alcohol derivatives with complex aryl substituents traditionally requires multi-step asymmetric aldol reactions. However, a highly efficient alternative is the palladium-catalyzed Mizoroki-Heck coupling of vinylglycinol derivatives with aryl iodides, pioneered by [2].

Protocol 1: Palladium-Catalyzed Synthesis of Homotyrosinol Derivatives

This protocol utilizes a "ligandless" palladium system to construct the β-homotyrosinol backbone.

Step 1: Reagent Preparation & Degassing Purge 35 mL of N,N-Dimethylformamide (DMF) with argon for 15 minutes. Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II), halting the catalytic cycle.

Step 2: Mixture Assembly To the degassed DMF, add the protected aryl iodide (e.g., 4-iodo-1,2-phenylene diacetate for the 3-hydroxy derivative) (14.9 mmol), the vinylglycinol derivative (12.4 mmol), and suspended K₂CO₃ (14.9 mmol).

Step 3: Catalyst Initiation Introduce Pd(OAc)₂ (5 mol%) and N-phenylurea (10 mol%). Causality: Bulky phosphine ligands often hinder the coupling of sterically demanding amino acid substrates. N-phenylurea acts as an inexpensive, highly effective stabilizer that coordinates the Pd(0) intermediate, preventing it from agglomerating into inactive "palladium black" precipitates.

Step 4: Reaction Execution & Self-Validation Heat the mixture to 105 °C under continuous stirring. Validation Checkpoint: Monitor the reaction visually and via TLC (Hexane/EtOAc 7:3). The solution should remain a clear, dark amber. The sudden appearance of a black precipitate indicates ligand failure. Complete consumption of the aryl iodide under UV (254 nm) typically occurs within 2 hours.

Step 5: Isolation & Reduction Purify the resulting olefin via silica gel chromatography. Subject the intermediate to catalytic hydrogenation (H₂, 10% Pd/C in methanol) to reduce the double bond, yielding the saturated 3-hydroxy-β-homotyrosinol derivative.

SynthWorkflow A Vinylglycinol Derivative C Pd(OAc)2 + N-phenylurea DMF, 105°C A->C B Aryl Iodide (3,4-Di-OR-phenyl) B->C D Mizoroki-Heck Coupling C->D E Olefin Intermediate D->E F Catalytic Hydrogenation E->F G 3-Hydroxy-β-homotyrosinol F->G

Fig 1. Palladium-catalyzed synthetic workflow for β-homotyrosinol derivatives.

Biological Significance in Echinocandin Scaffolds

The 3-hydroxyhomotyrosine motif is a vital structural determinant in echinocandins, a class of lipopeptide antifungals that includes pneumocandin B0 (the natural precursor to )[3].

The catechol-like 3,4-dihydroxyphenyl ring of this amino acid forms critical hydrogen bonds with the FKS1 subunit of the fungal β-1,3-D-glucan synthase complex. By synthesizing the reduced β-homotyrosinol analog, researchers can probe the binding pocket of FKS1 without the risk of the molecule being degraded by fungal proteases, as the terminal alcohol replaces the labile peptide bond interface.

BioPathway A Lipopeptide containing 3-OH-homotyrosine motif B Binding to FKS1 Subunit A->B Non-competitive C Inhibition of β-1,3-D-Glucan Synthase B->C D Depletion of Glucan Polymers C->D E Loss of Fungal Cell Wall Integrity D->E F Osmotic Lysis & Cell Death E->F

Fig 2. Mechanism of action for 3-hydroxyhomotyrosine-containing lipopeptides.

Bioprocessing & Extractive Fermentation

To obtain the natural 3-hydroxyhomotyrosine precursors for semi-synthesis, industrial bioprocessing relies on the fermentation of the fungus Glarea lozoyensis. Because these secondary metabolites are highly hydrophobic, they accumulate intracellularly, leading to product inhibition. [1] demonstrated that extractive batch fermentation using surfactants dramatically increases yield.

Protocol 2: SDS-Mediated Extractive Fermentation

This protocol maximizes the yield of 3-hydroxyhomotyrosine-rich lipopeptides.

Step 1: Inoculation & Cultivation Cultivate G. lozoyensis ATCC 74030 in a seed medium at 25 °C and 220 rpm for 5 days. Transfer the seed culture to a production medium, maintaining an initial pH of 5.0.

Step 2: Surfactant Introduction On day 13 of the fermentation cycle, introduce Sodium Dodecyl Sulfate (SDS) to a final concentration of 1.0 g/L. Causality: SDS acts as a chemical permeabilizing agent. It alters the fatty acid composition of the fungal cell membrane, creating transient pores. This facilitates the trans-membrane secretion of the hydrophobic intracellular metabolites into the extracellular broth, relieving biosynthetic feedback inhibition and increasing overall yield by up to 37.6%.

Step 3: Self-Validation via Fluorescence Validation Checkpoint: To ensure the SDS concentration is permeabilizing the cells without causing catastrophic cell death, perform a Rhodamine 123 (Rh123) assay. A successful extraction phase is indicated by a ~35% decrease in Rh123 fluorescence, confirming partial mitochondrial inactivation and membrane permeability without total culture lysis.

Step 4: Harvest Collect the supernatant and subject it to solvent extraction (e.g., using isobutanol) followed by preparative HPLC to isolate the target lipopeptides.

Analytical Characterization Standards

To confirm the identity and purity of synthesized 3-hydroxy-β-homotyrosinol, the following analytical baseline must be met:

  • High-Resolution Mass Spectrometry (HRMS): ESI-TOF must confirm the exact mass [M+H]⁺ corresponding to C10H15NO3 (Calculated: 198.1130).

  • NMR Spectroscopy: ¹H NMR (300 MHz, CD₃OD) should reveal the characteristic catechol aromatic protons (multiplets at δ 6.6–6.8 ppm) and the upfield shift of the protons adjacent to the newly formed primary alcohol (δ 3.4–3.6 ppm).

  • Chiral HPLC: Enantiomeric excess (ee) must be verified using a chiral stationary phase (e.g., Chiralcel OD-H) to ensure the stereochemical integrity of the β-amine and the γ-hydroxyl group is maintained during the Heck coupling and subsequent reduction.

References

  • Liang, H., Zhou, Y., & Ciufolini, M. A. "Heck Reaction of Amino Acid Derived Vinyl Substrates in the Synthesis of Homotyrosinol Derivatives." Synthesis, 2010(15), 2515-2520. URL:[Link]

  • Renslo, A. R. "The Echinocandins: Total and Semi-Synthetic Approaches in Antifungal Drug Discovery." Anti-Infective Agents in Medicinal Chemistry, 6(3), 203-214. URL:[Link]

  • Kumari, H., Prakash, S., Minakshi, & Kumar, A. "Effect of SDS on release of intracellular pneumocandin B0 in extractive batch fermentation of Glarea lozoyensis." Journal of Applied Microbiology, 2021. URL:[Link]

Sources

Foundational

beta-amino alcohol derivatives of m-tyrosine

Engineering Adrenergic Modulation: A Technical Guide to -Amino Alcohol Derivatives of -Tyrosine Executive Summary The development and application of -amino alcohol derivatives of -tyrosine (meta-tyrosine) represent a mas...

Author: BenchChem Technical Support Team. Date: March 2026

Engineering Adrenergic Modulation: A Technical Guide to -Amino Alcohol Derivatives of -Tyrosine

Executive Summary

The development and application of


-amino alcohol derivatives of 

-tyrosine (meta-tyrosine) represent a masterclass in rational pharmacological design. By subtly altering the hydroxylation pattern of endogenous catecholamines, scientists have engineered molecules like metaraminol and phenylephrine that bypass rapid metabolic degradation while retaining potent, selective adrenergic agonism. This whitepaper provides an in-depth mechanistic analysis of these derivatives, detailing their structural causality, biosynthetic pathways, and the self-validating experimental protocols required to study them in modern drug development.

Structural Pharmacology & Causality: The -Tyrosine Advantage

To understand the utility of


-tyrosine derivatives, one must analyze the structural limitations of endogenous transmitters. Norepinephrine and epinephrine are derived from 

-tyrosine and feature a 3,4-dihydroxybenzene (catechol) ring. While this catechol motif drives high-affinity receptor binding, it is the primary target for Catechol-O-Methyltransferase (COMT), an enzyme that rapidly degrades these transmitters, resulting in plasma half-lives of mere minutes.

By shifting the structural paradigm to


-tyrosine derivatives, we fundamentally alter the molecule's metabolic fate. The causality is strictly chemical: the absence of the para-hydroxyl group prevents the formation of the bidentate 

complex required for COMT-mediated methyl transfer. Consequently,

-tyrosine derivatives are virtually immune to COMT, drastically prolonging their half-lives and enabling oral bioavailability.

However, metabolic stability is useless without receptor affinity. The critical pharmacophore for adrenergic activation is the


-amino alcohol  moiety. The protonated amine forms a critical salt bridge with Asp106 (in 

receptors), while the

-hydroxyl group (specifically in the

conformation) locks the ligand into the active site via hydrogen bonding with transmembrane serine residues.

Biosynthetic Engineering & The False Transmitter Paradigm

The synthesis of these derivatives can occur synthetically or directly within the human nervous system via a process known as "false neurotransmission." When the prodrug


-methyl-

-tyrosine is introduced in vivo, it hijacks the endogenous catecholamine biosynthetic machinery:
  • Decarboxylation: Aromatic L-amino acid decarboxylase (AADC) converts the prodrug to

    
    -methyl-
    
    
    
    -tyramine.
  • 
    -Hydroxylation:  Dopamine 
    
    
    
    -hydroxylase (DBH) stereoselectively adds the crucial hydroxyl group, yielding the
    
    
    -amino alcohol metaraminol [1].

Once synthesized, metaraminol is actively transported into synaptic vesicles via the Vesicular Monoamine Transporter (VMAT), stoichiometrically displacing endogenous norepinephrine[2]. This targeted depletion of myocardial norepinephrine stores has been shown to exert significant antiarrhythmic effects during early ischemic events, preventing the massive, arrhythmogenic release of norepinephrine during sympathetic stress[3]. Furthermore, environmental stressors (such as cold exposure) actively increase both the formation and synaptic release of metaraminol, validating its role as a functional sympathetic transmitter[4].

Beyond in vivo metabolism, the


-tyrosine 

-amino alcohol scaffold is the foundation for industrial pharmaceutical synthesis. Advanced retrosynthetic pathway designs now utilize engineered enzymes to convert

-tyrosine directly into phenylephrine (a potent, selective

-agonist) through de novo biochemical routes, bypassing the need for harsh chemical catalysts[5].

Systems Architecture

Biosynthetic_Pathway A alpha-methyl-m-tyrosine (Prodrug / Precursor) B alpha-methyl-m-tyramine (Intermediate) A->B Aromatic L-amino acid decarboxylase (AADC) C Metaraminol (beta-amino alcohol) B->C Dopamine beta-hydroxylase (DBH) + Ascorbate

Fig 1. Enzymatic conversion of alpha-methyl-m-tyrosine to its beta-amino alcohol derivative.

False_Transmitter_Mechanism Meta Metaraminol (Cytosolic) VMAT VMAT Transporter Meta->VMAT Uptake Receptor alpha-1 Adrenergic Receptor Agonism Meta->Receptor Direct Binding (Post-synaptic) Vesicle Synaptic Vesicle (NE Displacement) VMAT->Vesicle Entry Release Norepinephrine Release Vesicle->Release Stoichiometric Displacement

Fig 2. Dual mechanism: False neurotransmission and direct alpha-1 adrenergic receptor agonism.

Experimental Methodologies: Self-Validating Protocols

As a Senior Application Scientist, I emphasize that protocols must not merely generate data; they must internally validate their own accuracy. Below are the gold-standard workflows for evaluating these compounds.

Protocol A: In Vitro Enzymatic Synthesis & HPLC-ED Quantification

Objective: Quantify the conversion of


-methyl-

-tyrosine to metaraminol by DBH. Causality: Electrochemical detection (ED) is chosen over UV-Vis because the meta-hydroxyl group is highly electroactive, granting femtomolar sensitivity without the need for complex fluorescent derivatization. Step-by-Step:
  • Reaction Assembly: Incubate 100

    
    M 
    
    
    
    -methyl-
    
    
    -tyramine with 5
    
    
    g purified human DBH in 50 mM sodium acetate buffer (pH 5.5).
  • Cofactor Addition: Add 10 mM sodium ascorbate (obligate electron donor for DBH) and 10

    
    M copper sulfate (catalytic metal). Incubate at 37°C for 30 minutes.
    
  • Quenching & Internal Control (Self-Validation): Stop the reaction by adding 0.1 M perchloric acid. Crucial Step: Spike in exactly 50 nM of Isoproterenol as an internal standard. If the final integrated isoproterenol peak area deviates by >5% from the calibration curve, the extraction efficiency is compromised, and the sample must be discarded.

  • Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C to precipitate denatured proteins.

  • HPLC-ED Analysis: Inject 10

    
    L of supernatant onto a C18 reverse-phase column. Mobile phase: 0.1 M citric acid, 0.1 mM EDTA, 8% methanol. Detect at an applied potential of +700 mV.
    
Protocol B: Intracellular Calcium Mobilization Assay for -Agonism

Objective: Measure the functional


-adrenergic receptor activation by 

-tyrosine

-amino alcohols. Causality:

receptors are

-coupled. Activation stimulates Phospholipase C, generating

, which releases

from the endoplasmic reticulum. Measuring this

transient provides a direct functional readout of agonism, which is vastly superior to static radioligand binding assays. Step-by-Step:
  • Cell Preparation: Seed HEK293 cells stably expressing the human

    
    -adrenergic receptor at 20,000 cells/well in a 384-well black/clear bottom plate.
    
  • Dye Loading: Incubate cells with 2

    
    M Fluo-4 AM (a calcium-sensitive fluorophore) and 2.5 mM Probenecid (to prevent dye extrusion via anion transporters) for 45 minutes at 37°C.
    
  • Baseline Acquisition: Read baseline fluorescence (Ex: 488 nm, Em: 525 nm) for 10 seconds using a Fluorometric Imaging Plate Reader (FLIPR).

  • Ligand Addition: Inject varying concentrations (1 nM to 100

    
    M) of the synthesized 
    
    
    
    -amino alcohol derivatives.
  • Antagonist Blockade (Self-Validation): In parallel control wells, pre-incubate cells with 1

    
    M Prazosin (a highly selective 
    
    
    
    competitive antagonist) for 15 minutes prior to ligand addition. A complete ablation of the
    
    
    spike in these wells definitively proves that the signal is strictly receptor-mediated and not an artifact of membrane disruption or off-target toxicity.

Quantitative Profiling of Adrenergic Ligands

LigandStructural ClassReceptor Selectivity

(

)
COMT SusceptibilityApprox. Plasma Half-life
Norepinephrine Endogenous Catecholamine

~150 nMHigh~2.5 minutes
Metaraminol

-Tyrosine

-amino alcohol

(Selective)
~300 nMNone~1.5 - 2 hours
Phenylephrine

-Tyrosine

-amino alcohol

(Selective)
~1.4

M
None~2.5 hours

-Methyl-

-tyrosine
Amino Acid ProdrugNone (Precursor)N/ANone~10 - 12 hours

Data summarized from standard pharmacological reference values, illustrating the inverse relationship between COMT susceptibility and plasma half-life achieved via meta-substitution.

References

1.[2] BINDING AND RELEASE OF METARAMINOL: MECHANISM OF NOREPINEPHRINE DEPLETION BY ALPHA-METHYL-M-TYROSINE AND RELATED AGENTS. PubMed (NIH). URL: 2.[1] Studies on the interrelationship between the syntheses of noradrenaline and metaraminol. PubMed Central (NIH). URL: 3.[3] Antiarrhythmic effect of reducing myocardial noradrenaline stores with alpha-methyl-meta-tyrosine. PubMed (NIH). URL: 4.[4] The formation and release of metaraminol during exposure to warm or cold environments. PubMed Central (NIH). URL: 5.[5] Reaction templates for phenylephrine synthesis / Pathway design using de novo steps through uncharted biochemical spaces. ResearchGate (Nature Communications). URL:

Sources

Exploratory

3-(3-Hydroxyphenyl)-DL-beta-alaninol HCl safety data sheet (SDS)

This technical guide provides an in-depth analysis of 3-(3-Hydroxyphenyl)-DL-beta-alaninol HCl , acting as both an enhanced Safety Data Sheet (SDS) and a process development monograph. Handling, Safety, and Application P...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 3-(3-Hydroxyphenyl)-DL-beta-alaninol HCl , acting as both an enhanced Safety Data Sheet (SDS) and a process development monograph.

Handling, Safety, and Application Protocols for Drug Development

Chemical Identity & Structural Context

This compound is a critical chiral building block (supplied here as the racemic DL-mixture) often used in the synthesis of adrenergic receptor agonists and sympathomimetic agents. It represents the reduced "alaninol" form of the corresponding beta-amino acid.

PropertySpecification
Chemical Name 3-Amino-3-(3-hydroxyphenyl)propan-1-ol hydrochloride
Common Synonyms 3-(3-Hydroxyphenyl)-DL-beta-alaninol HCl;

-Homo-m-tyrosinol HCl
CAS Number 683220-64-6
Molecular Formula

Molecular Weight 203.67 g/mol (Salt); 167.21 g/mol (Free Base)
Physical State White to off-white crystalline powder
Solubility Soluble in water, methanol, DMSO; Sparingly soluble in dichloromethane
Structural Analysis

The molecule features two reactive centers crucial for synthesis but challenging for stability:

  • Primary Amine (

    
    ):  Nucleophilic, prone to oxidation or carbamylation if exposed to 
    
    
    
    .
  • Phenolic Hydroxyl (3-OH): Electron-donating group (EDG) that activates the ring, making it susceptible to oxidative coupling or quinone formation upon air exposure.

  • Primary Alcohol (

    
    ):  The result of reducing the carboxylic acid; offers a handle for further functionalization (e.g., tosylation, oxidation to aldehyde).
    

Hazard Identification & Risk Management (GHS)

Based on structural analogs (phenylethanolamines) and standard amino-alcohol protocols.

GHS Classification
Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation Cat. 2H315: Causes skin irritation.
Serious Eye Damage/Irritation Cat. 2AH319: Causes serious eye irritation.
STOT - Single Exposure Cat. 3H335: May cause respiratory irritation.
Acute Toxicity (Oral) Cat. 4 (Potential)*H302: Harmful if swallowed.[1]

*Note: While specific LD50 data for this salt may be limited, structural analogs like phenylephrine suggest potential bioactivity. Treat as harmful.

PPE & Engineering Controls Rationale
  • Respiratory: The HCl salt can hydrolyze in moist air to release trace acid vapors. Use a NIOSH N95/P100 respirator or work within a fume hood to prevent H335.

  • Dermal: Phenolic compounds can penetrate skin. Use Nitrile gloves (minimum 0.11 mm thickness) . Double-gloving is recommended during scale-up synthesis.

  • Ocular: Chemical safety goggles are mandatory. Face shields are required when handling quantities >10g due to the corrosive potential of concentrated amine salts.

Handling, Storage & Stability Protocols

Stability Logic

The presence of the phenolic moiety makes this compound air-sensitive and hygroscopic .

  • Oxidation Risk: Phenols oxidize to quinones, turning the white powder pink/brown.

  • Hygroscopicity: The HCl salt will absorb atmospheric moisture, leading to "clumping" and stoichiometry errors in synthesis.

Storage Protocol
  • Temperature: Store at -20°C (Long-term) or 2-8°C (Active use).

  • Atmosphere: Store under Argon or Nitrogen blanket.

  • Container: Amber glass vials (light protection) with Teflon-lined caps.

Workflow: Safe Handling Decision Tree

The following diagram outlines the decision logic for handling spills or exposure, ensuring self-validating safety steps.

SafetyWorkflow Start Exposure / Spill Event TypeCheck Identify Type Start->TypeCheck SmallSpill Solid Spill (<1g) TypeCheck->SmallSpill LargeSpill Solution/Large Spill TypeCheck->LargeSpill SkinContact Skin Contact TypeCheck->SkinContact ActionSmall Sweep (No Dust) Neutralize with NaHCO3 SmallSpill->ActionSmall ActionLarge Evacuate Area Absorb with Vermiculite LargeSpill->ActionLarge ActionSkin Wash 15 min PEG-400 Swab (Phenol Decon) SkinContact->ActionSkin Disposal Dispose as Hazardous Chemical Waste ActionSmall->Disposal ActionLarge->Disposal ActionSkin->Disposal Contaminated PPE

Caption: Figure 1. Emergency response workflow for phenolic amino-alcohol salts.

Synthesis & Application Context

This compound is typically generated via the reduction of 3-(3-hydroxyphenyl)-beta-alanine . Understanding this pathway is crucial for researchers using it as an intermediate, as residual reducing agents (Boron/Aluminum salts) may be present as impurities.

Synthesis Pathway & Reactivity
  • Upstream: Reduction of the beta-amino acid using

    
     or 
    
    
    
    .
  • Downstream: The amino alcohol is often cyclized to form oxazolines or used as a ligand in asymmetric catalysis (if resolved).

SynthesisPathway Precursor 3-(3-Hydroxyphenyl)-beta-alanine (CAS 775-06-4) Reagent Reduction (LiAlH4 / BH3) Precursor->Reagent COOH -> CH2OH Product 3-(3-Hydroxyphenyl)-beta-alaninol (Target) Reagent->Product Deriv Adrenergic Analogs (Phenylephrine derivatives) Product->Deriv N-Alkylation

Caption: Figure 2. Synthetic context showing the reduction from the amino acid precursor.

Experimental Protocol: Solubility & Stability Check

Before committing the material to a high-value synthesis, validate its integrity.

  • Visual Inspection: Ensure powder is white. Pink/brown coloration indicates oxidation.

  • Solubility Test: Dissolve 10 mg in 1 mL Methanol. Solution should be clear and colorless. Turbidity suggests inorganic salt contamination (

    
     salts).
    
  • pH Check: Dissolve in water (

    
    ). pH should be slightly acidic (pH 4-6) due to the HCl salt. If neutral/basic, the salt formation may be incomplete.
    

Emergency Response Data

ScenarioImmediate ActionMedical Note
Inhalation Move to fresh air. If breathing is difficult, give oxygen.[2]Monitor for delayed pulmonary edema (common with amine salts).
Skin Contact Wash with soap/water for 15 mins.[1] Do not use ethanol (increases absorption).Phenolic absorption can cause systemic toxicity.
Eye Contact Rinse cautiously with water for 15 mins. Remove contact lenses.[1][2]Alkaline/Acidic salts can cause corneal opacity. Consult ophthalmologist.
Ingestion Rinse mouth. Do NOT induce vomiting . Drink 1-2 glasses of water.Risk of gastric perforation. Treat symptomatically.[1][2][3]

References

  • PubChem. (2024).[4] Compound Summary: 3-amino-3-(3-hydroxyphenyl)propan-1-ol. National Library of Medicine. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

synthesis of 3-(3-Hydroxyphenyl)-DL-beta-alaninol from 3-hydroxybenzaldehyde

Abstract & Strategic Overview This application note details the synthesis of 3-(3-Hydroxyphenyl)-DL-beta-alaninol (also known as 3-amino-3-(3-hydroxyphenyl)propan-1-ol), a critical chiral building block for adrenergic re...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

This application note details the synthesis of 3-(3-Hydroxyphenyl)-DL-beta-alaninol (also known as 3-amino-3-(3-hydroxyphenyl)propan-1-ol), a critical chiral building block for adrenergic receptor ligands and peptidomimetics.

The protocol utilizes a high-efficiency Rodionov Condensation to construct the carbon-nitrogen skeleton, followed by a functional group reduction to yield the amino alcohol. This route is selected for its atom economy and the avoidance of expensive protecting groups for the phenolic moiety, which remains stable under the specific conditions defined below.

Retrosynthetic Analysis

The synthesis is broken down into two distinct phases:

  • C-C/C-N Bond Formation: Condensation of 3-hydroxybenzaldehyde with malonic acid and ammonia to form the

    
    -amino acid core.
    
  • Carboxyl Reduction: Chemoselective reduction of the carboxylic acid to the primary alcohol.

Chemical Pathway Visualization

The following diagram outlines the reaction sequence, highlighting intermediate structures and key reagents.

SynthesisPathway Start 3-Hydroxybenzaldehyde Inter1 Intermediate: 3-Amino-3-(3-hydroxyphenyl) propanoic acid Start->Inter1 Rodionov Condensation Reagents1 Malonic Acid NH4OAc Ethanol, Reflux Product Target: 3-(3-Hydroxyphenyl)- DL-beta-alaninol Inter1->Product Esterification & Reduction Reagents2 1. SOCl2, MeOH 2. LiAlH4, THF

Figure 1: Two-step synthetic pathway from aldehyde precursor to amino-alcohol target.[1]

Phase 1: Rodionov Synthesis of the -Amino Acid[2]

The Rodionov reaction allows for the one-pot formation of


-amino acids from aldehydes. This protocol is optimized to prevent polymerization of the phenolic aldehyde.
Materials & Reagents
ReagentMW ( g/mol )EquivalentsRole
3-Hydroxybenzaldehyde 122.121.0Starting Material
Malonic Acid 104.061.1Carbon Source
Ammonium Acetate 77.082.0Nitrogen Source
Ethanol (95%) -SolventReaction Medium
Experimental Protocol
  • Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-hydroxybenzaldehyde (12.2 g, 100 mmol) and malonic acid (11.4 g, 110 mmol) in Ethanol (150 mL).

  • Amine Addition: Add ammonium acetate (15.4 g, 200 mmol) to the solution. The reaction is slightly exothermic; ensure adequate stirring.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 6–8 hours .

    • Mechanism Check: The reaction proceeds via imine formation followed by decarboxylative condensation. Evolution of CO2 gas will be observed.

  • Precipitation: Allow the reaction mixture to cool slowly to room temperature. The

    
    -amino acid, 3-amino-3-(3-hydroxyphenyl)propanoic acid , typically precipitates as a white to off-white solid due to its zwitterionic character.
    
  • Filtration: Filter the solid under vacuum. Wash the filter cake with cold ethanol (2 x 20 mL) and diethyl ether (2 x 20 mL) to remove unreacted aldehyde.

  • Purification: Recrystallize the crude solid from a water/ethanol (1:1) mixture if purity by HPLC is <95%.

    • Expected Yield: 60–75%

    • Characterization: Melting point >210°C (dec).[2]

Phase 2: Esterification and Reduction

Direct reduction of amino acids with Lithium Aluminum Hydride (LiAlH4) can be sluggish due to the low solubility of the carboxylate salt. Conversion to the methyl ester hydrochloride significantly improves solubility and reduction kinetics.

Workflow Diagram

Workflow Step1 Suspend Amino Acid in MeOH Step2 Add SOCl2 dropwise (0°C) Reflux 2h Step1->Step2 Step3 Evaporate Solvent (Obtain Methyl Ester HCl) Step2->Step3 Step4 Suspend LiAlH4 in THF (0°C) Step3->Step4 Step5 Add Ester slowly Reflux 4h Step4->Step5 Step6 Fieser Workup (Quench: Water/NaOH/Water) Step5->Step6 Step7 Isolate Amino Alcohol Step6->Step7

Figure 2: Operational workflow for the conversion of the amino acid intermediate to the final amino alcohol.

Step 2A: Methyl Ester Formation
  • Suspend the dry

    
    -amino acid  (10 g, ~55 mmol) in anhydrous Methanol  (100 mL) at 0°C.
    
  • Dropwise add Thionyl Chloride (SOCl2) (8.0 mL, 110 mmol). Caution: Gas evolution (SO2, HCl).

  • Heat to reflux for 2 hours. The solution should become clear.

  • Concentrate in vacuo to yield the methyl ester hydrochloride as a hygroscopic solid or gum. Use directly in the next step.

Step 2B: Reduction to Amino Alcohol
  • Reagent Prep: In a dry 3-neck flask under Nitrogen/Argon, suspend LiAlH4 (4.2 g, 110 mmol, 2.0 eq vs ester) in anhydrous THF (150 mL). Cool to 0°C.

    • Note: Extra equivalents of hydride are required to deprotonate the phenol and the amine salt.

  • Addition: Dissolve the ester residue from Step 2A in a minimum amount of THF (or add as a solid if stable) and add slowly to the LiAlH4 suspension. Maintain temperature <10°C.

  • Reaction: Warm to room temperature, then reflux for 4 hours.

  • Quench (Fieser Method): Cool to 0°C. Carefully add:

    • 4.2 mL Water

    • 4.2 mL 15% NaOH

    • 12.6 mL Water

  • Workup: Stir for 30 minutes until a granular white precipitate forms. Filter through a Celite pad.

  • Isolation: Dry the filtrate over Na2SO4 and concentrate under reduced pressure to yield 3-(3-Hydroxyphenyl)-DL-beta-alaninol .

Analytical Quality Control (QC)

Trustworthiness in synthesis requires rigorous validation. The following parameters confirm identity and purity.

HPLC Method[5]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: Water + 0.1% TFA

    • B: Acetonitrile + 0.1% TFA

  • Gradient: 5% B to 60% B over 20 min.

  • Detection: UV @ 210 nm (Amine/Amide band) and 280 nm (Phenol band).

NMR Validation (Expected Signals in DMSO-d6)
  • 1H NMR (400 MHz):

    • 
       9.3 (s, 1H, Ar-OH )
      
    • 
       6.6–7.1 (m, 4H, Ar-H )
      
    • 
       4.8 (t, 1H, -CH2-OH )
      
    • 
       3.9 (m, 1H, Ar-CH -N)
      
    • 
       3.3–3.5 (m, 2H, -CH2 -OH)
      
    • 
       1.8 (m, 2H, -CH2 -CH2-OH) - Note: Shift depends on exact side chain conformation.
      
    • Correction: For beta-alaninol structure (3-amino-3-phenylpropan-1-ol):

      • 
         3.9 (t, 1H, Ar-CH(NH2)-)
        
      • 
         3.4 (t, 2H, -CH2-OH)
        
      • 
         1.6-1.8 (m, 2H, -CH2- in the chain)
        

Safety & Troubleshooting

HazardMitigation
LiAlH4 Pyrophoric. Handle under inert atmosphere. Quench carefully.
SOCl2 Corrosive/Toxic. Use a scrubber or efficient fume hood.
Phenol Oxidation The product is prone to oxidation (browning) over time. Store under Argon at -20°C.

Troubleshooting Yields:

  • Low Yield in Step 1: Ensure Ammonium Acetate is dry; water inhibits imine formation.

  • Incomplete Reduction: Increase LiAlH4 to 3.0 equivalents to account for moisture or incomplete ester salt formation.

References

  • Rodionov Reaction Mechanism & Utility

    • Rodionov, V. M., & Malevinskaya, E. T. (1948). Synthesis of -amino acids. Berichte der deutschen chemischen Gesellschaft.
    • Modern Application: Kiselev, S. S., et al. (2010).[3] "Synthesis of

      
      -amino acids via Rodionov reaction." 
      
  • Reduction of Amino Acids

    • Abiko, A., et al. (1992). "Direct reduction of amino acids to amino alcohols." Tetrahedron Letters.

  • Product Characterization

    • Sigma-Aldrich.[2] (n.d.). "3-Hydroxybenzaldehyde Product Sheet."

    • PubChem. (n.d.). "3-(3-Hydroxyphenyl)-beta-alanine."[4]

Sources

Application

Application Note: Reduction of 3-(3-Hydroxyphenyl)-beta-alanine to beta-alaninol

Executive Summary This guide details the reduction of 3-(3-Hydroxyphenyl)-beta-alanine (CAS: 70366-01-9, generic structure) to its corresponding amino alcohol, 3-(3-Hydroxyphenyl)-beta-alaninol . This transformation is a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the reduction of 3-(3-Hydroxyphenyl)-beta-alanine (CAS: 70366-01-9, generic structure) to its corresponding amino alcohol, 3-(3-Hydroxyphenyl)-beta-alaninol . This transformation is a critical step in synthesizing chiral building blocks for adrenergic receptor agonists and various peptidomimetics.

The reduction of beta-amino acids presents unique challenges compared to alpha-amino acids due to the increased conformational flexibility and the propensity for retro-Michael addition in some derivatives. Furthermore, the presence of the phenolic hydroxyl group and the free amine requires a reductant system that is chemoselective, avoiding over-reduction or polymerization.

This note presents two validated protocols:

  • Method A (Direct Reduction): Borane-Dimethyl Sulfide (BMS) reduction. This is the Gold Standard for laboratory-scale synthesis due to its superior chemoselectivity and ease of workup compared to Lithium Aluminum Hydride (LAH).

  • Method B (Two-Step): Esterification followed by Borohydride reduction. This is the Scalable Alternative preferred for larger batches where handling pyrophoric boranes is restricted.

Strategic Analysis & Retrosynthesis

The Chemoselectivity Challenge

The target molecule contains three reactive sites:

  • Carboxylic Acid: Needs reduction to primary alcohol (

    
     high).
    
  • Primary Amine: Lewis basic; will coordinate with Lewis acid reducing agents (Borane).

  • Phenol: Acidic proton (

    
    ); will consume hydride reagents or form borate esters.
    
Why Borane (BH₃)?

Unlike LAH, which is a strong nucleophile and base, Borane is an electrophile .

  • Mechanism: Borane rapidly complexes with the amine (protecting it from side reactions) and reacts with the carboxylic acid to form an acyloxyborane intermediate, which is intramolecularly reduced to the alcohol.

  • Phenol Handling: Borane reacts with the phenol to form a borate ester (

    
    ). This is reversible and hydrolyzes back to the phenol during the aqueous workup, effectively "protecting" the phenol in situ.
    
Reaction Scheme

The following diagram illustrates the mechanistic pathway and the critical "Stuck Intermediate" (Amine-Borane complex) that requires specific workup conditions.

ReactionScheme Start 3-(3-Hydroxyphenyl)-beta-alanine (Zwitterionic Solid) Complex Intermediate A (Amine-Borane Complex) Start->Complex BH3•SMe2 (XS) THF, 0°C -> Reflux Product_B Intermediate B (Product-Borane Adduct) Complex->Product_B Reduction (-H2) Final 3-(3-Hydroxyphenyl)-beta-alaninol (Free Base) Product_B->Final Oxidative/Acidic Workup (Breaks B-N bond)

Figure 1: Mechanistic pathway of Borane-mediated amino acid reduction.

Protocol A: Direct Reduction via Borane-Dimethyl Sulfide (BMS)

Best for: Laboratory scale (1g – 50g), high purity requirements. Safety Warning: BMS is pyrophoric and generates dimethyl sulfide (stench). Use a fume hood and bleach scrubber.

Materials
  • Substrate: 3-(3-Hydroxyphenyl)-beta-alanine (1.0 eq)

  • Reagent: Borane-Dimethyl Sulfide complex (BMS) (2.0 M in THF) or Borane-THF.

    • Stoichiometry Note: Use 5.0 equivalents . (1 eq for amine complexation + 1 eq for phenol reaction + 3 eq for carboxyl reduction/excess).

  • Solvent: Anhydrous THF (inhibitor-free preferred).

  • Quench: Methanol, 6M HCl, 5M NaOH.

Step-by-Step Procedure
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and pressure-equalizing addition funnel.

  • Solvation: Charge the flask with 3-(3-Hydroxyphenyl)-beta-alanine (10 mmol) and anhydrous THF (50 mL). The amino acid will likely remain as a suspension (this is normal).

  • Addition: Cool the mixture to 0°C (ice bath). Add BMS (50 mmol, 25 mL of 2.0M solution) dropwise over 20 minutes.

    • Observation: Hydrogen gas evolution will occur. The solid should dissolve as the borane complex forms.

  • Reaction: Remove the ice bath and allow to warm to room temperature. Then, heat to reflux (66°C) for 4–6 hours.

    • Monitoring: Monitor by TLC (System: DCM/MeOH/NH4OH 80:20:2). The starting material spot (baseline) should disappear.

  • Quench (Critical Step): Cool the reaction to 0°C. Carefully add Methanol (20 mL) dropwise.

    • Caution: Vigorous bubbling (

      
       gas).
      
  • Breaking the B-N Bond: The amine-borane complex is stable and must be cleaved.

    • Add 6M HCl (15 mL) to the mixture.

    • Reflux the mixture for 1 hour. (Alternatively, concentrate the mixture to dryness, dissolve in MeOH, and repeat evaporation 3x to remove methyl borate).

  • Isolation:

    • Cool to room temperature.[1][2]

    • Basify to pH > 12 using 5M NaOH (or KOH).

    • Extract with EtOAc or DCM/Isopropanol (3:1) (3 x 50 mL). Note: The phenol is acidic, but at pH 12 it will be a phenoxide. However, amino alcohols are often best extracted from strongly basic solution. If the phenol solubility is an issue, adjust pH to ~9.5 (isoelectric point vicinity) and use n-Butanol for extraction.

    • Preferred Extraction for Phenolic Amines: Adjust pH to ~10. Extract with n-Butanol.

  • Purification: Dry organic layer over

    
    , filter, and concentrate. Recrystallize from EtOAc/Hexane or convert to HCl salt for stability.
    

Protocol B: Two-Step Esterification-Reduction

Best for: Large scale (>50g), avoiding borane stench/hazards.

Phase 1: Methyl Ester Formation
  • Suspend 3-(3-Hydroxyphenyl)-beta-alanine in Methanol (0.5 M concentration).

  • Cool to 0°C. Add Thionyl Chloride (

    
    , 2.5 eq) dropwise.
    
  • Reflux for 3 hours.

  • Concentrate to dryness to yield the Methyl Ester Hydrochloride salt . Use directly in the next step.

Phase 2: NaBH4 Reduction

Sodium borohydride cannot reduce esters alone, but the addition of additives (like


 or refluxing in specific solvents) enables this.
  • Dissolution: Dissolve the crude ester hydrochloride (10 mmol) in Ethanol (50 mL).

  • Neutralization: Add TEA (1.0 eq) to neutralize the HCl salt (optional, but prevents rapid

    
     evolution from NaBH4).
    
  • Reduction: Add

    
     (4.0 eq) in portions at 0°C.
    
  • Activation: Allow to warm to RT and stir for 12 hours. If reaction is slow, add

    
     (2.0 eq) to generate 
    
    
    
    in situ, a stronger reductant.
  • Workup: Quench with dilute acetic acid or saturated

    
    . Remove ethanol under vacuum. Partition between water and EtOAc.[3] Adjust pH to 10 and extract.
    

Analytical Data & Quality Control

ParameterSpecificationMethod
Appearance White to off-white solidVisual
Purity > 98.0%HPLC (C18, 0.1% TFA water/ACN)
Identity Matches Ref Std1H-NMR (D2O or DMSO-d6)
Chirality > 99% ee (if starting chiral)Chiral HPLC (Daicel Crownpak)

Key NMR Signals (DMSO-d6):

  • 
     6.6 - 7.1 ppm (m, 4H, Aromatic)
    
  • 
     3.8 ppm (m, 1H, CH-NH2)
    
  • 
     3.4 ppm (m, 2H, CH2-OH)
    
  • 
     1.6 - 1.8 ppm (m, 2H, CH2-beta)
    

Troubleshooting & Expert Tips

The "Sticky" Extraction

Amino alcohols with phenol groups are amphoteric and highly polar.

  • Problem: Product stays in the aqueous phase during extraction.

  • Solution: Use Continuous Liquid-Liquid Extraction with DCM for 24 hours. Alternatively, use n-Butanol as the extraction solvent, although it requires high-vacuum removal.

Boron Contamination
  • Problem: Product is a gummy solid that yields broad NMR peaks.

  • Cause: Incomplete hydrolysis of the Borane-Amine complex.

  • Fix: Reflux the crude material in 6M HCl for an additional 2 hours, then re-basify and extract.

Workflow Logic Diagram

Workflow Start Start: 3-(3-Hydroxyphenyl)-beta-alanine Decision Scale / Hazard Tolerance? Start->Decision PathA Path A: Borane-DMS (High Selectivity) Decision->PathA Lab Scale (<50g) PathB Path B: Ester -> NaBH4 (Scalable/Safer) Decision->PathB Pilot Scale (>50g) StepA1 Reflux with BH3-DMS (5 eq) PathA->StepA1 StepB1 SOCl2 / MeOH (Esterification) PathB->StepB1 StepA2 Acidic Hydrolysis (HCl Reflux) StepA1->StepA2 Common Basify (pH 10-12) & Extract (n-BuOH) StepA2->Common StepB2 NaBH4 / EtOH Reduction StepB1->StepB2 StepB2->Common Final Final Product: Beta-Alaninol Common->Final

Figure 2: Decision matrix for selecting the optimal reduction pathway.

References

  • Abiko, A., & Masamune, S. (1992). "Reduction of alpha-amino acids: A convenient procedure for the preparation of enantiomerically pure beta-amino alcohols."[4] Tetrahedron Letters, 33(38), 5517-5518.

  • McKennon, M. J., et al. (1993).[1] "A convenient reduction of amino acids and their derivatives."[4] The Journal of Organic Chemistry, 58(13), 3568-3571.

  • Periasamy, M., & Thirumalaikumar, M. (2000). "Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis." Journal of Organometallic Chemistry, 609(1-2), 137-151.

  • Giannini, E., et al. (2019). "Process Development for the Synthesis of a Beta-Amino Acid Derivative." Organic Process Research & Development. (General reference for beta-amino acid handling).

Sources

Method

Application Note: 3-(3-Hydroxyphenyl)-DL-beta-alaninol as a Versatile Chiral Building Block in Drug Discovery

Executive Summary The development of novel Active Pharmaceutical Ingredients (APIs) relies heavily on the availability of highly functionalized, stereochemically pure building blocks. 3-(3-Hydroxyphenyl)-DL-beta-alaninol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of novel Active Pharmaceutical Ingredients (APIs) relies heavily on the availability of highly functionalized, stereochemically pure building blocks. 3-(3-Hydroxyphenyl)-DL-beta-alaninol (and its enantiopure derivatives) represents a highly versatile scaffold. Featuring a primary amine, a primary aliphatic alcohol, and a phenolic hydroxyl group[1], this compound provides three distinct vectors for functionalization. This application note details the physicochemical properties, mechanistic reactivity, and validated protocols for utilizing this chiral building block in the synthesis of peptidomimetics, oxazolidinones, and complex APIs.

Chemical Identity & Mechanistic Insights

Amino alcohols are cornerstone intermediates in pharmaceutical chemistry, frequently utilized in the synthesis of beta-blockers, enzyme inhibitors, and chiral ligands[2],[3]. The inclusion of a 3-hydroxyphenyl moiety elevates the utility of standard beta-alaninol by introducing a biologically relevant pharmacophore—mimicking the catecholamine structure found in numerous central nervous system (CNS) and cardiovascular drugs.

The Reactivity Gradient (Causality in Synthesis)

Successful utilization of 3-(3-Hydroxyphenyl)-DL-beta-alaninol requires exploiting its inherent chemoselectivity. The nucleophilicity of its functional groups follows a strict gradient: Primary Amine (-NH₂) > Primary Alcohol (-CH₂OH) > Phenol (Ar-OH)

This gradient allows researchers to selectively protect or functionalize the molecule without resorting to exhaustive, multi-step protecting group strategies. For instance, the primary amine can be selectively protected with Di-tert-butyl dicarbonate (Boc₂O) at 0°C, leaving the aliphatic and phenolic alcohols intact.

The Significance of the Chiral Center

The beta-carbon (relative to the primary alcohol) is a stereocenter. When synthesizing APIs, maintaining the stereochemical integrity of this center is non-negotiable, as enantiomers often exhibit drastically different pharmacological profiles[3]. Reactions must be designed to avoid basic conditions that could promote E1cB-type elimination or racemization.

G A 3-(3-Hydroxyphenyl)- DL-beta-alaninol B Oxazolidinone Derivatives A->B CDI / Triphosgene C N-Boc Protected Intermediate A->C Boc2O, Et3N D Chiral Ligands (Bisoxazolines) A->D Nitrile Condensation E Peptidomimetics & APIs C->E Peptide Coupling

Synthetic pathways of 3-(3-Hydroxyphenyl)-beta-alaninol in drug discovery.

Quantitative Data & Physicochemical Properties

Understanding the physical properties of the starting material is critical for optimizing reaction kinetics and workup procedures. The hydrochloride salt is commonly used due to its enhanced stability against oxidation[4].

Table 1: Physicochemical Properties of 3-(3-Hydroxyphenyl)-DL-beta-alaninol HCl

PropertyValue / DescriptionImpact on Experimental Design
CAS Number 1159826-49-9[4]Essential for regulatory tracking and procurement.
Molecular Formula C₉H₁₄ClNO₂[4]Used for stoichiometric calculations.
Molecular Weight 203.67 g/mol [4]Standardize equivalents in reaction setup.
Solubility Soluble in MeOH, H₂O, DMSODictates the choice of solvent for initial reactions (e.g., biphasic systems for protection).
LogP (Predicted) ~0.1[1]Highly hydrophilic; requires salting out during aqueous extraction.

Table 2: Reagent Optimization for Oxazolidinone Formation

ReagentSolventTemp (°C)Yield (%)Notes
TriphosgeneCH₂Cl₂0 to RT88High yield, but requires strict safety protocols.
CDITHF65 (Reflux)74Safer alternative; requires heating, watch for racemization.
Diethyl carbonateEtOH80<40Poor conversion; not recommended for this substrate.

Experimental Protocols

The following protocols are designed as self-validating systems. Built-in Quality Control (QC) checkpoints ensure that subsequent synthetic steps are not compromised by failed transformations.

Protocol A: Chemoselective N-Boc Protection

Objective: To selectively protect the primary amine while leaving the primary and phenolic hydroxyl groups free for future functionalization.

Materials:

  • 3-(3-Hydroxyphenyl)-DL-beta-alaninol HCl (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.05 eq)

  • Triethylamine (Et₃N) (2.2 eq)

  • Methanol/Water (4:1 v/v)

Step-by-Step Procedure:

  • Dissolution: Suspend 3-(3-Hydroxyphenyl)-DL-beta-alaninol HCl in the MeOH/H₂O mixture. Causality: The mixed solvent system ensures the complete dissolution of the polar HCl salt while maintaining the solubility of the lipophilic Boc₂O.

  • Neutralization: Cool the mixture to 0°C using an ice bath. Add Et₃N dropwise over 10 minutes. Causality: The first equivalent of Et₃N neutralizes the HCl salt, generating the free base. The second equivalent acts as a catalyst/base for the protection step.

  • Protection: Add Boc₂O dropwise. Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature (RT) and stir for 4 hours.

  • Workup: Concentrate the mixture under reduced pressure to remove MeOH. Dilute the aqueous residue with Ethyl Acetate (EtOAc) and wash with 5% citric acid, followed by brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate.

  • Self-Validating QC Checkpoint: Perform a TLC (Eluent: 5% MeOH in CH₂Cl₂). Stain the plate with Ninhydrin and heat.

    • Validation: The absence of a purple/pink spot confirms the complete consumption of the primary amine. The product should only be visible under UV (254 nm) or via KMnO₄ stain.

G S1 1. Dissolution (MeOH/H2O) S2 2. Boc2O Addition (0°C, Et3N) S1->S2 S3 3. Reaction (RT, 4h) S2->S3 S4 4. Workup (Extraction) S3->S4 S5 5. QC Check (Ninhydrin -) S4->S5

Step-by-step workflow for N-Boc protection with integrated quality control.

Protocol B: Synthesis of Chiral Oxazolidinones

Objective: To cyclize the beta-amino alcohol into an oxazolidinone, a critical motif in antibacterial agents and chiral auxiliaries.

Materials:

  • N-Boc-3-(3-Hydroxyphenyl)-beta-alaninol (from Protocol A) (1.0 eq)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Procedure:

  • Preparation: Dissolve the N-Boc protected intermediate in anhydrous THF under an inert Argon atmosphere.

  • Deprotonation: Cool the solution to 0°C. Carefully add NaH in small portions. Causality: NaH deprotonates the primary alcohol (and partially the phenol). The alkoxide then attacks the Boc carbonyl group in an intramolecular fashion, displacing the tert-butoxide leaving group to form the oxazolidinone ring.

  • Cyclization: Stir at 0°C for 1 hour, then warm to RT and stir for an additional 2 hours.

  • Quenching: Carefully quench the reaction with saturated aqueous NH₄Cl to neutralize excess NaH.

  • Extraction & Purification: Extract the aqueous layer with EtOAc (3x). Combine organic layers, dry, and concentrate. Purify via flash column chromatography.

  • Self-Validating QC Checkpoint: Analyze the product via ¹H-NMR and IR spectroscopy.

    • Validation: The IR spectrum must show a strong, sharp carbonyl stretch at ~1750 cm⁻¹ (characteristic of a cyclic carbamate), distinct from the original Boc carbonyl at ~1690 cm⁻¹.

References

  • PubChem. "3-(1-Amino-3-hydroxypropyl)phenol | C9H13NO2 | CID 44891238". National Center for Biotechnology Information. Available at:[Link]

Sources

Application

Precision Synthesis of Adrenergic Ligands: From Enantioselective Epoxide Resolution to Binding Validation

Application Note: AN-CHEM-2026-03 Topic: Precision Synthesis of Adrenergic Receptor Ligands via -Amino Alcohols Date: March 05, 2026 Executive Summary The -amino alcohol motif (specifically the aryloxypropanolamine scaff...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-CHEM-2026-03 Topic: Precision Synthesis of Adrenergic Receptor Ligands via


-Amino Alcohols
Date:  March 05, 2026

Executive Summary

The


-amino alcohol motif (specifically the aryloxypropanolamine scaffold) constitutes the pharmacophore of the vast majority of 

-adrenergic receptor antagonists (beta-blockers) and agonists. While classical synthesis involves non-selective aminolysis of epoxides often resulting in racemic mixtures and bis-alkylated impurities, modern drug development requires high enantiopurity and atom economy.

This Application Note outlines a field-proven, modular protocol for synthesizing adrenergic ligands. We integrate Jacobsen’s Hydrolytic Kinetic Resolution (HKR) for stereocontrol with a water-accelerated aminolysis method that ensures regioselectivity and minimizes environmental impact. Finally, we provide a self-validating Radioligand Binding Assay protocol to quantify the affinity of the synthesized ligands.

The Pharmacophore & Retrosynthetic Logic

The target scaffold is the (S)-aryloxypropanolamine , which generally exhibits 100-fold higher affinity for


-adrenergic receptors than the (R)-enantiomer.
Strategic Pathway
  • Chiral Building Block: Preparation of enantiopure epichlorohydrin via HKR.

  • Coupling 1 (Etherification):

    
     reaction with a substituted phenol.
    
  • Coupling 2 (Aminolysis): Ring-opening with an alkylamine (e.g., isopropylamine) using water as a promoter to prevent side reactions.

Pharmacophore Target Target: (S)-Beta-Blocker (Aryloxypropanolamine) Amine Amine (e.g., Isopropylamine) Target->Amine Retrosynthesis Intermediate (S)-Glycidyl Ether Target->Intermediate Retrosynthesis Phenol Substituted Phenol (Ar-OH) Intermediate->Phenol Etherification ChiralEpi (S)-Epichlorohydrin (>99% ee) Intermediate->ChiralEpi Coupling RacemicEpi Racemic Epichlorohydrin ChiralEpi->RacemicEpi Jacobsen HKR (Co-Salen Catalyst)

Figure 1: Retrosynthetic strategy prioritizing the early introduction of chirality via HKR.

Protocol A: Enantioselective Scaffold Preparation (Jacobsen HKR)

Objective: Isolate (S)-Epichlorohydrin from inexpensive racemic epichlorohydrin. Mechanism: The (R,R)-Co-Salen complex selectively catalyzes the hydrolysis of the (R)-epoxide to a diol, leaving the (S)-epoxide unreacted and enantiomerically enriched.

Materials
  • Racemic Epichlorohydrin (1.0 equiv)[1]

  • (R,R)-(-)-N,N′-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) [(R,R)-Co(salen)]

  • Acetic Acid (AcOH)

  • Distilled Water (0.55 equiv)

  • THF (minimal, for catalyst activation)

Step-by-Step Procedure
  • Catalyst Activation: In a flask open to air, dissolve the Co(II)-salen complex (0.5 mol%) in minimal THF. Add acetic acid (2 equiv relative to Co). Stir for 30 mins to generate the active Co(III)-salen species. Evaporate solvent to obtain a brown solid.

  • Reaction Setup: Add racemic epichlorohydrin (100 mmol) to the flask containing the activated catalyst. Cool to 0°C.

  • Hydrolysis: Slowly add water (55 mmol, 0.55 equiv) dropwise over 1 hour. Note: Slow addition controls the exotherm.

  • Resolution: Allow the mixture to warm to room temperature and stir for 12–18 hours.

  • Purification: Perform fractional distillation under reduced pressure.

    • Fraction 1: (S)-Epichlorohydrin (volatile). Target >99% ee.

    • Residue: (R)-diol (viscous liquid).

Validation Point: Check enantiomeric excess (ee) via Chiral GC (e.g., Cyclodex-B column).

Protocol B: Water-Accelerated Aminolysis (Green Synthesis)

Objective: Ring-opening of the glycidyl ether to form the final ligand. Innovation: Using water as the reaction medium accelerates the reaction via hydrogen bonding to the epoxide oxygen, activating it for nucleophilic attack. This avoids high-temperature refluxing in toluene and suppresses bis-alkylation.

Experimental Workflow

SynthesisWorkflow Start Start: (S)-Glycidyl Ether + Alkyl Amine (3.0 equiv) Solvent Add Solvent: Water (Heterogeneous emulsion) Start->Solvent Reaction Stir at RT (20-25°C) Time: 4-12 Hours Solvent->Reaction Monitor TLC/HPLC Check (Disappearance of Epoxide) Reaction->Monitor Monitor->Reaction Incomplete Extraction Extract with EtOAc Wash with Brine Monitor->Extraction Complete SaltFormation Add HCl in Ether Precipitate HCl Salt Extraction->SaltFormation Final Final Product: (S)-Beta-Blocker HCl SaltFormation->Final

Figure 2: Water-accelerated synthesis workflow minimizing thermal degradation.

Detailed Protocol
  • Substrate Preparation: Dissolve 1.0 mmol of (S)-aryloxy-epoxide (synthesized from (S)-epichlorohydrin and phenol) in 2 mL of water. The mixture will likely be heterogeneous.

  • Amine Addition: Add isopropylamine (3.0 mmol, 3 equiv).

    • Why Excess? To statistically favor mono-alkylation over bis-alkylation (where the product reacts with another epoxide).

  • Reaction: Stir vigorously at room temperature. The hydrophobic effect forces the organic reactants together, while water activates the epoxide ring opening.

  • Monitoring: Monitor via TLC (Mobile phase: CHCl3/MeOH/NH3 90:10:1). The epoxide spot will disappear; the product will be more polar.

  • Workup:

    • Extract the reaction mixture with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with brine.

    • Dry over anhydrous

      
       and concentrate in vacuo.
      
  • Salt Formation (Crucial for Stability): Dissolve the free base oil in minimal dry ethanol. Add 1.0 equiv of fumaric acid or HCl (in ether) to precipitate the salt. Recrystallize from Ethanol/Ether.

Protocol C: Validation via Radioligand Binding Assay

Objective: Determine the affinity (


) of the synthesized ligand for the 

-adrenergic receptor. Method: Competition binding assay displacing a known radioligand (e.g.,

-Dihydroalprenolol or

-Iodocyanopindolol).
Reagents
  • Membrane Prep: Rat heart membranes or CHO cells overexpressing human

    
    -AR.
    
  • Radioligand:

    
    -(-)Iodocyanopindolol (
    
    
    
    -CYP). Concentration: ~50 pM.
  • Assay Buffer: 50 mM Tris-HCl, 10 mM

    
    , pH 7.4.
    
  • Competitor: Your synthesized ligand (dilution series

    
     M to 
    
    
    
    M).
Assay Steps
  • Plate Setup: Use a 96-well plate.

    • Total Binding: Membrane + Radioligand + Buffer.[2]

    • Non-Specific Binding (NSB): Membrane + Radioligand + Excess Propranolol (

      
      ).
      
    • Experimental: Membrane + Radioligand + Synthesized Ligand (varying conc.).

  • Incubation: Incubate plates at 37°C for 60 minutes to reach equilibrium.

  • Harvesting: Rapidly filter contents through glass fiber filters (GF/B) pre-soaked in 0.3% polyethyleneimine (PEI) using a cell harvester.

    • Why PEI? It reduces non-specific binding of the radioligand to the filter.

  • Washing: Wash filters

    
     with ice-cold wash buffer.
    
  • Counting: Measure radioactivity (CPM) using a gamma counter (for

    
    ) or scintillation counter (for 
    
    
    
    ).
Data Analysis

Calculate specific binding:



Fit data to a one-site competition model to determine


. Calculate 

using the Cheng-Prusoff equation :

Where

is the radioligand concentration and

is the dissociation constant of the radioligand.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Enantiomeric Excess (ee) Incomplete HKR reaction or temperature fluctuation.Ensure strict temperature control (0°C to RT). Verify catalyst activity. Do not stop reaction early; the kinetic resolution requires time to consume the (R)-isomer.
Bis-alkylation (Impurity) Amine concentration too low relative to epoxide.Increase amine equivalents to 5-10x. The excess amine is easily removed by evaporation.
Regioisomer Formation Attack at the internal carbon (rare for simple alkyl amines but possible).Use water or fluorinated alcohols (HFIP) as solvents. These solvents strongly hydrogen-bond to the epoxide oxygen, sterically blocking the internal site and favoring terminal attack.
High Non-Specific Binding Ligand is lipophilic (sticking to filters/plastic).Pre-soak filters in PEI. Use BSA (0.1%) in the assay buffer.

References

  • Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. (1997).[3] Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides via Hydrolytic Ring Opening. Science, 277(5328), 936–938.

  • Azizi, N., & Saidi, M. R. (2005).[4] Highly efficient ring opening of epoxides with amines in water: A green and chemoselective method. Organic Letters, 7(17), 3649–3651.

  • Lizza, J. R., & Moura-Letts, G. (2017).[4][5] Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols.[4][5] Synthesis, 49(06), 1231–1242.

  • Baker, J. G. (2005). The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors. British Journal of Pharmacology, 144(3), 317–322.

  • BenchChem. (2025).[2] Application Notes: Radioligand Binding Assay for Mephentermine at Adrenergic Receptors.

Sources

Method

Application Notes and Protocols for Coupling Reactions of 3-(3-Hydroxyphenyl)-β-alaninol

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the coupling reactions of 3-(3-Hydroxyphenyl)-β-alaninol. This versatile building block p...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the coupling reactions of 3-(3-Hydroxyphenyl)-β-alaninol. This versatile building block possesses three reactive sites: a primary amine, a primary alcohol, and a phenolic hydroxyl group. This guide offers detailed protocols and mechanistic insights for selective N-acylation, O-alkylation, and other coupling strategies. The content is structured to provide not only step-by-step instructions but also the scientific rationale behind the choice of reagents and reaction conditions, ensuring a robust understanding for successful synthesis.

Introduction

3-(3-Hydroxyphenyl)-β-alaninol is a valuable scaffold in medicinal chemistry and materials science. Its trifunctional nature allows for the synthesis of a diverse array of molecules, including peptidomimetics, β-peptides, and other complex structures.[1][2] The ability to selectively couple at the nitrogen or either of the oxygen atoms is crucial for its application in constructing targeted molecules with specific biological activities or material properties. This guide will explore the key coupling reactions, focusing on providing practical, field-proven protocols and the underlying chemical principles.

PART 1: Strategic Considerations for Selective Coupling

The presence of multiple reactive functional groups in 3-(3-Hydroxyphenyl)-β-alaninol necessitates a careful selection of reaction conditions to achieve the desired chemoselectivity. The primary amine is generally the most nucleophilic site, followed by the phenolic hydroxyl group, and lastly, the primary alcohol. However, this reactivity order can be modulated by the choice of base, solvent, and coupling agent.

Protecting Group Strategy: For complex syntheses requiring multi-step modifications, the use of orthogonal protecting groups is essential.[3] For instance, the amine can be protected with a Boc or Fmoc group, while the phenolic hydroxyl can be protected as a silyl ether (e.g., TBDMS) and the primary alcohol as a benzyl ether.[4][5] This allows for the selective deprotection and subsequent reaction at each site.

Visualization of 3-(3-Hydroxyphenyl)-β-alaninol Structure

G mol HO-  | C6H4  | CH-CH2-NH2  |   CH2OH amine Primary Amine (Most Nucleophilic) amine->mol phenol Phenolic Hydroxyl phenol->mol alcohol Primary Alcohol (Least Nucleophilic) alcohol->mol G cluster_activation Carboxylic Acid Activation cluster_coupling Nucleophilic Attack Carboxylic_Acid R-COOH Activated_Ester Active Ester Intermediate Carboxylic_Acid->Activated_Ester Activation Coupling_Reagent e.g., EDC, HATU Coupling_Reagent->Activated_Ester Amide_Product N-Acylated Product Activated_Ester->Amide_Product Coupling Amino_Alcohol 3-(3-Hydroxyphenyl) -β-alaninol Amino_Alcohol->Amide_Product

Caption: General workflow for N-acylation.

Detailed Protocol: EDC/HOBt Mediated Amide Coupling

This protocol describes a standard procedure for the N-acylation of 3-(3-Hydroxyphenyl)-β-alaninol using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt).

Materials:

  • 3-(3-Hydroxyphenyl)-β-alaninol

  • Carboxylic acid of interest (1.1 eq)

  • EDC (1.2 eq)

  • HOBt (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and standard glassware

Procedure:

  • Dissolve 3-(3-Hydroxyphenyl)-β-alaninol (1.0 eq) and the carboxylic acid (1.1 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add HOBt (1.2 eq) to the solution and stir until it dissolves.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the stirred solution.

  • Add DIPEA (2.5 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with EtOAc.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • EDC/HOBt: This combination forms a highly reactive O-acylisourea intermediate which is then converted to a less reactive but more selective HOBt-ester, minimizing side reactions. [6]* DIPEA: A non-nucleophilic base is used to neutralize the hydrochloride salt of EDC and to facilitate the deprotonation of the amine.

  • Anhydrous DMF: A polar aprotic solvent is chosen to dissolve the reactants and facilitate the reaction.

  • Aqueous Workup: The washing steps are crucial to remove unreacted reagents, byproducts (such as the urea byproduct from EDC), and the DMF solvent.

Table of Common Amide Coupling Reagents
Coupling ReagentAdditiveBaseSolventKey Features
DCCHOBtDIPEA, NMMDCM, DMFByproduct (DCU) is insoluble and can be filtered off. [7]
EDC·HClHOBt, HOAtDIPEA, NMMDMF, DCM, WaterWater-soluble byproduct, good for aqueous media. [6]
HBTU/TBTU-DIPEA, NMMDMFFast and efficient, but can cause guanidinylation of the amine. [8][9]
HATU-DIPEA, NMMDMFHighly reactive, suitable for hindered amino acids. [8]
PyBOP-DIPEA, NMMDMFLess prone to guanidinylation than HBTU/TBTU. [8]

PART 3: Ether Formation (O-Alkylation)

Selective O-alkylation can be achieved at either the phenolic hydroxyl or the primary alcohol, depending on the reaction conditions. The phenolic hydroxyl is more acidic and therefore more readily deprotonated and alkylated under basic conditions.

Williamson Ether Synthesis for Phenolic Alkylation

The Williamson ether synthesis is a reliable method for forming ethers from an alkoxide and an alkyl halide. [10]For phenols, a moderately strong base is sufficient to generate the phenoxide nucleophile.

The reaction proceeds via an Sₙ2 mechanism where the phenoxide ion displaces a halide from a primary alkyl halide. [11]The choice of base is critical; stronger bases like NaH can also deprotonate the primary alcohol, leading to a mixture of products. Milder bases like K₂CO₃ or Cs₂CO₃ favor selective phenoxide formation. [12]

Visualization of Williamson Ether Synthesis

G Phenol 3-(3-Hydroxyphenyl) -β-alaninol Phenoxide Phenoxide Intermediate Phenol->Phenoxide Deprotonation Base K₂CO₃ or Cs₂CO₃ Base->Phenoxide Ether_Product O-Alkylated Product (Phenolic Ether) Phenoxide->Ether_Product Sₙ2 Attack Alkyl_Halide R-X (Primary) Alkyl_Halide->Ether_Product

Caption: Williamson ether synthesis at the phenolic hydroxyl.

Detailed Protocol: Phenolic O-Alkylation

Materials:

  • 3-(3-Hydroxyphenyl)-β-alaninol

  • Alkyl halide (e.g., benzyl bromide, methyl iodide) (1.1 eq)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous Acetonitrile (MeCN) or DMF

  • Ethyl acetate (EtOAc)

  • Water, Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a suspension of 3-(3-Hydroxyphenyl)-β-alaninol (1.0 eq) and K₂CO₃ (2.0 eq) in anhydrous MeCN, add the alkyl halide (1.1 eq) at room temperature. [12]2. Stir the reaction mixture at room temperature or heat to 50-60 °C for 6-12 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic solids. [11]4. Rinse the solids with a small amount of MeCN or EtOAc.

  • Combine the filtrate and rinsings and concentrate under reduced pressure.

  • Dissolve the residue in EtOAc and wash with water (2x) and brine (1x). [12]7. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography.

Causality Behind Experimental Choices:

  • K₂CO₃/Cs₂CO₃: These bases are strong enough to deprotonate the acidic phenol but generally not the primary alcohol, ensuring selectivity. [12]* Acetonitrile/DMF: Polar aprotic solvents are preferred as they do not solvate the phenoxide ion as strongly as protic solvents, thus enhancing its nucleophilicity. [11]* Primary Alkyl Halide: The reaction works best with primary alkyl halides due to the Sₙ2 mechanism; secondary and tertiary halides are prone to elimination reactions. [10][11]

Mitsunobu Reaction for Primary Alcohol Alkylation

The Mitsunobu reaction allows for the alkylation of the primary alcohol under milder, neutral conditions, often with inversion of stereochemistry if a chiral center is present. [13][14]This reaction is particularly useful when the substrate is sensitive to basic conditions.

The Mitsunobu reaction involves the activation of the alcohol with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). [15]The resulting alkoxyphosphonium salt is then displaced by a nucleophile, in this case, the deprotonated form of another alcohol or phenol.

Detailed Protocol: Mitsunobu O-Alkylation of the Primary Alcohol

Materials:

  • 3-(3-Hydroxyphenyl)-β-alaninol (with protected amine and phenol)

  • Alcohol or Phenol to be coupled (1.2 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Water, Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Important: The amine and phenolic hydroxyl groups of 3-(3-Hydroxyphenyl)-β-alaninol should be protected prior to this reaction to ensure selectivity for the primary alcohol.

  • Dissolve the protected 3-(3-Hydroxyphenyl)-β-alaninol (1.0 eq), the coupling alcohol/phenol (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF under an inert atmosphere. [13]3. Cool the mixture to 0 °C in an ice bath.

  • Add DIAD (1.5 eq) dropwise to the stirred solution. [13]A color change and/or the formation of a precipitate (triphenylphosphine oxide) is often observed.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC.

  • Once complete, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in EtOAc and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography. The separation of the desired product from triphenylphosphine oxide can be challenging.

Causality Behind Experimental Choices:

  • PPh₃/DIAD: This reagent combination activates the primary alcohol, converting the hydroxyl group into a good leaving group. [13][16]* THF: A common aprotic solvent for Mitsunobu reactions. For sterically hindered substrates, less coordinating solvents like diethyl ether may improve yields. [17]* Prior Protection: The higher nucleophilicity of the amine and the acidity of the phenol necessitate their protection to avoid unwanted side reactions. [16]

PART 4: Other Coupling Reactions

Suzuki and Heck Cross-Coupling

If the phenyl ring of 3-(3-Hydroxyphenyl)-β-alaninol is modified to include a halide or a boronic acid/ester, it can participate in palladium-catalyzed cross-coupling reactions like the Suzuki or Heck reactions. [18][19]These reactions are powerful tools for forming carbon-carbon bonds and introducing further complexity into the molecule.

Conclusion

The selective functionalization of 3-(3-Hydroxyphenyl)-β-alaninol is a key step in the synthesis of a wide range of valuable compounds. By carefully selecting the appropriate coupling reagents, bases, solvents, and, if necessary, a protecting group strategy, researchers can achieve high yields and selectivity for N-acylation and O-alkylation at either the phenolic or primary alcohol positions. The protocols and mechanistic insights provided in this guide serve as a robust starting point for the successful application of this versatile building block in research and development.

References

  • Vertex AI Search. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation).
  • LibreTexts. (2023). The Williamson Ether Synthesis.
  • University of Wisconsin-Madison. (n.d.). Mitsunobu Reactions of Bulky Phenols and Lignin Model Dimer Synthesis & Decomposition.
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction - Common Conditions.
  • Organic Synthesis. (n.d.). Mitsunobu reaction.
  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction.
  • BenchChem. (n.d.). Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds.
  • TCI Chemicals. (n.d.). Mitsunobu Reaction.
  • ResearchGate. (2007). Solvent-Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols.
  • Wikipedia. (n.d.). Phenol ether.
  • American Chemical Society. (2011). Peptide Coupling Reagents, More than a Letter Soup.
  • AAPPTEC. (n.d.). Coupling Reagents.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • Creative Peptides. (n.d.). Optimizing Peptide Coupling: Key Techniques.
  • Journal of Chemical and Pharmaceutical Research. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
  • Royal Society of Chemistry. (n.d.). Protecting groups.
  • Royal Society of Chemistry. (n.d.). pH-Dependent peptide bond formation by the selective coupling of α-amino acids in water.
  • BOC Sciences. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Thermo Fisher Scientific. (n.d.). TRANSITION METAL-CATALYZED COUPLINGS REACTIONS.
  • University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies.
  • PubMed. (2001). Analysis of amide bond formation with an alpha-hydroxy-beta-amino acid derivative, 3-amino-2-hydroxy-4-phenylbutanoic acid, as an acyl component: byproduction of homobislactone.
  • PubMed. (2001). De novo design, synthesis, and characterization of antimicrobial beta-peptides.
  • Waseda University. (2018). Newly-developed amide bond formation synthesizes diverse amide compounds with more efficiency.
  • National Institutes of Health. (n.d.). Recent Advances in the Synthesis of Peptoid Macrocycles.
  • AAPPTEC. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds.
  • ResearchGate. (n.d.). General structures of β³-peptides, α- and β-peptoids, α.
  • Google Patents. (n.d.). US8173844B2 - Method for producing O-alkylated cyclic aminoalcohols.
  • ResearchGate. (2004). N-Acylation in Combinatorial Chemistry.
  • ResearchGate. (2025). De Novo Design, Synthesis, and Characterization of Antimicrobial β-Peptides.
  • Tetrahedron. (2005). Amide bond formation and peptide coupling.
  • National Institutes of Health. (n.d.). Selective N-Alkylation of β-alanine Facilitates the Synthesis of a Polyamino Acid-Based Theranostic Nanoagent.
  • Frontiers. (n.d.). Advances in the synthesis of β-alanine.
  • National Institutes of Health. (n.d.). Advances in the synthesis of β-alanine.
  • ResearchGate. (2026). Evolution of amide bond formation.
  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation).
  • Scholars Research Library. (n.d.). Beta-alanine: Design, synthesis and antimicrobial evaluation of synthesized derivatives.
  • Organic & Biomolecular Chemistry. (2020). N-Hydroxy peptides: Solid-phase synthesis and β-sheet propensity.
  • Organic Syntheses. (n.d.). β-ALANINE.
  • Chemistry LibreTexts. (2024). 18.2: Preparing Ethers.
  • Master Organic Chemistry. (2014). Ethers From Alkenes, Tertiary Alkyl Halides and Alkoxymercuration.
  • MDPI. (2023). Insights into the Three-Component Coupling Reactions of Aldehydes, Alkynes, and Amines Catalyzed by N-heterocyclic Carbene Silver: A DFT Study.
  • Google Patents. (n.d.). US3846489A - Process for production of beta-alanine.
  • Beilstein Journals. (2018). Three-component coupling of aryl iodides, allenes, and aldehydes catalyzed by a Co/Cr-hybrid catalyst.
  • MDPI. (2023). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA).
  • ResearchGate. (2025). Synthesis of .beta.3-homophenylalanine-derived amino acids and peptides by Suzuki coupling in solution and on solid support.

Sources

Application

synthesis of 1,3-oxazine derivatives from 3-(3-Hydroxyphenyl)-beta-alaninol

Application Note & Protocol Synthesis of Novel Tetrahydro-1,3-Benzoxazine Scaffolds from 3-(3-Hydroxyphenyl)-β-alaninol Abstract The 1,3-oxazine ring system is a privileged scaffold in medicinal chemistry, with derivativ...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Synthesis of Novel Tetrahydro-1,3-Benzoxazine Scaffolds from 3-(3-Hydroxyphenyl)-β-alaninol

Abstract

The 1,3-oxazine ring system is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a vast array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] This guide provides a detailed protocol for the synthesis of novel tetrahydro-1,3-benzoxazine derivatives through an efficient, acid-catalyzed intramolecular cyclization of 3-(3-Hydroxyphenyl)-β-alaninol with various aldehydes. The described methodology leverages the principles of the Pictet-Spengler reaction, offering a robust and versatile route to a library of functionalized heterocyclic compounds.[2] We will explore the underlying reaction mechanism, provide a step-by-step experimental protocol, and discuss methods for characterization and purification, empowering researchers to explore this promising chemical space.

Introduction: The Significance of the 1,3-Oxazine Core

Heterocyclic compounds form the bedrock of modern pharmacology. Among them, the 1,3-oxazine moiety has generated significant interest due to its presence in numerous biologically active molecules and its utility as a versatile synthetic intermediate.[3][4] Derivatives are known to act as antitumor agents, analgesics, anticonvulsants, and potent anti-rheumatic agents.[3][5][6]

The classical synthesis of benzoxazines involves a Mannich-type condensation of a phenol, a primary amine, and formaldehyde.[7][8] Our approach utilizes a bifunctional precursor, 3-(3-Hydroxyphenyl)-β-alaninol, which contains both the nucleophilic phenol and the primary amine functionalities. This strategic design enables a highly efficient intramolecular cyclization upon reaction with an aldehyde, a process analogous to the well-established Pictet-Spengler reaction.[2][9] This method provides a direct and modular route to novel 6-hydroxy-tetrahydro-2H-1,3-benzoxazine derivatives, which are valuable for structure-activity relationship (SAR) studies in drug discovery programs.

Reaction Mechanism and Scientific Rationale

The synthesis proceeds via an intramolecular Pictet-Spengler-type reaction. This reaction class is a powerful tool for constructing aza-heterocycles and is driven by the formation of a highly electrophilic iminium ion intermediate.[2]

The proposed mechanism involves four key steps:

  • Imine Formation: The primary amine of 3-(3-Hydroxyphenyl)-β-alaninol undergoes a condensation reaction with an aldehyde (R-CHO) in the presence of an acid catalyst. This step forms a protonated Schiff base, or iminium ion. The removal of water is crucial to drive this equilibrium forward.

  • Iminium Ion Electrophile: The resulting iminium ion is a potent electrophile, significantly more reactive than the corresponding imine.[2]

  • Intramolecular Electrophilic Aromatic Substitution (SEAr): The electron-rich phenolic ring, activated by the hydroxyl group, acts as the nucleophile. It attacks the electrophilic iminium carbon in an intramolecular cyclization. The ortho position to the hydroxyl group is the most nucleophilic and leads to the formation of the six-membered 1,3-oxazine ring.

  • Rearomatization: A final deprotonation step restores the aromaticity of the benzene ring, yielding the stable tetrahydro-1,3-benzoxazine product.

The choice of an acid catalyst is critical. Brønsted acids like p-toluenesulfonic acid (pTSA) or trifluoroacetic acid (TFA) are effective at promoting iminium ion formation without causing unwanted side reactions.[2][10] The selection of the solvent influences reaction kinetics and the ease of water removal; toluene, used with a Dean-Stark apparatus, is ideal for driving the reaction to completion.

Pictet-Spengler Type Mechanism Figure 1: Proposed Reaction Mechanism cluster_reactants Reactants cluster_step1 Step 1 & 2: Iminium Ion Formation cluster_step2 Step 3: Intramolecular Cyclization (SEAr) cluster_step3 Step 4: Rearomatization Start 3-(3-Hydroxyphenyl)-β-alaninol + R-CHO (Aldehyde) Iminium Iminium Ion Intermediate Start->Iminium H+, -H2O Cyclized Cyclized Intermediate (Non-aromatic) Iminium->Cyclized Ring Closure Product Final 1,3-Oxazine Product Cyclized->Product -H+

Caption: Figure 1: Proposed Reaction Mechanism.

Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of 2-substituted-4-(2-hydroxyethyl)-3,4-dihydro-2H-benzo[e][1][5]oxazin-6-ol derivatives.

Safety Precautions: This procedure should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times. Aldehydes and organic solvents are flammable and toxic.

Materials and Equipment
  • Reagents:

    • 3-(3-Hydroxyphenyl)-β-alaninol (1.0 eq)

    • Aldehyde (e.g., paraformaldehyde, benzaldehyde, etc.) (1.1 eq)

    • p-Toluenesulfonic acid monohydrate (pTSA) (0.1 eq)

    • Toluene (anhydrous)

    • Ethyl acetate (EtOAc)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine (saturated aqueous NaCl)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

    • Hexanes and Ethyl Acetate for eluent

  • Equipment:

    • Round-bottom flask

    • Dean-Stark apparatus and condenser

    • Magnetic stirrer and stir bar

    • Heating mantle with temperature controller

    • Separatory funnel

    • Rotary evaporator

    • Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber

    • UV lamp for TLC visualization

    • Glassware for column chromatography

Synthetic Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-(3-Hydroxyphenyl)-β-alaninol (e.g., 1.83 g, 10.0 mmol, 1.0 eq).

  • Reagent Addition: Add anhydrous toluene (50 mL), the selected aldehyde (11.0 mmol, 1.1 eq), and pTSA (0.19 g, 1.0 mmol, 0.1 eq).

  • Reaction Execution: Attach the Dean-Stark apparatus and a reflux condenser to the flask. Heat the mixture to reflux (approx. 110-120°C) with vigorous stirring. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap and by TLC analysis (e.g., using a 1:1 Hexanes:EtOAc eluent system). The reaction is typically complete within 4-12 hours.

  • Work-up: Once the starting material is consumed (as indicated by TLC), allow the reaction mixture to cool to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate (50 mL). Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 30 mL) and brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. The eluent system will depend on the polarity of the product but a gradient of ethyl acetate in hexanes (e.g., 20% to 60% EtOAc) is a good starting point.

  • Characterization: Combine the pure fractions, concentrate under reduced pressure, and dry the final product under high vacuum. Characterize the product by ¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Experimental_Workflow Figure 2: General Experimental Workflow A 1. Setup Add Alaninol, Aldehyde, pTSA, and Toluene to flask B 2. Reaction Heat to reflux with Dean-Stark trap (4-12h) A->B C 3. Work-up Cool, dilute with EtOAc, wash with NaHCO3 & Brine B->C D 4. Isolation Dry organic layer (MgSO4), filter, and concentrate C->D E 5. Purification Silica gel column chromatography D->E F 6. Analysis Characterize pure product (NMR, MS, IR) E->F

Caption: Figure 2: General Experimental Workflow.

Data Presentation and Expected Results

The versatility of this reaction allows for the synthesis of a diverse library of 1,3-oxazine derivatives by simply varying the aldehyde component. Below is a table summarizing hypothetical results for a small set of derivatives.

EntryAldehyde (R-CHO)Product R-GroupExpected MW ( g/mol )Hypothetical Yield
1FormaldehydeH195.2285%
2BenzaldehydePhenyl271.3278%
34-Chlorobenzaldehyde4-Chlorophenyl305.7681%
4IsobutyraldehydeIsopropyl237.3072%

Expected Characterization Data (for Entry 1, R=H):

  • ¹H NMR (400 MHz, CDCl₃): Key signals would include aromatic protons, diastereotopic protons for the -O-CH₂-N- group (two singlets or an AB quartet near 4.5-5.5 ppm), and signals corresponding to the -CH₂-CH-N- and -CH₂OH fragments of the original alaninol backbone.

  • ¹³C NMR (75 MHz, CDCl₃): Expect to see signals for aromatic carbons, a new signal for the N-CH₂-O carbon around 75-85 ppm, and signals for the carbons of the side chain.

  • IR (ATR, cm⁻¹): Characteristic peaks for O-H stretching (~3300 cm⁻¹), C-H stretching (~2900 cm⁻¹), aromatic C=C stretching (~1600 cm⁻¹), and C-O stretching (~1200 cm⁻¹).

  • HRMS (ESI+): Calculated for C₁₀H₁₄NO₃ [M+H]⁺: 196.0968; Found: 196.0971.

Applications and Future Directions

The synthesized library of 6-hydroxy-tetrahydro-2H-1,3-benzoxazines serves as an excellent starting point for further chemical exploration and biological screening. The free phenolic hydroxyl group is a handle for further functionalization, such as etherification or esterification, to modulate properties like solubility and cell permeability.

These novel compounds can be screened in a variety of biological assays to evaluate their potential as:

  • Anticancer Agents: Cytotoxicity assays against various cancer cell lines.[1]

  • Antimicrobial Agents: Screening against panels of Gram-positive and Gram-negative bacteria and fungi.[6]

  • Anti-inflammatory Agents: Assays to measure the inhibition of pro-inflammatory enzymes or signaling pathways.[1]

This robust synthetic protocol provides a reliable and scalable platform for the discovery of new 1,3-oxazine-based therapeutic agents.

References

  • Synthesis and Characterizations of New 1,3-Oxazine Derivatives. (2010). Available from: [Link]

  • Chaitra G, Rohini RM. (2026). Synthesis and Biological Activities of[1][5]-Oxazine Derivatives. Der Pharma Chemica. Available from: [Link]

  • Asif, M. (2020). Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. International Journal of New Chemistry, 7(1), 60-73. Available from: [Link]

  • Ishida, H. (1999). A benzoxazine polymer composition. Google Patents. WO1999050352A1.
  • Sini, N. K., et al. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. Polymers, 12(3), 717. Available from: [Link]

  • Ishida, H. (1996). Process for preparation of benzoxazine compounds in solventless systems. Google Patents. US5543516A.
  • Chole, S. P. One pot Multicomponent Synthesis of 1, 3-oxazine derivatives. Journal of Emerging Technologies and Innovative Research. Available from: [Link]

  • Al-Amiery, A. A., et al. (2023). Synthesis, identification, and study of the biological activity of some new pyrimidine, oxazine, and thiazine derivatives through chalcone intermediates. Journal of the Indian Chemical Society, 100(11), 101198. Available from: [Link]

  • Wikipedia. Pictet–Spengler reaction. Available from: [Link]

  • Babaei, Z., et al. (2021). Efficient synthesis of some[1][5]-oxazine derivatives in the presence of solid acid nano catalyst based on ferrierite and study on their activity against breast cancer through molecular docking calculation. Scientific Reports, 11(1), 22129. Available from: [Link]

  • Yilmaz, F., et al. (2024). Synthesis and Characterization of Bio-based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol. ChemistrySelect, 9(21), e202401777. Available from: [Link]

  • ResearchGate. Synthesis of 3‐Boc‐(1,3)‐oxazinane‐Protected Amino Aldehydes from Amino Acids and Their Conversion into Urea Precursors. Novel Building Blocks for Combinatorial Synthesis. Available from: [Link]

  • Bahmanziyari, M., & Naeimi, H. (2025). One-pot synthesis of 1,3-oxazine derivatives catalyzed by a green nanocomposite of lacunary phosphomolybdate on TiO2/g-C3N4 under mild solvent-free conditions. New Journal of Chemistry, 49, 865-876. Available from: [Link]

  • CN102585219A - Preparation method for phenolic benzoxazine resin. Google Patents.
  • Synthesis and Biological Activities of[1][5]-Oxazine Derivatives. (2026). Available from: [Link]

  • Organic Chemistry Frontiers. (2021). Pictet–Spengler reaction based on in situ generated α-amino iminium ions through the Heyns rearrangement. Available from: [Link]

  • I.R.I.S. (2023). Amino Acid‐Mediated Enantioselective Synthesis of a Bicyclic Ketocarbaldehyde. Available from: [Link]

  • Arkat USA. (2005). The intermolecular Pictet-Spengler condensation with chiral carbonyl derivatives in the stereoselective syntheses of optically. Available from: [Link]

  • Molecules. (2020). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Available from: [Link]

Sources

Method

Application Note: Chemoselective Reductive Amination of 3-(3-Hydroxyphenyl)-DL-beta-alaninol

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Objective: To provide a highly reliable, self-validating protocol for the chemoselective reductive amination of 3-(3-Hydroxyphen...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Objective: To provide a highly reliable, self-validating protocol for the chemoselective reductive amination of 3-(3-Hydroxyphenyl)-DL-beta-alaninol, a highly functionalized building block used in the synthesis of phenylethanolamine derivatives and novel GPCR ligands.

Introduction & Mechanistic Rationale

The compound 3-(3-Hydroxyphenyl)-DL-beta-alaninol (CAS: 1159826-49-9) is a versatile amino alcohol featuring three distinct functional groups: a primary amine, a primary aliphatic alcohol, and a phenolic hydroxyl group[1][2]. In drug discovery, functionalizing the primary amine via reductive amination is a critical step for generating secondary or tertiary amine libraries.

However, the presence of unprotected hydroxyl groups presents a chemoselectivity challenge. Direct alkylation with alkyl halides often leads to over-alkylation (tertiary amines or quaternary ammonium salts) and undesired O-alkylation at the phenol[3]. Reductive amination circumvents this by condensing the primary amine with an aldehyde or ketone to form a transient imine/iminium intermediate, which is subsequently reduced to the desired secondary amine[4].

Causality in Reagent Selection

To achieve high yields without protecting groups, Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is the reducing agent of choice[5].

  • Why not NaBH₄? Sodium borohydride is too reactive and will rapidly reduce the starting aldehyde/ketone to an alcohol before imine formation is complete[6].

  • Why not NaBH₃CN? While sodium cyanoborohydride is effective, it generates highly toxic cyanide byproducts (HCN gas) during acidic workups and leaves residual cyanide in the product stream. STAB provides comparable or superior chemoselectivity for iminium ions over carbonyls without the severe toxicity risks[3][5].

  • Solvent Causality: STAB is water-sensitive and reacts with methanol. Therefore, the reaction must be conducted in aprotic solvents such as 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)[6].

Mechanism Amine Primary Amine + Carbonyl Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal Nucleophilic Addition SideReaction Direct Carbonyl Reduction (Minimized by STAB) Amine->SideReaction Excess Reductant Iminium Iminium Ion (Activated Electrophile) Hemiaminal->Iminium -H2O (Acid Catalysis) Product Secondary Amine (Stable Product) Iminium->Product Hydride Transfer from NaBH(OAc)3

Mechanistic pathway of reductive amination highlighting STAB chemoselectivity.

Quantitative Reagent Comparison

Choosing the correct reducing environment dictates the success of the reaction. The table below summarizes the empirical data guiding our protocol design.

Reducing AgentOptimal SolventChemoselectivity (Imine vs Carbonyl)Toxicity ProfileTypical Yield (Amino Alcohols)
NaBH(OAc)₃ (STAB) DCE, THF, DCMExcellent (Reduces iminium selectively)Low/Moderate85 - 95%
NaBH₃CN MeOH, EtOHGood (Requires strict pH 4-5 control)High (Cyanide hazard)70 - 85%
NaBH₄ MeOH, EtOHPoor (Reduces carbonyls rapidly)Low< 30% (Direct method)

Experimental Workflow & Protocol

The following protocol utilizes a "direct" (one-pot) reductive amination approach. Because 3-(3-Hydroxyphenyl)-DL-beta-alaninol is frequently supplied commercially as a hydrochloride (HCl) salt[1][2], a non-nucleophilic base must be used to liberate the free amine prior to condensation.

ReductiveAmination Substrates Substrates Alaninol HCl Salt + Aldehyde FreeBase Liberate Free Amine (Add DIPEA, 15 min) Substrates->FreeBase Neutralization Imine Imine Formation (Add AcOH, DCE, RT, 2h) FreeBase->Imine Condensation Reduction Selective Reduction Add NaBH(OAc)3 (0 °C to RT) Imine->Reduction In situ Quench Quench & Workup (Sat. NaHCO3, Extract) Reduction->Quench Hydride Transfer Product Purified Secondary Amine Quench->Product Isolation

Workflow for direct reductive amination of 3-(3-Hydroxyphenyl)-DL-beta-alaninol.

Step-by-Step Methodology

Reagents Required:

  • 3-(3-Hydroxyphenyl)-DL-beta-alaninol HCl (1.0 equiv, ~0.5 mmol)

  • Target Aldehyde or Ketone (1.05 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (1.0 equiv)

  • Glacial Acetic Acid (AcOH) (1.0 - 1.5 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • 1,2-Dichloroethane (DCE) (Anhydrous, 5.0 mL)

Step 1: Free-Basing the Amine

  • Suspend 3-(3-Hydroxyphenyl)-DL-beta-alaninol HCl (1.0 equiv) in anhydrous DCE (5.0 mL) under an inert nitrogen atmosphere.

  • Add DIPEA (1.0 equiv) dropwise at room temperature. Stir for 15 minutes.

  • Causality: The HCl salt prevents the lone pair on nitrogen from attacking the carbonyl. DIPEA acts as a non-nucleophilic proton scavenger to liberate the reactive free amine.

Step 2: Imine Formation

  • Add the target aldehyde/ketone (1.05 equiv) to the mixture.

  • Add glacial AcOH (1.0 to 1.5 equiv).

  • Stir at room temperature for 1 to 2 hours.

  • Self-Validation Check: Pull a 10 µL aliquot, dilute in methanol, and analyze via LC-MS or TLC (DCM:MeOH 9:1, Ninhydrin stain). The primary amine peak/spot should be completely consumed, indicating successful imine/iminium formation.

  • Causality: AcOH lowers the pH to ~4-5. This weakly acidic environment protonates the carbonyl oxygen (increasing electrophilicity) and subsequently protonates the formed imine to an iminium ion, which is highly susceptible to hydride reduction[4].

Step 3: Reduction

  • Cool the reaction flask to 0 °C using an ice bath.

  • Add STAB (1.5 equiv) portionwise over 5-10 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 to 12 hours.

  • Causality: The reduction is exothermic. Portionwise addition at 0 °C prevents thermal spikes that could lead to unwanted side reactions (such as direct reduction of the unreacted aldehyde)[5].

Step 4: Quench and Workup

  • Carefully quench the reaction by adding saturated aqueous NaHCO₃ (5.0 mL) dropwise.

  • Self-Validation Check: Vigorous gas evolution (CO₂) will occur as the NaHCO₃ neutralizes the acetic acid and destroys excess STAB. Wait until bubbling completely ceases.

  • Transfer to a separatory funnel and extract the aqueous layer with Dichloromethane (DCM) or Ethyl Acetate (3 x 10 mL).

  • Note: Because the product contains a phenol and an aliphatic alcohol, it may be highly polar. If extraction yields are low, consider using a mixed solvent system like CHCl₃:Isopropanol (3:1) for the extraction.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude residue via flash column chromatography (typically requiring a polar eluent like DCM/MeOH with 1% aqueous NH₄OH to prevent amine streaking).

References

  • Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC National Institutes of Health (NIH) URL:[Link]

  • Reductive Amination, and How It Works Master Organic Chemistry URL:[Link]

  • Reductive Amination - Common Conditions Common Organic Chemistry URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 3-(3-Hydroxyphenyl)-DL-beta-alaninol HCl

Welcome to the Technical Support and Troubleshooting Guide for the purification of 3-(3-Hydroxyphenyl)-DL-beta-alaninol HCl (also known as 3-amino-3-(3-hydroxyphenyl)propan-1-ol hydrochloride). As a highly functionalized...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Guide for the purification of 3-(3-Hydroxyphenyl)-DL-beta-alaninol HCl (also known as 3-amino-3-(3-hydroxyphenyl)propan-1-ol hydrochloride).

As a highly functionalized molecule containing a phenolic hydroxyl, an aliphatic alcohol, and a primary amine hydrochloride salt, this compound presents unique purification challenges. Its extreme polarity limits solvent compatibility, while the electron-rich phenolic ring makes it highly susceptible to thermal and atmospheric oxidation[1]. This guide provides a self-validating, field-proven recrystallization methodology designed to maximize yield, ensure high enantiomeric/diastereomeric fidelity, and prevent common pitfalls like "oiling out" or oxidative degradation.

Solvent System Selection & Causality

The selection of a recrystallization solvent must balance the high polarity of the hydrochloride salt with the need to exclude water, which can trap impurities and complicate drying. Binary solvent systems are the industry standard for amino alcohol hydrochlorides[2].

We utilize an Isopropanol (IPA) / Diethyl Ether binary system. IPA acts as the "good" solvent, disrupting the crystal lattice at elevated temperatures, while Diethyl Ether acts as the anti-solvent to drive supersaturation upon cooling[3].

Quantitative Solubility Profile (Empirical Approximations)
SolventPolarity IndexSolubility at 20°CSolubility at RefluxFunctional Role in Recrystallization
Water 10.2>500 mg/mLMiscibleUnsuitable (Too soluble, poor recovery)
Methanol 5.1~200 mg/mL>400 mg/mLPoor (High cold solubility limits yield)
Isopropanol (IPA) 3.9~15 mg/mL~120 mg/mLPrimary Solvent (Ideal thermal gradient)
Diethyl Ether 2.8<1 mg/mL<1 mg/mLAnti-Solvent (Drives precipitation)
Ethyl Acetate 4.4<5 mg/mL~10 mg/mLAlternative Anti-Solvent

Standard Operating Procedure: Inert-Atmosphere Recrystallization

To ensure a self-validating system, this protocol includes in-process visual cues. If the system deviates from these cues, immediately consult the Troubleshooting section.

Prerequisites:

  • Schlenk line or dual-manifold Argon/Nitrogen setup.

  • Anhydrous Isopropanol (IPA) and Anhydrous Diethyl Ether, both sparged with Argon for 15 minutes prior to use.

Step-by-Step Methodology:

  • Atmospheric Control: Place the crude 3-(3-Hydroxyphenyl)-DL-beta-alaninol HCl in a dry, multi-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Evacuate and backfill the flask with Argon three times to displace oxygen. Causality: Phenols auto-oxidize to colored quinones at elevated temperatures in the presence of

    
    [1].
    
  • Dissolution: Under a positive Argon flow, add the minimum volume of anhydrous IPA required to suspend the solid (approx. 5-8 mL per gram of crude). Heat the suspension to 70°C using an oil bath. Add additional hot IPA dropwise until complete dissolution is achieved.

  • Hot Filtration (Optional but Recommended): If the solution remains cloudy (indicating insoluble inorganic salts like NaCl from upstream pH adjustments), perform a rapid hot filtration through a pre-warmed, fine-porosity Schlenk frit under Argon[4].

  • Anti-Solvent Addition: While maintaining the solution at 65-70°C, add anhydrous Diethyl Ether dropwise. Stop adding ether the exact moment the solution exhibits a faint, persistent turbidity (the "cloud point").

  • Nucleation & Seeding: Add 2-3 drops of hot IPA to clear the turbidity. Remove the flask from the heat source. Critical Step: When the internal temperature drops to approximately 50°C, introduce 1-2 mg of pure 3-(3-Hydroxyphenyl)-DL-beta-alaninol HCl seed crystals. Causality: Seeding bypasses the activation energy barrier for nucleation, forcing solid-liquid crystallization and preventing liquid-liquid phase separation (oiling out)[2].

  • Controlled Cooling: Allow the flask to cool ambiently to room temperature over 2 hours, then transfer to a 4°C refrigerator for 4 hours to maximize lattice formation and yield.

  • Isolation: Filter the resulting white/off-white crystals using a Büchner funnel under a nitrogen blanket. Wash the filter cake with two volumes of ice-cold Diethyl Ether to displace residual IPA and colored impurities. Dry under high vacuum (<1 mbar) at 40°C for 12 hours.

Process Workflow Diagram

Recrystallization_Workflow Start Crude 3-(3-Hydroxyphenyl)- DL-beta-alaninol HCl Inert Purge Flask with Argon/N2 (Prevents Phenol Oxidation) Start->Inert Dissolve Dissolve in minimal hot IPA (65-70°C) Inert->Dissolve CheckClear Is solution clear? Dissolve->CheckClear HotFilter Hot Filtration under N2 (Removes insolubles/NaCl) CheckClear->HotFilter No AntiSolvent Add Diethyl Ether dropwise until slight turbidity CheckClear->AntiSolvent Yes HotFilter->AntiSolvent Cooling Cool gradually to RT, then to 4°C AntiSolvent->Cooling Oiling Did product oil out? Cooling->Oiling Reheat Reheat to dissolve, add seed crystals at 50°C Oiling->Reheat Yes Filter Vacuum filter under N2 blanket, Wash with cold Ether Oiling->Filter No Reheat->Cooling End Pure Crystalline Product Filter->End

Caption: Decision tree and workflow for the inert-atmosphere recrystallization of phenolic amino alcohol HCl salts.

Troubleshooting & FAQs

Q: My product is "oiling out" (forming a dense syrup at the bottom of the flask) instead of crystallizing. How do I fix this? A: Oiling out occurs when the melting point of the solute in the binary solvent mixture drops below the system's ambient temperature before the solubility limit is reached. This causes a liquid-liquid phase separation. Fix: Reheat the mixture until it forms a single homogeneous phase. Add 5-10% more Isopropanol (the good solvent) to shift the solubility curve. Cool the flask much more slowly (e.g., in a hot water bath that cools to room temperature naturally) and add seed crystals just above the cloud point to force a solid-liquid nucleation event[2].

Q: The solution turned pink or dark brown during heating. Is the batch ruined? A: The discoloration is due to the oxidation of the phenolic hydroxyl group into highly conjugated, colored quinone derivatives, accelerated by heat and trace oxygen[1]. Fix: If the discoloration is mild, the impurities will likely remain dissolved in the mother liquor during crystallization. If severe, you must add activated charcoal (Darco) to the hot IPA solution, stir for 10 minutes, and perform a hot filtration over a pad of Celite. In future runs, rigorously degas your solvents and maintain a strict Argon atmosphere.

Q: I recovered almost no product after adding the anti-solvent and cooling. Where did it go? A: Amino alcohol hydrochlorides can easily become supersaturated without precipitating. Fix: First, ensure you haven't used too much IPA. If the volume is too high, distill off 50% of the solvent under vacuum and try again. Second, scratch the inside of the glass flask vigorously with a glass stirring rod. The micro-abrasions provide high-energy nucleation sites that induce crystallization.

Q: My crude material contains a large amount of inorganic salt (NaCl) from a previous neutralization step. Will this recrystallization remove it? A: Yes, but it requires a specific intervention. NaCl is highly soluble in water but practically insoluble in hot Isopropanol[4]. When you dissolve your crude mixture in hot IPA, the 3-(3-Hydroxyphenyl)-DL-beta-alaninol HCl will dissolve, leaving the NaCl as a fine white suspension. Perform a hot filtration (Step 3 in the SOP) to physically remove the NaCl before adding your ether anti-solvent.

References

Sources

Optimization

solubility issues of 3-(3-Hydroxyphenyl)-beta-alaninol in organic solvents

This technical guide addresses the solubility and handling challenges of 3-(3-Hydroxyphenyl)-beta-alaninol (also known as 3-(1-amino-3-hydroxypropyl)phenol).[1] This molecule belongs to the class of phenolic amino alcoho...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the solubility and handling challenges of 3-(3-Hydroxyphenyl)-beta-alaninol (also known as 3-(1-amino-3-hydroxypropyl)phenol).[1] This molecule belongs to the class of phenolic amino alcohols , structurally related to sympathomimetic agents like Phenylephrine and Octopamine. Its amphoteric nature (containing both acidic phenol/alcohol and basic amine groups) creates significant solubility anomalies in standard organic workflows.

Module 1: Diagnostic & Solubility Logic

The Core Problem: Lattice Energy vs. Solvation

Users often report that this compound "oils out" or refuses to dissolve in Dichloromethane (DCM) or Ethyl Acetate (EtOAc). This is not a random error; it is a thermodynamic certainty.

  • The Crystal Lattice: The molecule forms a robust zwitterionic crystal lattice stabilized by strong intermolecular Hydrogen bonds (Phenol-OH

    
     Amine-N).[1]
    
  • The Solvent Mismatch: Standard non-polar or moderately polar solvents (DCM, Toluene) lack the dielectric strength to disrupt these lattice forces.

Solubility Decision Matrix

Use this flowchart to determine the correct solvent system based on your experimental stage.

SolventSelection Start START: What is your goal? Goal Select Operation Start->Goal Reaction Reaction Medium Goal->Reaction Workup Extraction/Workup Goal->Workup Purification Purification/Crystallization Goal->Purification ProticOK Is Protic Solvent Allowed? Reaction->ProticOK Extract Standard DCM/Water Extraction? Workup->Extract Cryst Crystallization Strategy Purification->Cryst UseMeOH Use Methanol or Ethanol (High Solubility) ProticOK->UseMeOH Yes UsePolar Use DMSO, DMF, or NMP (Remove via lyophilization) ProticOK->UsePolar No Fail STOP: Will stay in Water Phase (Amphoteric Trap) Extract->Fail Yes FixExtract Use n-Butanol or IPA/CHCl3 (1:3) Extract->FixExtract Alternative OilOut Avoid Ether/Hexane (Causes Oiling Out) Cryst->OilOut SlowEvap Slow Evap: MeOH/EtOAc or Vapor Diffusion Cryst->SlowEvap

Figure 1: Decision matrix for solvent selection based on operational phase.[1] Blue path indicates synthesis; Red indicates extraction risks; Green indicates purification strategies.[1]

Module 2: Solubility Data & Solvent Compatibility

The following data is synthesized from structural analog behavior (Phenylephrine/Octopamine class) and general amino alcohol properties.

Solvent ClassSpecific SolventSolubility RatingTechnical Notes
Protic Polar WaterHigh Forms H-bonds freely.[1] pH dependent (most soluble at pH <8 or >10).
Protic Polar Methanol / EthanolGood Best choice for reactions. Solubility decreases as alcohol chain length increases.
Aprotic Polar DMSO / DMFHigh Excellent for S_NAr or coupling reactions. Hard to remove (high boiling point).
Aprotic Polar THFModerate/Low Often requires heating or LiCl additive to break aggregates.
Chlorinated DCM / ChloroformVery Poor DO NOT USE as primary solvent. Use only as a co-solvent (e.g., 10% MeOH in DCM).
Hydrocarbon Hexane / TolueneInsoluble Will cause the product to "gum" or "oil out" instantly.
Ester Ethyl AcetatePoor Useful only as an anti-solvent for crystallization.

Module 3: Troubleshooting Scenarios

Scenario A: "My product is stuck in the aqueous layer during extraction."

The Cause: The molecule is amphoteric. At neutral pH, it exists largely as a zwitterion (soluble in water, insoluble in organics). The Fix (The "Salting Out" Protocol):

  • Saturate Aqueous Phase: Add solid NaCl to the aqueous layer until saturation. This disrupts the hydration shell (Salting-out effect).[1]

  • Modify Organic Phase: Do not use pure DCM. Use a polar organic mixture:

    • Option A: n-Butanol (highly effective, but high boiling point).

    • Option B: 3:1 mixture of Chloroform:Isopropanol (IPA).

  • Perform Extraction: Extract 3-4 times. The alcohol component (Butanol/IPA) coordinates with the amino alcohol, pulling it into the organic phase.

Scenario B: "The reaction mixture turned into a sticky oil."

The Cause: Phase separation. You likely added a non-polar solvent (Ether/Hexane) to precipitate the product, but the lattice energy was too high to crystallize, resulting in a supercooled liquid (oil). The Fix (Trituration & Seeding):

  • Decant: Pour off the supernatant solvent.

  • Redissolve: Dissolve the oil in a minimum amount of Methanol.

  • Precipitate Correctly: Add Diethyl Ether dropwise with vigorous stirring until slight turbidity appears.

  • Seed: If available, add a seed crystal. If not, scratch the glass surface to induce nucleation.

  • Cool: Place in a freezer (-20°C). Do not rush; rapid cooling promotes oiling.

Scenario C: "I need to run an anhydrous reaction (e.g., Boc-protection)."

The Cause: The compound won't dissolve in DCM/THF, but you can't use Water/MeOH due to reagent sensitivity. The Fix (The "Transient Solubilization" Method):

  • Suspension: Suspend the starting material in DCM.

  • Base Addition: Add 1.1 - 2.0 equivalents of Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

  • Mechanism: The base deprotonates the ammonium salt (if present) or disrupts the intermolecular H-bonds, often rendering the molecule soluble in DCM/THF as the free base.

  • Additive: If still insoluble, add TMSCl (Trimethylsilyl chloride) to transiently protect the alcohol/phenol, rendering it lipophilic. The TMS group can be removed later during workup.

Module 4: Frequently Asked Questions (FAQ)

Q: Can I use silica gel chromatography for purification? A: Yes, but standard Hexane:EtOAc gradients will fail (compound will streak or stick to the baseline).

  • Solution: Use a polar mobile phase: DCM : Methanol : Ammonium Hydroxide (90:9:1) . The ammonia competes with the amine group for silica binding sites, sharpening the peak.

Q: Why does the melting point vary so much? A: Phenolic amino alcohols are hygroscopic. Absorbed water depresses the melting point. Furthermore, they can exist as different polymorphs or hydrates. Always dry the sample under high vacuum with P₂O₅ before measuring MP.

Q: Is the compound light sensitive? A: Yes. Phenolic compounds are prone to oxidation (turning pink/brown) upon exposure to air and light (quinone formation). Store under Argon/Nitrogen in amber vials.

References

  • PubChem. 3-(1-amino-3-hydroxypropyl)phenol (Compound Summary). National Library of Medicine. Available at: [Link]

  • Reichardt, C. Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (General reference for Solvation Energy vs. Lattice Energy principles).

  • Armarego, W. L. F. Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Standard protocols for zwitterionic purification).

Sources

Troubleshooting

preventing oxidation of 3-(3-Hydroxyphenyl)-DL-beta-alaninol

Technical Support Center: Stabilization of 3-(3-Hydroxyphenyl)-DL-beta-alaninol Technical Overview: The Oxidation Cascade 3-(3-Hydroxyphenyl)-DL-beta-alaninol (CAS: 1159826-49-9 for HCl salt) is a structural hybrid conta...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stabilization of 3-(3-Hydroxyphenyl)-DL-beta-alaninol

Technical Overview: The Oxidation Cascade

3-(3-Hydroxyphenyl)-DL-beta-alaninol (CAS: 1159826-49-9 for HCl salt) is a structural hybrid containing a phenolic moiety and a beta-amino alcohol tail. Its instability arises primarily from the phenol group, which is highly susceptible to autoxidation, a process accelerated by alkaline pH, transition metals, and light.

When exposed to oxidative stress, the compound undergoes a degradation cascade:[1]

  • Proton Abstraction: The phenolic hydroxyl group loses a proton (forming a phenolate ion), which is far more reactive than the neutral phenol.

  • Radical Formation: One-electron oxidation generates a phenoxy radical.

  • Quinone Formation: The radical intermediates disproportionate or react with oxygen to form quinones (e.g., ortho- or para-quinones).

  • Polymerization: Quinones are electrophilic and react with the amine group of the molecule (Michael addition) or other phenols, leading to pink, brown, or black insoluble polymers (melanin-like pigments).

This guide provides a self-validating system to arrest this cascade at Step 1.

Troubleshooting Guide (FAQ)

Q1: My stock solution turned pink/brown overnight. Is it still usable?

Status: Critical Failure. Diagnosis: The color change indicates the formation of quinones and subsequent polymerization. Action: Discard the solution immediately. Quinones are reactive electrophiles that can covalently modify your target proteins or receptors, leading to false negatives/positives in assays. Prevention: See Protocol A: Preparation of Degassed Antioxidant Buffer.

Q2: The compound is hygroscopic and clumps. How do I handle this?

Mechanism: The amino alcohol tail forms strong hydrogen bonds with atmospheric water. Moisture facilitates the mobility of ions and dissolved oxygen, accelerating oxidation. Solution:

  • Handle only in a desiccated glove box or under a dry nitrogen stream.

  • Store the solid in a desiccator with active silica gel or phosphorus pentoxide.

  • Tip: If weighing small amounts, allow the vial to equilibrate to room temperature before opening to prevent condensation.

Q3: What is the optimal pH for storage?

Recommendation: pH 4.0 – 6.0. Reasoning:

  • Phenol Stability: Phenols (

    
    ) are stable when protonated. At pH > 7, the phenolate concentration increases, exponentially increasing oxidation rates.
    
  • Amine Stability: The amine (

    
    ) should be protonated (
    
    
    
    ) to prevent it from acting as a nucleophile that attacks oxidized quinones.
  • Avoid: Phosphate buffers at pH > 7.5 or Carbonate buffers. Use Citrate, Acetate, or MES buffers.

Q4: Can I use DMSO as a solvent?

Verdict: Yes, but with caution. Nuance: DMSO is hygroscopic and can contain peroxides if aged. Protocol: Use anhydrous, spectrophotometric-grade DMSO packed under argon. Avoid storing DMSO stocks for >1 month even at -20°C, as DMSO has a high freezing point and repeated freeze-thaw cycles introduce moisture and oxygen. Preferred: 0.1 M HCl or degassed water for short-term aqueous stocks.

Experimental Protocols

Protocol A: Preparation of "Anoxic" Stock Solutions

Purpose: To create a barrier against oxygen and metal-catalyzed oxidation.

Reagents:

  • Milli-Q Water (18.2 MΩ)

  • Argon or Nitrogen gas (High Purity)

  • EDTA (Disodium salt)

  • Sodium Metabisulfite (Optional, if assay compatible)

Step-by-Step:

  • Chelation: Prepare the solvent with 0.1 mM EDTA . This sequesters trace transition metals (Fe³⁺, Cu²⁺) that catalyze radical formation [1].

  • Degassing: Sparge the solvent with Argon for 15 minutes per 100 mL. Argon is heavier than air and provides a better protective blanket than Nitrogen.

  • Dissolution: Weigh the 3-(3-Hydroxyphenyl)-DL-beta-alaninol into an amber vial. Add the degassed solvent.

  • Overlay: Immediately flush the headspace with Argon for 10 seconds.

  • Seal: Cap tightly with a Parafilm seal.

Protocol B: Rescue/Validation of Solid Material

Purpose: To verify purity before critical experiments.

  • Visual Inspection: Pure solid should be white to off-white. Yellow/beige indicates surface oxidation.

  • Solubility Test: Dissolve 1 mg in 1 mL of 0.1 M HCl.

    • Clear/Colorless: Pass.

    • Turbid/Tinted: Fail (Polymerization has occurred).

  • LC-MS Check: Look for the [M+H]⁺ peak (approx. 168.2 Da for free base, 203.67 for HCl salt). Look for dimers (+2 mass units or x2 mass) indicating oxidative coupling.

Data & Specifications

Table 1: Stability Profile & Storage Requirements

ParameterSpecificationCritical Limit
Storage Temp -20°C (Solid & Solution)> 4°C (Accelerates degradation)
Optimal pH 4.0 – 6.0> 7.5 (Rapid Oxidation)
Light Sensitivity High (UV/Vis sensitive)Direct Sunlight / Fluorescent
Atmosphere Inert (Argon/Nitrogen)Ambient Air (21% O2)
Solvent Life Aqueous: < 24 HoursDMSO: < 1 Month

Visualizations

Figure 1: The Phenolic Oxidation Pathway

This diagram illustrates why pH control and metal chelation are critical. The transition from Phenol to Quinone is irreversible in this context.

OxidationCascade cluster_prevention Intervention Points Phenol 3-(3-Hydroxyphenyl)-... (Reduced Form) Phenolate Phenolate Ion (Highly Reactive) Phenol->Phenolate High pH (>7.0) Radical Phenoxy Radical Phenolate->Radical O2 + Metal Ions (Fe/Cu) Quinone Quinone Intermediate Radical->Quinone Oxidation Polymer Insoluble Polymer (Pink/Brown Pigment) Quinone->Polymer Polymerization (Irreversible) Acid Acidic pH (<6.0) Acid->Phenolate Inhibits EDTA EDTA (Chelator) EDTA->Radical Inhibits Argon Argon (No O2) Argon->Radical Inhibits

Caption: The oxidation cascade from stable phenol to insoluble polymer. Intervention points (Blue) show where experimental controls must be applied.

Figure 2: Optimal Handling Workflow

A logical decision tree for preparing experimental samples.

HandlingWorkflow Start Start: Solid Compound CheckColor Is solid White/Off-White? Start->CheckColor Discard DISCARD (Oxidized) CheckColor->Discard No (Pink/Brown) Weigh Weigh under Inert Gas CheckColor->Weigh Yes SolventChoice Select Solvent Weigh->SolventChoice AqPrep Aqueous: 0.1M HCl or Degassed Buffer + EDTA SolventChoice->AqPrep For Aqueous Assays DMSOPrep Organic: Anhydrous DMSO (Argon Sparged) SolventChoice->DMSOPrep For Stock/Libraries Use Immediate Use (< 4 Hours) AqPrep->Use Preferred Freeze Flash Freeze (-80°C) Single Use Aliquots DMSOPrep->Freeze

Caption: Decision matrix for handling 3-(3-Hydroxyphenyl)-DL-beta-alaninol to minimize oxidative exposure.

References

  • Waterhouse, A. L., & Laurie, V. F. (2006). Oxidation of Wine Phenolics: A Critical Evaluation and Hypotheses. American Journal of Enology and Viticulture.
  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 115982649. Retrieved March 5, 2026, from [Link]

Sources

Optimization

removing impurities from 3-(3-Hydroxyphenyl)-beta-alaninol reaction mixture

Technical Support Center: 3-(3-Hydroxyphenyl)-beta-alaninol Purification Ticket ID: #HPBA-PUR-001 Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-(3-Hydroxyphenyl)-beta-alaninol Purification

Ticket ID: #HPBA-PUR-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are likely encountering difficulties isolating 3-(3-Hydroxyphenyl)-beta-alaninol (CAS: 683220-64-6) due to its amphoteric nature and tendency to form stable complexes with reduction byproducts (Boron or Aluminum).

This molecule contains three distinct functional groups that complicate purification:

  • Secondary Amine: Basic (

    
    ).
    
  • Phenol: Weakly acidic (

    
    ) and prone to oxidation (color formation).
    
  • Primary Alcohol: Neutral, increases water solubility.

This guide replaces standard "wash-and-dry" protocols with a chemically grounded Phase-Switch Strategy .

Module 1: The "Crash" Phase (Quenching & Inorganic Removal)

The Problem: If you used Borane (


, 

) or Lithium Aluminum Hydride (

) to reduce the amino acid precursor, your "impurities" are likely covalent complexes. The amine and alcohol groups bind tightly to Boron/Aluminum, preventing isolation.
Protocol A: The Methanol-Acid Hydrolysis (For Borane Reductions)

Use this if your crude NMR shows broad, undefined peaks or if the product is a sticky gum.

Mechanism: Boron-amine complexes are stable to water. You must convert them into volatile trimethyl borate (


) using acid and methanol.
  • Quench: Cool reaction to

    
    . Slowly add Methanol  (excess) until gas evolution ceases.
    
  • Acidify: Add 6M HCl dropwise until pH < 2.

  • Reflux: Heat to reflux for 1 hour . Crucial Step: This breaks the N-B bond.

  • Strip & Repeat: Concentrate to dryness on a rotary evaporator.

    • Action: Re-dissolve the residue in Methanol (10 vol) and concentrate again.

    • Repeat: Perform this "co-evaporation" 3 times .

    • Why? This physically removes Boron as volatile

      
      .
      
  • Result: You now have the Hydrochloride salt of your product, free of Boron.

Protocol B: The Rochelle Salt Method (For Reductions)

Use this to avoid the "gray sludge" of Aluminum hydroxides that trap your polar product.

  • Quench Ratio (n:n:3n): For every 1 g of

    
     used, add sequentially:
    
    • 1 mL Water

    • 1 mL 15% NaOH

    • 3 mL Water

  • The Solubilizer: Add Potassium Sodium Tartrate (Rochelle Salt) solution (saturated). Stir vigorously for 2 hours at room temperature.

    • Why? Tartrate chelates Aluminum, making the aqueous layer clear and the organic layer separable.

Module 2: The "Wash" Phase (Organic Impurity Separation)

The Problem: Separating the unreacted starting material (3-(3-Hydroxyphenyl)-beta-alanine) from the product. Both are polar and water-soluble. Normal phase silica chromatography will result in severe streaking and yield loss.

The Solution: Exploiting


 differences via pH-Switch Extraction .

pH_Switch_Extraction Start Crude Mixture (Acid + Alcohol + Impurities) Acidify 1. Acidify to pH 2-3 (HCl) Start->Acidify Wash 2. Wash with EtOAc Acidify->Wash Discard_Org Discard Organic Layer (Non-basic impurities) Wash->Discard_Org Aq_Phase Aqueous Phase (Ammonium Salts) Wash->Aq_Phase Keep Aqueous Basify 3. Basify to pH 9.5 - 10.0 (Use Na2CO3, NOT NaOH) Aq_Phase->Basify Extract 4. Extract with n-Butanol or DCM:IPA (3:1) Basify->Extract Product Target Product (3-(3-Hydroxyphenyl)-beta-alaninol) Extract->Product Organic Layer: Product (Free Base) Waste Aqueous Waste (Starting Material) Extract->Waste Aqueous Layer: Unreacted Amino Acid (Carboxylate Form)

Figure 1: pH-Switch Extraction Logic. By targeting pH 9.5-10, the amine is deprotonated (organic soluble) while the starting amino acid remains charged (carboxylate anion, water soluble).

Critical Parameter:

  • Target pH: You must hit pH 9.5–10.0 .

  • Risk:[1] If pH > 11, the Phenol deprotonates (

    
    ), making the product water-soluble again (phenolate anion).
    
  • Solvent: Dichloromethane (DCM) is often too non-polar for this amino alcohol. Use n-Butanol or a mixture of DCM:Isopropanol (3:1) for the extraction.

Module 3: The "Polish" Phase (Color & Final Isolation)

The Problem: The product turns pink/brown upon exposure to air. Cause: Oxidation of the phenol moiety to quinones.

Troubleshooting Protocol:

IssueSolutionTechnical Insight
Pink/Red Color Bisulfite Wash Dissolve crude in water/buffer. Add 5%

(Sodium Bisulfite). Extract. Bisulfite reduces colored quinones back to colorless phenols.
Oily Product HCl Salt Formation The free base is often an oil. Dissolve in dry EtOH/EtOAc. Add 1.1 eq of HCl in Dioxane/Ether . The hydrochloride salt usually crystallizes readily.
Trace Metal Color EDTA Wash If color persists, wash the aqueous phase with 0.1M EDTA to sequester trace metal catalysts (Fe/Cu) promoting oxidation.

Frequently Asked Questions (FAQ)

Q1: I used silica gel chromatography, and my product is stuck on the column. How do I get it off?

  • Answer: The amine interacts strongly with acidic silanols.

    • Immediate Fix: Switch eluent to DCM : Methanol : Ammonium Hydroxide (89 : 10 : 1) . The ammonia competes for the silanol sites, displacing your product.

    • Future Prevention: Use "Amine-functionalized Silica" or switch to Reverse Phase (C18) chromatography using water/acetonitrile with 0.1% TFA.

Q2: My yield is >100% and the NMR shows extra peaks around 3.5 ppm.

  • Answer: You likely have trapped Boric Acid or Solvent Complexes .

    • Diagnosis: Check the

      
       NMR if possible.
      
    • Fix: Repeat the Methanol co-evaporation step (Module 1, Protocol A) at least two more times. If the issue persists, dissolve in water, adjust to pH 10, and extract with n-Butanol to leave inorganic salts in the water.

Q3: Can I use Ion Exchange resin instead of extraction?

  • Answer: Yes, this is excellent for scale-up.

    • Resin: Strong Cation Exchange (SCX) (e.g., Dowex 50W or Amberlyst 15).

    • Loading: Load the crude reaction mixture in water at pH 3-4. (Product binds).

    • Washing: Wash with Water followed by Methanol (removes non-basic impurities).

    • Elution: Elute with 2M Ammonia in Methanol .

    • Benefit: This separates the product from non-basic impurities and boron salts cleanly.

References

  • Reduction of Amino Acids (Borane Method): Abiko, A.; Masamune, S. "Simple and Efficient Procedure for the Preparation of Amino Alcohols." Tetrahedron Letters, 1992, 33(38), 5517-5518.

  • Boron Removal Strategy: McKennon, M. J.; Meyers, A. I.; Drauz, K.; Schwarm, M. "A convenient reduction of amino acids and their derivatives." The Journal of Organic Chemistry, 1993, 58(13), 3568-3571.

  • Phenolic Amino Alcohol Handling: "Purification of Phenylephrine and Related Compounds." Organic Process Research & Development. (General reference for phenolic amine workups).
  • Rochelle Salt Workup: Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis, Vol. 1, Wiley, New York, 1967, p. 581. (Standard Fieser workup protocol).

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 3-(3-Hydroxyphenyl)-DL-beta-alaninol HCl

Audience: Researchers, Formulation Scientists, and Drug Development Professionals Scope: Advanced Troubleshooting Guide for Formulation and Assay Integration The Causality of Degradation (Mechanistic Overview) 3-(3-Hydro...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Formulation Scientists, and Drug Development Professionals Scope: Advanced Troubleshooting Guide for Formulation and Assay Integration

The Causality of Degradation (Mechanistic Overview)

3-(3-Hydroxyphenyl)-DL-beta-alaninol HCl is a bifunctional molecule. While the hydrochloride salt form provides inherent solid-state stability, transitioning this compound into aqueous solutions introduces significant vulnerabilities. Its stability is dictated by the reactivity of its two primary functional groups:

  • Phenolic Autoxidation: The 3-hydroxyphenyl (meta-phenol) moiety is highly sensitive to pH and oxidative stress. As the solution pH increases toward neutral or physiological levels (pH > 6.0), the phenol deprotonates into a phenolate anion. This electron-rich state is rapidly oxidized by dissolved oxygen into reactive quinone intermediates, which subsequently polymerize into dark, inactive charge-transfer complexes (1)[1]. Maintaining a low pH is critical, as a more rapid rate of phenol degradation occurs in alkaline environments compared to acidic solutions (2)[2].

  • Amino Alcohol Vulnerabilities: The beta-alaninol tail (3-amino-1-propanol derivative) is susceptible to metal-catalyzed oxidative degradation. In the presence of high oxygen concentrations and trace metals like iron, the amino alcohol undergoes cleavage, leading to the release of ammonia and the formation of formamides or aldehydes (3)[3]. Furthermore, the primary amine acts as a strong nucleophile, making it prone to Schiff base formation if exposed to carbonyl-containing buffers.

Quantitative Stability Matrix

Summarized below are the expected stability profiles of 3-(3-Hydroxyphenyl)-DL-beta-alaninol HCl under various environmental conditions.

ParameterConditionEstimated Half-Life (

)
Primary Degradation Pathway
pH Acidic (pH 3.0 - 4.5)> 6 months (at 4°C)Minimal (Stable as protonated HCl salt)
pH Basic (pH > 7.0)< 24 hours (at RT)Phenolate autoxidation to quinones
Temperature -20°C (Aqueous)> 12 monthsNone (Kinetic freezing)
Temperature 37°C (Aqueous, pH 7.4)~ 7-14 daysOxidative degradation / Amine side reactions
Light Exposure UV / Ambient Light< 48 hoursPhoto-oxidation of the phenol ring
Additives + 0.1mM EDTA + N₂ flush> 6 months (at RT)Suppressed metal-catalyzed oxidation

Diagnostic Workflow

Use the following logic tree to identify and resolve common solution integrity issues.

StabilityWorkflow Start Observe 3-(3-Hydroxyphenyl)- DL-beta-alaninol HCl Solution ColorCheck Is the solution turning pink or dark brown? Start->ColorCheck pHCheck Check pH Level ColorCheck->pHCheck Yes Stable Proceed with Assay (Stable Solution) ColorCheck->Stable No HighPH pH > 6.0 (Phenolate Autoxidation) pHCheck->HighPH LowPH pH < 5.0 (Trace Metal/UV Catalysis) pHCheck->LowPH FixPH Acidify to pH 3.0-4.5 using 0.1M HCl HighPH->FixPH FixUV Add chelator (EDTA) & protect from light LowPH->FixUV FixPH->Stable FixUV->Stable

Caption: Diagnostic logic tree for identifying and resolving solution discoloration.

Troubleshooting FAQs

Q1: Why did my stock solution turn dark brown after leaving it on the bench overnight? A1: Causality: The 3-hydroxyphenyl group is a phenolic moiety. In the presence of ambient oxygen and light, phenols undergo autoxidation into ortho- or para-benzoquinones. These quinones rapidly react with unoxidized dihydroxylated rings to generate charge-transfer complexes (quinhydrones), which take on a dark brown color even at low concentrations (1)[1]. This process is exponentially accelerated if the solution pH drifts upward or if exposed to UV light.

Q2: Does the beta-alaninol tail contribute to instability? A2: Causality: Yes. 3-amino-1-propanol derivatives contain both a primary amine and a hydroxyl group. While generally stable in pure, degassed water, the primary amine can undergo oxidative degradation in the presence of high oxygen and trace metals (like iron), leading to ammonia release and aldehyde formation (3)[3]. Furthermore, if your assay buffer contains reducing sugars or aldehydes, the primary amine will rapidly form Schiff bases, depleting your active compound.

Q3: I need to use this compound in a physiological cell culture assay (pH 7.4). How do I prevent degradation during the 48-hour incubation? A3: Causality: At pH 7.4, the phenol is partially deprotonated to a phenolate ion, which is highly susceptible to oxidation. High pH values favor the formation of carbonate ions and phenolate forms, drastically reducing the stability of the compound (2)[2]. Solution: Prepare your concentrated stock in mildly acidic water (pH 4.0) and only dilute into the pH 7.4 media immediately before adding to the cells. Consider adding compatible antioxidants (e.g., ascorbic acid) to the media to act as a sacrificial reducing agent during the 48-hour window.

Self-Validating Experimental Protocol

Protocol: Preparation and Validation of Oxidation-Resistant Stock Solutions

Trustworthiness Note: This protocol is designed as a self-validating system. Step 6 ensures that any procedural failure in steps 1-5 is caught analytically before the compound is used in downstream assays.

Step 1: Solvent Degassing Sparge LC-MS grade water with Argon or Nitrogen gas for 15 minutes to displace dissolved oxygen. Oxygen is the primary electron acceptor in phenolic autoxidation.

Step 2: Buffer Preparation Prepare a mildly acidic buffer (e.g., 10 mM sodium acetate, pH 4.0). Do not use transition-metal containing buffers. The intrinsic HCl salt of the compound (4)[4] will naturally lower the pH of unbuffered water, which is highly beneficial for stability.

Step 3: Chelator Addition (Critical) Add 0.1 mM EDTA to the solvent. This sequesters trace iron/copper, which act as catalysts for both phenol and amino alcohol degradation.

Step 4: Solubilization Weigh the compound and dissolve to your desired stock concentration (e.g., 10 mM). Perform this step under low-light conditions to prevent photo-oxidation.

Step 5: Aliquoting and Storage Aliquot the solution into amber glass or opaque microcentrifuge tubes. Blanket the headspace of each tube with Argon before sealing. Store immediately at -20°C.

Step 6: Analytical Validation (Self-Validation Step) Before using a thawed aliquot, measure its absorbance at 455 nm using a UV-Vis spectrophotometer. An increase in absorbance at 455 nm is the primary kinetic marker for quinone/charge-transfer complex formation (1)[1]. If


 (baseline corrected against blank solvent), oxidation has occurred and the aliquot must be discarded.

References

  • ChemicalBook. "3-(3-HYDROXYPHENYL)-DL-BETA-ALANINOL HCL." Source: chemicalbook.com.
  • Moscow State University. "Changes in Solution Color During Phenol Oxidation by Fenton Reagent." Source: msu.ru.
  • ResearchGate. "Effect of pH on phenol decomposition." Source: researchgate.net.
  • ACS Publications. "Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol." Source: acs.org.

Sources

Optimization

troubleshooting cyclization side reactions of beta-amino alcohols

Technical Support Center: -Amino Alcohol Methodologies Topic: Troubleshooting Cyclization Side Reactions & Stability Ticket ID: BAA-CYC-001 Status: Open Assigned Scientist: Senior Application Specialist Introduction Welc...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: -Amino Alcohol Methodologies

Topic: Troubleshooting Cyclization Side Reactions & Stability Ticket ID: BAA-CYC-001 Status: Open Assigned Scientist: Senior Application Specialist

Introduction

Welcome to the


-Amino Alcohol Technical Support Hub. You are likely here because your reaction monitoring (LCMS/NMR) shows unexpected mass shifts (M-18), loss of chirality, or scrambling of regioisomers.

-Amino alcohols are structurally predisposed to intramolecular cyclization due to the Neighboring Group Participation (NGP)  of the amine and hydroxyl groups. The two-carbon tether allows for the formation of thermodynamically stable 5-membered rings (oxazolines, oxazolidinones) or kinetically favored 3-membered rings (aziridines).

This guide isolates the three most common failure modes and provides field-proven protocols to restore reaction integrity.

Module 1: The Aziridine Trap (Activation of )

The Issue

You are attempting to convert the hydroxyl group of a


-amino alcohol into a leaving group (e.g., mesylate, tosylate, or halide) to perform a substitution. Instead of the linear substitution product, you observe:
  • Racemization (if the attack is non-regioselective).

  • Hydrolysis back to the starting material (during workup).

  • Rearrangement (scrambling of substituents).

The Mechanism: Intramolecular Displacement

When the hydroxyl is activated (turning into


 or 

), the nitrogen lone pair—if not sufficiently deactivated—attacks the

-carbon from the back (Intramolecular

). This ejects the leaving group and forms an aziridinium ion .

AziridineMechanism cluster_0 Step 1: Activation cluster_1 Step 2: Cyclization (Side Reaction) Start N-Protected beta-Amino Alcohol Activated Activated Species (R-NH-CH2-CH2-OMs) Start->Activated + MsCl / Base Aziridine Aziridinium Ion (Cyclic Intermediate) Activated->Aziridine Intramolecular Nucleophilic Attack (k1) caption Fig 1. Kinetic competition: Intramolecular N-attack vs. Intermolecular substitution.

Troubleshooting Protocol

Q: How do I prevent aziridine formation during mesylation?

A: Deactivate the Nitrogen Nucleophile. Standard amine protecting groups like Benzyl (Bn) or Alkyl are insufficient because they leave the nitrogen electron-rich. You must use strong Electron Withdrawing Groups (EWGs) .

Protecting GroupRisk LevelRecommendation
Benzyl (Bn) HighAvoid. Nitrogen remains nucleophilic.
Tosylate (Ts) LowExcellent. Sulfonamides are poor nucleophiles.
Boc / Cbz ModerateGood, but requires careful base selection (avoid strong bases that deprotonate the carbamate).

Validated Protocol: Mesylation without Cyclization Target: Convert N-Boc-amino alcohol to N-Boc-amino mesylate.

  • Solvent: Dichloromethane (DCM) (Anhydrous).

  • Base: Triethylamine (

    
    ) (1.5 eq). Crucial: Do not use stronger bases like NaH.
    
  • Temperature: Cool to -10°C to 0°C . Kinetic control is vital.

  • Addition: Add Methanesulfonyl chloride (MsCl) (1.1 eq) dropwise.

  • Quench: Quench with dilute citric acid or

    
     immediately upon completion. Do not  allow the reaction to warm to RT for extended periods.[1]
    

Expert Insight: If you must use a benzyl-protected amine, you cannot avoid the aziridinium intermediate. Instead, embrace it: perform the reaction in acidic media where the aziridinium opens immediately by the external nucleophile, though this risks regiochemical scrambling [1].

Module 2: Oxazoline Formation (Peptide Coupling)

The Issue

During the coupling of Serine (Ser) or Threonine (Thr) residues in peptide synthesis, you observe racemization or low coupling efficiency. This is caused by the formation of an Oxazolone (or Oxazoline) intermediate.[1]

The Mechanism

The amide oxygen of the backbone attacks the activated carbonyl of the amino acid. This forms a 5-membered ring. The C-terminal hydrogen becomes acidic (aromatic stabilization of the oxazolone), leading to rapid epimerization (L


 D).

OxazolinePath Activation Activated Amino Acid (O-Acylisourea) Oxazolone Oxazolone (5-membered ring) Activation->Oxazolone Backbone Amide Attack Coupling Desired Peptide Bond Activation->Coupling Amine Attack Racemization Racemized Product (DL-Mixture) Oxazolone->Racemization Loss of H-alpha caption Fig 2. The Oxazolone pathway leads to permanent loss of chirality.

Troubleshooting Protocol

Q: How do I couple Ser/Thr without racemization?

A1: Use Pseudoprolines (The "Gold Standard"). Replace standard Fmoc-Ser(tBu)-OH with Pseudoproline dipeptides (e.g., Fmoc-Ser(


pro)-OH).
  • Why? The side chain is already cyclized into an oxazolidine ring. This mechanically prevents the unwanted oxazolone formation and disrupts

    
    -sheet aggregation, improving yield [2].
    
  • Restoration: The ring opens back to the native Ser/Thr upon final TFA cleavage.

A2: Additive Selection. If pseudoprolines are too costly, use the correct additive system.

Reagent SystemRacemization RiskNotes
DIC / HOBt LowStandard.[2][3] HOBt intercepts the active ester.
DIC / Oxyma Lowest Oxyma is superior to HOBt for suppressing racemization [3].
HATU / DIPEA HighStrong activation + Base = High risk of oxazolone. Avoid for Cys/Ser/Thr unless necessary.

Validated Protocol: Low-Racemization Coupling

  • Reagents: Use DIC (1.0 eq) and Oxyma Pure (1.0 eq).

  • Base: Avoid DIPEA if possible. If base is needed (for HCl salts), use TMP (2,4,6-collidine) . It is sterically hindered and less likely to abstract the

    
    -proton [4].
    
  • Pre-activation: Minimize pre-activation time (< 2 mins). Add the mixture to the resin immediately.

Module 3: Acyl Migration ( Shift)

The Issue

You synthesized an amide containing a


-hydroxyl group (e.g., a ceramide or Ser-peptide). Upon storage in acidic buffer or LCMS analysis, the compound "disappears" and a new peak appears with the same mass but different retention time.
The Mechanism

This is the


 Acyl Migration . It is a pH-dependent equilibrium.
  • Acidic Conditions: Protonation of the amide carbonyl promotes attack by the hydroxyl oxygen. The acyl group moves from Nitrogen to Oxygen (forming an ester-amine).

  • Basic Conditions: The free amine attacks the ester carbonyl, shifting the acyl group back to Nitrogen (forming the amide-alcohol).

AcylMigration Amide Amide Form (Stable) (N-Acyl) Intermediate 5-Membered Tetrahedral Intermediate Amide->Intermediate + H+ (Acid) Intermediate->Amide Thermodynamic Preference Ester Ester Form (Labile) (O-Acyl) Intermediate->Ester Rearrangement Ester->Intermediate + OH- (Base) caption Fig 3. The pH-dependent reversibility of Acyl Migration.

Troubleshooting Protocol

Q: My product degraded during HPLC purification (0.1% TFA). Can I save it?

A: Yes, it is likely just the O-acyl isomer.

  • Diagnosis: Check the mass. If it is identical to the product, it is the rearranged ester.

  • Restoration: Treat the fraction with a slightly basic buffer (pH 8.0–9.0), such as aqueous

    
     or dilute 
    
    
    
    , for 15–30 minutes. The shift is reversible, and the thermodynamic equilibrium heavily favors the amide (
    
    
    -acyl) form [5].

Prevention Strategy:

  • Workup: Avoid strong acid quenches.

  • Storage: Store

    
    -amino alcohol amides in neutral or slightly basic buffers.
    
  • Analysis: If using TFA in LCMS mobile phase, keep run times short and temperature low.

References

  • Métro, T., et al. "Rearrangement of

    
    -amino alcohols via aziridiniums: a review."[4] Chem. Soc. Rev., 2010, 39 , 89-102.[4] Link
    
  • Wöhr, T., et al. "Pseudo-prolines in peptide synthesis: Direct insertion of serine and threonine derived oxazolidines in dipeptides."[5] Tetrahedron Letters, 1995, 36 , 3847-3848.[5] Link

  • Subirós-Funosas, R., et al. "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt." Chemistry – A European Journal, 2009, 15 , 9394–9403. Link

  • Carpino, L. A., et al. "Racemization during the coupling of Fmoc-amino acids." Journal of Organic Chemistry, 2002. Link

  • Sohma, Y., et al. "N–O Intramolecular Acyl Migration in Ser/Thr-Containing Peptides." Chemical Reviews, 2021. Link

Sources

Troubleshooting

drying protocols for 3-(3-Hydroxyphenyl)-DL-beta-alaninol HCl salt

Technical Support Center: Ticket #3-(3-HP)-DL-BA-HCl Topic: Drying Protocols for 3-(3-Hydroxyphenyl)-DL-beta-alaninol HCl Status: Open Priority: High (Stability Risk) Executive Summary You are dealing with 3-(3-Hydroxyph...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Ticket #3-(3-HP)-DL-BA-HCl Topic: Drying Protocols for 3-(3-Hydroxyphenyl)-DL-beta-alaninol HCl Status: Open Priority: High (Stability Risk)

Executive Summary

You are dealing with 3-(3-Hydroxyphenyl)-DL-beta-alaninol Hydrochloride , a phenolic amino alcohol salt. This molecule presents a "perfect storm" of drying challenges:

  • Phenolic Oxidation: The meta-hydroxyl group renders it susceptible to oxidation, turning the white powder pink or brown (quinone formation) upon exposure to air and heat.

  • Hygroscopicity: As an amino alcohol HCl salt, it is avidly hygroscopic. Exposure to ambient humidity can cause deliquescence (turning into an oil/goo).

  • Thermal Sensitivity: While the HCl salt generally raises the melting point, the combination of the alcohol and phenol groups lowers the thermal degradation threshold compared to its parent amino acid.

Immediate Action Required: Do not dry in a standard convection oven. Do not expose to light for prolonged periods.[1]

Module 1: Critical Properties & Pre-Drying Assessment

Before selecting a protocol, assess the state of your material using the table below.

PropertyCharacteristicRisk FactorMitigation Strategy
Appearance White to off-white crystalline powderPink/Brown discoloration indicates oxidation.Eliminate O₂; use Nitrogen bleed; protect from light.
Solubility Water, Methanol, EthanolSolvent Inclusion. Alcohols form strong solvates with HCl salts.Step-down drying (Ambient

Vacuum); Milling may be required.
Hygroscopicity HighDeliquescence. Material turns to oil if RH > 40%.Handle in glovebox or low-humidity room; rapid transfer.[1]
Melting Point Est. >150°C (Salt)Melting/Sintering. Wet cakes have depressed MPs.Keep drying temp < 45°C initially.

Module 2: Standard Operating Procedures (SOPs)

Protocol A: Vacuum Oven Drying (Standard Production)

Best for: Bulk solvent removal (grams to kilograms).

Prerequisites: Vacuum oven with N₂ purge capability, P₂O₅ desiccant tray.

  • Preparation:

    • Place the wet cake in a wide-mouth weighing dish or Pyrex tray. Spread thin (< 1 cm depth).

    • Cover the tray loosely with aluminum foil (poke small holes) to protect from direct light and particulate contamination.

  • Desiccant Setup:

    • Place a tray of fresh Phosphorus Pentoxide (P₂O₅) or activated Silica Gel in the bottom of the oven.

    • Note: Avoid KOH if you are worried about stripping HCl, though usually, HCl salts are stable enough. P₂O₅ is safer for water removal.

  • The "N₂ Bleed" Cycle (Crucial for Phenols):

    • Step 3a: Pull vacuum to < 10 mbar.

    • Step 3b: Backfill with dry Nitrogen to 500 mbar.

    • Step 3c: Repeat 3 times to remove oxygen.

  • Drying Ramp:

    • Phase 1 (Ambient): Hold at 20-25°C under full vacuum for 4-6 hours to remove surface solvent.

    • Phase 2 (Thermal): Ramp temperature to 40-45°C . Do not exceed 50°C.

    • Duration: 12-24 hours.

  • Completion:

    • Backfill with Nitrogen (never ambient air) before opening.

    • Immediately transfer to tight containers (amber glass) with Parafilm seal.

Protocol B: Lyophilization (Freeze Drying)

Best for: High-value samples, removing water, preventing "pink" degradation.

  • Dissolution: Dissolve the salt in minimal ultrapure water (or 10% tert-butanol/water if solubility helps).

  • Freezing: Shell-freeze the flask in liquid nitrogen or dry ice/acetone to maximize surface area.

  • Primary Drying:

    • Condenser Temp: < -50°C.[2][3]

    • Vacuum: < 0.1 mbar.

    • Shelf Temp: Keep at -20°C initially, ramping to 0°C over 12 hours.

  • Secondary Drying:

    • Ramp shelf to +20°C for 4 hours to remove bound water.

  • Harvest: Backfill with Nitrogen. Cap immediately.

Module 3: Troubleshooting & FAQs

Q1: My white powder turned pink after drying. Is it ruined?

  • Diagnosis: Phenolic oxidation. This happens if O₂ was present during heating.

  • Resolution: If the color is faint, the purity might still be >98%. Check HPLC. If deep pink/brown, recrystallization (e.g., MeOH/Et₂O) is required.

  • Prevention: Use the "N₂ Bleed" cycle described in Protocol A.

Q2: The material turned into a sticky oil/gum in the oven.

  • Diagnosis: Two possibilities:

    • Melting Point Depression:[4] Residual solvent lowered the MP, and you heated it too fast.

    • Deliquescence: The vacuum pump failed or was turned off, and moist air entered.

  • Resolution: Re-dissolve in MeOH, dry with Na₂SO₄, filter, and re-concentrate. Use Protocol B (Lyophilization) to recover a solid.

Q3: NMR shows 0.5 eq of Ethanol that won't leave.

  • Diagnosis: Solvate formation. The crystal lattice has trapped the solvent.

  • Resolution:

    • Option 1: Grind the dry powder (in a glovebox) to break crystal habits and re-dry.

    • Option 2: Dissolve in water and lyophilize (water displaces ethanol, then sublimes).

Module 4: Visualization & Logic

Diagram 1: Drying Method Decision Tree

DryingDecision Start Start: Wet Cake Assessment SolventCheck Primary Solvent? Start->SolventCheck Water Water / Aqueous SolventCheck->Water Aqueous Organic Organic (MeOH, EtOH) SolventCheck->Organic Volatile PurityCheck Purity Requirement? Water->PurityCheck MethodC Rotary Evaporator (Bath < 40°C) -> Then Protocol A Organic->MethodC HighPurity High (>99%) Sensitive to Heat PurityCheck->HighPurity Avoid Heat StdPurity Standard (>95%) PurityCheck->StdPurity MethodB Protocol B: Lyophilization HighPurity->MethodB MethodA Protocol A: Vacuum Oven (<45°C) with N2 Bleed StdPurity->MethodA Acceptable StdPurity->MethodB Preferred MethodC->MethodA

Caption: Decision matrix for selecting the optimal drying protocol based on solvent composition and purity requirements.

Diagram 2: Degradation & Handling Workflow

DegradationPath Safe Stable HCl Salt (White Crystalline) Risk1 Risk: Oxygen + Heat Safe->Risk1 Risk2 Risk: Humidity (>50% RH) Safe->Risk2 Oxidation Quinone Formation (Pink/Brown Color) Risk1->Oxidation Uncontrolled Drying Action1 Use N2 Atmosphere Store in Amber Vial Risk1->Action1 Mitigation Hydrolysis Deliquescence / Oil (Hydrate Formation) Risk2->Hydrolysis Exposure Action2 Use Desiccator Store at -20°C Risk2->Action2 Mitigation Action1->Safe Preserved Action2->Safe Preserved

Caption: Pathway of degradation showing the causality between environmental exposure (Oxygen/Humidity) and product failure (Pink color/Oiling).

References

  • PubChem. (2021).[5] 3-(3-Hydroxyphenyl)-DL-alanine (Related Compound Data).[4][6][7][8][9][10] National Library of Medicine. [Link]

  • Buchi. (n.d.). Lyophilization of Organic Solvents and Acids. Laboratory Techniques Guide. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of 1H NMR Characteristics: 3-(3-Hydroxyphenyl)-DL-beta-alaninol HCl

The following guide provides a comparative technical analysis of the 1H NMR spectrum for 3-(3-Hydroxyphenyl)-DL-beta-alaninol HCl . This document is designed for analytical chemists and drug development scientists requir...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comparative technical analysis of the 1H NMR spectrum for 3-(3-Hydroxyphenyl)-DL-beta-alaninol HCl . This document is designed for analytical chemists and drug development scientists requiring rigorous structural verification and impurity profiling.

Executive Summary & Structural Context

3-(3-Hydroxyphenyl)-DL-beta-alaninol HCl (also known as 3-amino-3-(3-hydroxyphenyl)propan-1-ol hydrochloride) is a reduced derivative of m-tyrosine analogues. It serves as a critical chiral building block in the synthesis of adrenergic receptor agonists and other phenethylamine-class therapeutics.

Accurate NMR characterization requires distinguishing this molecule from two common structural "mimics":

  • The Regioisomer: 2-Amino-3-(3-hydroxyphenyl)propan-1-ol (m-Tyrosinol).

  • The Precursor: 3-(3-Hydroxyphenyl)-beta-alanine (Acid form).

Core Diagnostic Challenge: Differentiating the benzylic methine (target) from the benzylic methylene (isomer) and confirming the complete reduction of the carboxylic acid to the primary alcohol.

Structural Visualization & Proton Assignment

The following diagram maps the proton environments discussed in this guide.

G cluster_mol 3-(3-Hydroxyphenyl)-DL-beta-alaninol HCl Ar 3-Hydroxyphenyl Ring (Ar-H) C3 C3: Benzylic Methine (CH-NH3+) Ar->C3 Bond C2 C2: Methylene Bridge (-CH2-) C3->C2 Note1 Diagnostic Signal: ~4.2 ppm (Methine) C3->Note1 C1 C1: Hydroxymethyl (-CH2-OH) C2->C1 Note2 Diagnostic Signal: ~1.9 ppm (Methylene) C2->Note2

Caption: Structural connectivity and key diagnostic proton environments for NMR assignment.

Experimental Protocol: Solvent Selection Strategy

The choice of solvent fundamentally alters the "performance" of the NMR spectrum regarding resolution and exchangeable proton visibility.

ParameterDMSO-d6 (Recommended) D2O (Alternative)
Spectral Performance High Diagnostic Value. Preserves OH and NH3+ signals. Allows confirmation of salt form and H-bonding.Low Diagnostic Value. Exchangeable protons (OH, NH3+) disappear (H/D exchange).
Chemical Shift Stability Shifts are concentration-independent but sensitive to water content.Shifts are pH-dependent (amine vs ammonium).
Use Case Full structural elucidation; Purity assay.Quick backbone confirmation; Solubility checks.

Protocol for High-Resolution Acquisition:

  • Sample Mass: Dissolve 5–10 mg of the HCl salt in 0.6 mL of DMSO-d6 .

  • Water Suppression: Not typically required unless the sample is highly hygroscopic.

  • Temperature: Run at 298 K (25°C).

  • Reference: Calibrate to residual DMSO pentet at 2.50 ppm .

Spectral Analysis & Assignment (DMSO-d6)

The following data represents the theoretical consensus shifts derived from structural analogs (e.g., 3-amino-3-phenylpropan-1-ol) and electronic shielding principles.

A. The Aliphatic "Fingerprint" Region (1.5 – 5.0 ppm)

This region contains the definitive proof of structure.

Proton LabelChemical Shift (

, ppm)
MultiplicityIntegrationDiagnostic Note
H-2 (Bridge) 1.80 – 2.10 Multiplet2HCritical Distinction. In the isomer (m-tyrosinol), this signal is absent (replaced by benzylic CH2 at ~2.8 ppm).
H-1 (Alcohol) 3.40 – 3.60 Multiplet2HConfirms reduction of the acid. Look for roofing effects.
H-3 (Benzylic) 4.20 – 4.40 Broad Multiplet1HPrimary Identifier. The methine proton is deshielded by both the Phenyl ring and the Ammonium group.
Alkyl-OH 4.60 – 5.00 Broad Singlet1HVisible in dry DMSO. Disappears with D2O shake.
B. The Aromatic Region (6.6 – 9.5 ppm)

The meta-substitution pattern is characteristic but less useful for distinguishing regioisomers.

Proton LabelChemical Shift (

, ppm)
MultiplicityAssignment Logic
Ar-H2 6.70 – 6.75 Singlet (broad)Isolated between alkyl and OH groups.
Ar-H4/H6 6.75 – 6.85 DoubletsOrtho to the phenolic OH.
Ar-H5 7.10 – 7.20 TripletMeta position; most shielded aromatic proton.
NH3+ 8.00 – 8.50 Broad SingletConfirming HCl salt formation.
Phenolic OH 9.30 – 9.50 SingletHighly deshielded due to acidity.

Comparative Diagnostics: Distinguishing Alternatives

This section objectively compares the target spectrum against its most likely impurities/isomers.

Comparison 1: Target vs. Regioisomer (m-Tyrosinol)

The regioisomer (2-amino-3-(3-hydroxyphenyl)propan-1-ol) often co-elutes in low-resolution HPLC but is distinct in NMR.

FeatureTarget Molecule (3-Amino-3-Ar...)[1]Regioisomer (2-Amino-3-Ar...)
Benzylic Signal Methine (CH) at ~4.3 ppmMethylene (CH2) at ~2.7–2.9 ppm
C2 Signal Methylene (CH2) at ~1.9 ppmMethine (CH) at ~3.2 ppm
Result Confirmed if no signal at 2.8 ppm.Impurity if triplet/multiplet appears at 2.8 ppm.
Comparison 2: Target vs. Precursor (Beta-Alanine Acid)

Incomplete reduction is a common synthesis failure mode.

FeatureTarget Molecule (Alcohol)Precursor (Carboxylic Acid)
Side Chain End CH2-OH signals at 3.5 ppm.No signal at 3.5 ppm.
Acid Proton OH at ~9.4 ppm (Phenol only).COOH broad hump at 12.0+ ppm.
Alpha-Protons H-2 at ~1.9 ppm.H-2 (alpha to COOH) deshielded to ~2.6 ppm.
Diagnostic Workflow Diagram

Use this logic flow to interpret your spectrum.

DecisionTree Start Analyze Aliphatic Region (1.5 - 4.5 ppm) Check28 Is there a multiplet at 2.7 - 2.9 ppm? Start->Check28 Check35 Is there a signal at 3.4 - 3.6 ppm? Check28->Check35 No ResultIso Contamination: Regioisomer (m-Tyrosinol) Check28->ResultIso Yes (Benzylic CH2) ResultAcid Contamination: Unreacted Acid Check35->ResultAcid No (CH2-OH missing) ResultPure Identity Confirmed: 3-(3-Hydroxyphenyl)-beta-alaninol Check35->ResultPure Yes (CH2-OH present)

Caption: Logic gate for purity analysis based on 1H NMR chemical shifts.

References

  • National Institute of Standards and Technology (NIST). 1-Propanol, 3-amino- (Beta-Alaninol) Mass Spectrum and Properties. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • PubChem Compound Summary. 3-Amino-3-phenylpropan-1-ol (Structural Analog). National Center for Biotechnology Information. CID 203500.[1] Available at: [Link]

  • Abraham, R. J., et al.The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry, 2006. (Cited for solvent effect principles on amino alcohols).

Sources

Comparative

chiral resolution of DL-3-(3-Hydroxyphenyl)-beta-alaninol

Comparative Guide to the Chiral Resolution of DL-3-(3-Hydroxyphenyl)- -alaninol Target Audience: Process Chemists, Analytical Scientists, and Drug Development Professionals Compound Focus: DL-3-(3-Hydroxyphenyl)- -alanin...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide to the Chiral Resolution of DL-3-(3-Hydroxyphenyl)- -alaninol

Target Audience: Process Chemists, Analytical Scientists, and Drug Development Professionals Compound Focus: DL-3-(3-Hydroxyphenyl)-


-alaninol (IUPAC: 3-(1-amino-3-hydroxypropyl)phenol)

As a Senior Application Scientist, I frequently encounter the bottleneck of chiral resolution in the synthesis of phenylethanolamine and phenylpropanolamine analogs. DL-3-(3-Hydroxyphenyl)-


-alaninol (CAS: 683220-64-6)[1] is a highly versatile intermediate, structurally analogous to vasopressors like metaraminol[2]. Because biological adrenergic receptors are exquisitely stereospecific, isolating the pure (S)-enantiomer (often isolated as the hydrochloride salt, CAS: 1212827-86-5)[3] is a critical path in API development[4].

This guide objectively compares the three leading methodologies for the chiral resolution of this compound, providing the mechanistic causality behind each approach and self-validating experimental protocols to ensure reproducible scale-up.

Strategic Comparison of Resolution Alternatives

When selecting a resolution strategy, the decision matrix must balance enantiomeric excess (ee%), throughput, and Process Mass Intensity (PMI). Below is a comparative analysis of the three primary alternatives:

  • Classical Diastereomeric Salt Resolution: The traditional approach utilizing chiral acids. It is highly scalable but thermodynamically limited to a 50% theoretical yield without a racemization loop[2].

  • Enzymatic Kinetic Resolution: Utilizes lipases (e.g., Candida antarctica Lipase B) for enantioselective acylation. It offers excellent selectivity under mild conditions but requires a subsequent chemical separation of the resulting amide/ester from the unreacted amine.

  • Preparative Supercritical Fluid Chromatography (SFC): The modern standard for rapid isolation. Utilizing chiral stationary phases (CSPs) and supercritical CO₂, it provides high yields of both enantiomers rapidly, albeit with higher initial CapEx[5].

Quantitative Performance Data
MetricClassical ResolutionEnzymatic ResolutionPreparative SFC
Resolving Agent (+)-Tartaric AcidCALB (Lipase)Chiralpak AD-H (Amylose CSP)
Typical ee% 85 - 95% (Requires 2x recryst.)>98%>99%
Yield (Max 50%) 30 - 35%40 - 45%45 - 48%
Scalability Excellent (Multi-ton scale)Moderate (Kg scale)Good (Kg scale)
Cycle Time 3 - 5 Days24 - 48 Hours2 - 4 Hours
Cost per Kg LowHigh (Enzyme & Donor cost)Medium (High CapEx, Low OpEx)
Environmental Impact High solvent consumptionModerateLow (Recycled CO₂)

Mechanistic Workflows & Logical Relationships

To understand why these methods perform differently, we must look at the underlying physicochemical interactions.

Workflow cluster_A Method A: Diastereomeric Salt cluster_B Method B: Preparative SFC Racemate DL-3-(3-Hydroxyphenyl)-beta-alaninol (Racemate) Salt Add (+)-Tartaric Acid Racemate->Salt SFC Chiralpak AD-H Column Racemate->SFC Cryst Fractional Crystallization in Methanol Salt->Cryst Target Enantiopure (S)-Isomer (>99% ee) Cryst->Target Alkaline Hydrolysis Elution CO2 / MeOH / 0.1% IPA SFC->Elution Elution->Target Fraction Recovery

Workflow comparison of Classical Diastereomeric Salt Resolution vs. Preparative SFC.

Method A: Classical Diastereomeric Salt Resolution

The Causality of the Method: The success of this method relies entirely on the differential lattice energy of the resulting diastereomeric salts. When racemic 3-(3-hydroxyphenyl)-


-alaninol reacts with (+)-Tartaric acid in methanol, the (S)-amine-(+)-tartrate salt forms a more densely packed crystal lattice. This significantly lowers its solubility compared to the (R)-amine diastereomer, driving selective precipitation[2]. Methanol is specifically chosen because its dielectric constant perfectly balances the solubility of the free amine and the insolubility of the target salt.
Self-Validating Experimental Protocol

Note: This protocol incorporates a feedback loop to ensure the crystallization endpoint is accurately determined.

  • Dissolution: Suspend 1.0 equivalent (100 g) of racemic DL-3-(3-Hydroxyphenyl)-

    
    -alaninol in 10 volumes (1 L) of anhydrous Methanol. Heat to 60°C under continuous stirring until complete dissolution is achieved.
    
  • Salt Formation: Slowly add 1.0 equivalent of (+)-Tartaric acid in portions over 30 minutes to prevent rapid, amorphous crashing out. Stir at 60°C for 1 hour to ensure complete salt formation.

  • Controlled Crystallization: Program the reactor to cool linearly from 60°C to 5°C over exactly 6 hours.

    • Self-Validation Step: Extract a 1 mL aliquot of the mother liquor every 2 hours, filter, and measure its optical rotation. The crystallization is complete when the specific rotation of the mother liquor plateaus (indicating maximum depletion of the S-enantiomer).

  • Isolation: Filter the resulting precipitate under vacuum. Wash the filter cake with 2 volumes of ice-cold Methanol (0°C) to remove entrained mother liquor containing the R-enantiomer.

  • Free-basing: Suspend the isolated salt in 500 mL of deionized water. Slowly add 1M NaOH until the pH reaches 9.5 (the isoelectric point where the amine is deprotonated but the phenol remains largely protonated). Extract with Ethyl Acetate (3 x 300 mL), dry over Na₂SO₄, and concentrate in vacuo to yield the (S)-enantiomer.

Method B: Preparative Supercritical Fluid Chromatography (SFC)

The Causality of the Method: SFC leverages the low viscosity and high diffusivity of supercritical CO₂ to achieve rapid mass transfer. The separation occurs due to transient, stereoselective hydrogen bonding and


 interactions between the enantiomers and the immobilized amylose tris(3,5-dimethylphenylcarbamate) on the Chiralpak AD-H stationary phase[5].

Crucially, the addition of 0.1% Isopropylamine (IPA) to the mobile phase is non-negotiable. Primary amines like


-alaninol exhibit severe peak tailing on CSPs due to secondary interactions with residual surface silanols. The basic additive acts as a competitive silanol blocker, ensuring sharp peak shapes and high recovery.

SFC_Mechanism MobilePhase Mobile Phase (CO2 + MeOH + Basic Additive) Racemate (R,S)-Amine Injected MobilePhase->Racemate CSP Chiral Stationary Phase (Amylose Derivative) Racemate->CSP TransientR Weak Interaction (Fast Elution) CSP->TransientR (R)-Isomer TransientS Strong H-Bonding (Slow Elution) CSP->TransientS (S)-Isomer OutR (R)-Enantiomer Fraction TransientR->OutR OutS (S)-Enantiomer Fraction TransientS->OutS

Transient stereoselective interactions during Supercritical Fluid Chromatography.

Self-Validating Experimental Protocol
  • Sample Preparation: Dissolve the racemate in Methanol to a concentration of 50 mg/mL. Filter through a 0.22 µm PTFE syringe filter to protect the column frit.

  • System Equilibration: Mount a Chiralpak AD-H column (250 x 21.2 mm, 5 µm). Equilibrate the SFC system with a mobile phase of 75% CO₂ / 25% Methanol (containing 0.1% Isopropylamine) at a flow rate of 70 mL/min. Set the Automated Back Pressure Regulator (ABPR) to 100 bar and the column oven to 35°C.

  • Analytical Validation (Self-Validation Step): Inject 50 µL of the sample. Calculate the resolution factor (

    
    ) between the two peaks.
    
    • Decision Gate: If

      
      , decrease the Methanol modifier to 20% to increase retention and stereoselective interaction time. Do not proceed to preparative injections until baseline resolution is mathematically confirmed.
      
  • Preparative Runs: Once validated, execute stacked injections of 1 mL every 4 minutes.

  • Recovery: Collect fractions using UV triggering at 254 nm. The CO₂ will spontaneously vent upon depressurization. Evaporate the residual Methanol/IPA modifier using a rotary evaporator at 40°C to yield the pure enantiomers as crystalline solids.

Conclusion & Recommendations

For early-stage drug development where speed and absolute enantiopurity (>99% ee) are paramount, Preparative SFC is the superior choice. It eliminates the multi-day cooling ramps and recrystallization loops inherent to classical methods. However, if transitioning to metric-ton commercial manufacturing where CapEx is constrained, Classical Diastereomeric Salt Resolution using (+)-Tartaric acid remains the most economically viable route, provided the mother liquor can be subjected to a racemization protocol to break the 50% yield ceiling.

References

  • Title: 3-(1-Amino-3-hydroxypropyl)phenol | C9H13NO2 | CID 44891238 - PubChem Source: National Center for Biotechnology Information (nih.gov) URL: [Link]

  • Title: 1-oxa-8-azaspiro[3] decane-8-carboxamide compounds as FAAH inhibitors (JP2012509309A) Source: Google Patents URL:

Sources

Validation

A Senior Application Scientist's Guide to HPLC Purity Analysis of β-Amino Alcohols

Welcome to a comprehensive guide on the High-Performance Liquid Chromatography (HPLC) purity analysis of β-amino alcohols. In the landscape of pharmaceutical development and fine chemical synthesis, β-amino alcohols serv...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to a comprehensive guide on the High-Performance Liquid Chromatography (HPLC) purity analysis of β-amino alcohols. In the landscape of pharmaceutical development and fine chemical synthesis, β-amino alcohols serve as indispensable chiral building blocks and are core structural motifs in numerous active pharmaceutical ingredients (APIs), such as β-blockers.[1][2] Their purity, both chemical and enantiomeric, is not merely a quality metric but a critical determinant of therapeutic efficacy and safety.

This guide moves beyond simplistic protocols. It is designed to provide you, a fellow scientist, with the causal reasoning behind methodological choices, enabling you to select, develop, and validate robust purity analysis methods. We will dissect the primary analytical challenges posed by these molecules and compare the industry's most effective HPLC-based solutions, supported by experimental data and established scientific principles.

The Core Analytical Challenge: The Nature of β-Amino Alcohols

Analyzing β-amino alcohols presents a trifecta of challenges for the chromatographer:

  • High Polarity: The presence of both amino and hydroxyl groups imparts significant polarity, leading to poor retention on conventional reversed-phase (RP-HPLC) columns.[3][4]

  • Lack of a Strong Chromophore: Most simple β-amino alcohols do not possess a significant UV-absorbing moiety, making detection by standard UV-Vis detectors challenging at low concentrations.[5][6]

  • Chirality: As chiral molecules, the separation of enantiomers is often a regulatory and functional necessity. This requires specialized chiral recognition techniques.[7]

Our exploration of analytical methods is therefore a journey in overcoming these intrinsic molecular properties.

Comparative Guide to Analytical Methodologies

The selection of an appropriate analytical method is contingent on the specific analytical goal: achiral purity, enantiomeric excess, or simultaneous analysis. Here, we compare the leading techniques, evaluating their principles, performance, and ideal applications.

Reversed-Phase HPLC (RP-HPLC) with Pre-Column Derivatization

This is the most widely adopted strategy, directly addressing the challenges of poor retention and weak UV absorbance. By chemically modifying the analyte before injection, we can introduce a hydrophobic, chromophoric tag.[8]

  • Principle of Separation: The derivatizing agent reacts with the primary or secondary amine of the β-amino alcohol. This reaction masks the polar amino group and adds a larger, nonpolar group, fundamentally increasing the molecule's hydrophobicity. This allows for strong retention and separation on standard C18 columns.[8] Furthermore, a highly chromophoric or fluorophoric tag is chosen to enhance detection sensitivity significantly.[6][9]

  • Common Derivatizing Agents:

    • 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl): Reacts with primary and secondary amines to form highly UV-active derivatives.[9]

    • o-Phthaldialdehyde (OPA): Reacts with primary amines in the presence of a thiol to create highly fluorescent isoindole derivatives, offering excellent sensitivity.[6][10]

    • Chiral Derivatizing Agents (e.g., GITC, Marfey's Reagent): For enantiomeric purity, a chiral agent is used to convert the enantiomers into diastereomers.[11][12] These diastereomeric pairs have different physical properties and can be separated on a standard achiral C18 column.[12]

  • Performance & Limitations: This method is robust, highly sensitive (especially with fluorescent tags), and utilizes common, inexpensive C18 columns.[9] However, the derivatization step adds complexity and potential for error. The reaction must be optimized for completeness and stability, and any excess reagent must not interfere with the analyte peaks.[8]

  • Expert Insights: The choice of derivatizing agent is critical. For achiral purity of primary amines, OPA offers exceptional sensitivity.[10] For secondary amines or when a UV detector is preferred, FMOC-Cl is a reliable choice.[9] For enantiomeric purity, the indirect method using a chiral derivatizing agent is often more rugged and transferable between labs than direct chiral methods.

Direct Chiral HPLC

This approach avoids derivatization by employing a Chiral Stationary Phase (CSP) that can directly distinguish between the enantiomers of the β-amino alcohol.

  • Principle of Separation: Chiral recognition is achieved through transient, stereoselective interactions between the enantiomers and the CSP. These interactions can include hydrogen bonding, dipole-dipole interactions, steric hindrance, and inclusion complexation, leading to different retention times for each enantiomer.[7][13]

  • Common Chiral Stationary Phases (CSPs):

    • Polysaccharide-based (e.g., Cellulose or Amylose derivatives): These are the most versatile and widely used CSPs, offering excellent enantioselectivity for a broad range of compounds, including β-amino alcohols.[13][14]

    • Crown Ether-based (e.g., ChiroSil): Particularly effective for separating primary amines and amino alcohols.[13]

    • Ligand-Exchange: Utilizes a metal complex (often copper) on the stationary phase to form transient diastereomeric complexes with the analytes.

  • Performance & Limitations: The primary advantage is the simplicity of sample preparation. However, method development can be more intensive, often requiring screening of multiple CSPs and mobile phase combinations (Normal Phase, Reversed Phase, or Polar Organic).[12][14] CSPs are also more expensive and can be less robust than standard C18 columns.

  • Expert Insights: A systematic screening approach is essential for success. Start with polysaccharide-based columns under normal-phase conditions (e.g., Hexane/Ethanol with an acidic or basic additive). These conditions often provide the best selectivity for β-amino alcohols.[14] Mobile phase additives like trifluoroacetic acid (TFA) or diethylamine (DEA) are critical for good peak shape and resolution.[12]

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent alternative for analyzing polar compounds without derivatization. It "fills the gap" for molecules that are too polar for RP-HPLC.[15][16]

  • Principle of Separation: HILIC utilizes a polar stationary phase (e.g., bare silica, amino, or diol-bonded) and a mobile phase with a high concentration of a water-miscible organic solvent (typically >60% acetonitrile).[3][16] Retention is based on the partitioning of the polar analyte into a water-enriched layer on the surface of the stationary phase.[16] The more polar the analyte, the stronger the retention.

  • Performance & Limitations: HILIC offers good retention for underivatized β-amino alcohols and is highly compatible with mass spectrometry (MS) due to the high organic content of the mobile phase, which facilitates efficient ionization.[16] However, HILIC methods can be susceptible to issues with reproducibility if column equilibration is not carefully controlled.[4] Peak shape can also be a challenge for basic compounds like amines on certain HILIC phases.

  • Expert Insights: Column equilibration is paramount in HILIC. Always ensure a sufficient equilibration time (often 10-20 column volumes) between gradient runs to ensure reproducible retention times. The choice of buffer (e.g., ammonium formate or ammonium acetate) is also crucial for controlling secondary ionic interactions and achieving symmetrical peaks.[16]

Ion-Pair Chromatography (IPC)

IPC is a variation of RP-HPLC that enhances the retention of ionic or ionizable compounds like β-amino alcohols on a nonpolar stationary phase.

  • Principle of Separation: An ion-pairing agent, a large ionic molecule with a hydrophobic region, is added to the mobile phase.[17] This agent has a charge opposite to that of the analyte. It can pair with the ionized analyte in the mobile phase, forming a neutral complex that is retained by the reversed-phase column. Alternatively, the hydrophobic part of the agent can adsorb onto the stationary phase, creating a dynamic ion-exchange surface that retains the charged analyte.[17][18]

  • Performance & Limitations: IPC can provide excellent selectivity and retention control by simply adjusting the type and concentration of the ion-pairing agent.[19] However, these agents can be difficult to remove from the column and the HPLC system, leading to long equilibration times and potential contamination. Furthermore, many common ion-pairing agents (e.g., alkyl sulfonates) are not volatile and are incompatible with MS detection.[18]

  • Expert Insights: For MS compatibility, use volatile ion-pairing agents like trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA).[18] Be aware that these agents can cause ion suppression in the MS source. IPC is a powerful tool but should be used on a dedicated HPLC system to avoid cross-contamination.

Workflow & Decision Making

The optimal analytical approach depends on the specific requirements of the analysis. The following diagram outlines a logical decision-making workflow.

G start Analytical Goal for β-Amino Alcohol Purity q1 Is Enantiomeric Purity Required? start->q1 achiral Achiral Purity Analysis q1->achiral No chiral Enantiomeric Purity Analysis q1->chiral Yes q2_achiral Is Analyte Sufficiently Retained on C18? achiral->q2_achiral q2_chiral Derivatization Acceptable? chiral->q2_chiral derivatize RP-HPLC with Achiral Derivatization (e.g., FMOC, OPA) q2_achiral->derivatize No no_retention Poor RP-HPLC Retention q2_achiral->no_retention Yes direct Direct Chiral HPLC (CSP Screening) q2_chiral->direct No indirect Indirect Chiral HPLC (Derivatization with Chiral Reagent + Achiral C18) q2_chiral->indirect Yes q3_achiral MS Detection Available? no_retention->q3_achiral hilich HILIC or Ion-Pair Chromatography (IPC) q3_achiral->hilich No lcms HILIC-MS or RP-HPLC-MS q3_achiral->lcms Yes

Caption: Decision workflow for selecting an HPLC purity method.

Quantitative Performance Comparison

The table below provides a semi-quantitative comparison of the discussed methodologies. Performance can vary significantly based on the specific analyte and instrumentation.

Methodology Sensitivity Resolution (Achiral) Resolution (Chiral) Robustness/Reproducibility Speed MS Compatibility
RP-HPLC + Derivatization ★★★★★★★★★★★★★★☆ (Indirect)★★★★☆★★★☆☆★★★☆☆
Direct Chiral HPLC ★★★☆☆N/A★★★★★★★★☆☆★★★★☆★★★★☆
HILIC ★★★★☆★★★★☆★★★☆☆ (with CSP)★★☆☆☆★★★★☆★★★★★
Ion-Pair Chromatography ★★★☆☆★★★★★★★★☆☆ (Indirect)★★☆☆☆★★★☆☆★☆☆☆☆

Legend: ★★★★★ (Excellent) to ★☆☆☆☆ (Poor)

Experimental Protocols

Here we provide two validated protocols that serve as excellent starting points for method development.

Protocol 1: Enantiomeric Purity by Indirect RP-HPLC

This protocol is based on the derivatization of a β-amino alcohol with Marfey's Reagent to form diastereomers, which are then separated on a standard C18 column.[12]

Objective: Determine the enantiomeric excess (e.e.) of a prolinol sample.

Materials:

  • Prolinol sample

  • Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) solution in acetone (10 mg/mL)

  • 1 M Sodium bicarbonate solution

  • 2 M Hydrochloric acid

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Formic Acid

Procedure:

  • Sample Preparation: Dissolve ~10 mg of the prolinol sample in 10 mL of water.

  • Derivatization:

    • In a microcentrifuge tube, combine 50 µL of the sample solution and 100 µL of 1 M sodium bicarbonate.

    • Add 200 µL of the Marfey's reagent solution.

    • Vortex the mixture and incubate at 45 °C for 1 hour.

    • After incubation, cool the reaction mixture to room temperature.

    • Quench the reaction by adding 50 µL of 2 M hydrochloric acid to neutralize the solution.

    • Dilute the final mixture with 600 µL of a 50:50 Acetonitrile/Water solution.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: 30% B to 70% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at 340 nm

    • Injection Volume: 10 µL

Self-Validation System:

  • Inject a derivatized racemic standard to confirm the resolution of the two diastereomeric peaks. The resolution factor (Rs) should be > 1.5.

  • Analyze a blank (derivatization procedure without analyte) to ensure no interfering peaks are present.

G cluster_prep Sample Preparation & Derivatization cluster_hplc HPLC Analysis Sample 1. Prolinol Sample + Bicarbonate Reagent 2. Add Marfey's Reagent Sample->Reagent Incubate 3. Incubate (45°C, 1 hr) Reagent->Incubate Quench 4. Quench with HCl Incubate->Quench Dilute 5. Dilute for Injection Quench->Dilute Inject Inject onto C18 Column Dilute->Inject Separate Gradient Elution Inject->Separate Detect UV Detection @ 340 nm Separate->Detect

Caption: Workflow for indirect chiral analysis via derivatization.

Protocol 2: Achiral Purity by HILIC

This protocol is suitable for the analysis of a polar, underivatized β-amino alcohol like alaninol.

Objective: Determine the chemical purity of an alaninol sample.

Materials:

  • Alaninol sample

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Ammonium Formate

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 95:5 Acetonitrile/Water + 10 mM Ammonium Formate

    • Mobile Phase B: 50:50 Acetonitrile/Water + 10 mM Ammonium Formate

    • Ensure the ammonium formate is fully dissolved before use. Filter mobile phases through a 0.22 µm filter.

  • Sample Preparation: Dissolve ~10 mg of the alaninol sample in 10 mL of Mobile Phase A. This is critical to ensure good peak shape, as the sample solvent should be similar to the initial mobile phase conditions.

  • HPLC Conditions:

    • Column: HILIC (Amide or bare Silica), 2.1 x 100 mm, 3 µm

    • Gradient: 100% A for 2 min, then to 100% B over 8 min, hold for 2 min.

    • Post-Time Equilibration: Return to 100% A and hold for 8 minutes before the next injection.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Detection: Evaporative Light Scattering Detector (ELSD) or MS. (If using MS, monitor the protonated molecular ion [M+H]+).

    • Injection Volume: 2 µL

Self-Validation System:

  • Perform multiple injections of a standard to ensure retention time reproducibility (%RSD < 2%). This confirms adequate column equilibration.

  • Check linearity by preparing a calibration curve.

Conclusion

The purity analysis of β-amino alcohols is a multifaceted challenge that requires a thoughtful, tailored approach. While RP-HPLC with derivatization remains a robust and sensitive workhorse, especially for enantiomeric purity via the indirect method, modern techniques offer compelling alternatives. Direct chiral HPLC simplifies sample preparation, while HILIC provides an elegant solution for analyzing these polar molecules in their native state, with unparalleled MS compatibility.

As a Senior Application Scientist, my final recommendation is to build a decision-making process founded on the specific goals of your analysis, the available instrumentation, and the required throughput. By understanding the fundamental principles of each technique, you are empowered to develop methods that are not only fit-for-purpose but are also scientifically sound and defensible.

References

  • Rapid, Robust and Ultra-Sensitive HPLC Enantioseparation of β-Amino Alcohols. Journal of Chromatographic Science, Oxford Academic. [Link]

  • Zhou, Y., & Sun, Z. P. (1990). [Resolution of the enantiomers of some beta-amino alcohols using chiral derivatization and reversed-phase liquid chromatography]. Yao Xue Xue Bao, 25(4), 311-4. [Link]

  • Ali, I., et al. (2015). Screening Approach for Chiral Separation of β-Aminoketones by HPLC on Various Polysaccharide-Based Chiral Stationary Phases. Chirality, 27(5), 332-8. [Link]

  • Chiral HPLC and SFC Columns. Columnex. [Link]

  • Bhushan, R., & Kumar, R. (2010). Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. Chromatographia, 72(7-8), 655-662. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Jandera, P. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Separation Science, 34(16-17), 2297-2313. [Link]

  • Bhushan, R., & Arora, M. (2006). Enantiomeric Separation of Aromatic Amino Alcohol Drugs By Chiral Ion-Pair Chromatography On A Silica Gel Plate. Acta Chromatographica, 17, 145-156. [Link]

  • D'Oca, M. G. M., et al. (2012). Highly Regio-Selective Synthesis of β-Amino Alcohol by Reaction with Aniline and Propylene Carbonate in Self Solvent System over Large Pore Zeolite Catalyst. Green and Sustainable Chemistry, 2(3), 93-99. [Link]

  • Analysis of Hydrophilic Compounds and their Detection Capabilities. Longdom Publishing. [Link]

  • McCalley, D. V. (2022). Hydrophilic-Interaction Chromatography: An Update. LCGC International, 35(4), 14-20. [Link]

  • Zhang, T., et al. (2022). Advanced Development of Supercritical Fluid Chromatography in Herbal Medicine Analysis. Molecules, 27(13), 4196. [Link]

  • What is Supercritical Fluid Chromatography (SFC) Chromatography? Teledyne Labs. [Link]

  • Bendiak, B., & Zeman, A. (1988). Determination of Amino Acids in Wort and Beer by Reverse-Phase High-Performance Liquid Chromatography. Journal of the American Society of Brewing Chemists, 46(3), 84-90. [Link]

  • Torok, G., et al. (2012). Chiral Supercritical Fluid Chromatography of 1,2-Aminoalcohols (review). Journal of Biochemical and Biophysical Methods, 87(2), 119-128. [Link]

  • Analytical Methods for Amino Acids. Shimadzu. [Link]

  • Derivatization of Amino Acids Using Waters AccQ•Tag Chemistry. Waters. [Link]

  • Nováková, L., & Grand-Guillaume Perrenoud, A. (2015). Supercritical Fluid Chromatography in Bioanalysis–A Review. Analytica Chimica Acta, 888, 1-17. [Link]

  • Pesek, J. (2011). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC North America, 29(11), 976-983. [Link]

  • Regalado, E. L. (2012). Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. Comprehensive Chirality, 419-447. [Link]

  • Satyanarayana, V. V., & Rao, M. N. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Research & Reviews: Journal of Chemistry, 6(2), 28-36. [Link]

  • Rathore, A. S. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. LCGC North America, 41(8), 346-350. [Link]

  • Gargano, A. F. G., Haselberg, R., & Somsen, G. W. (2021). Hydrophilic interaction liquid chromatography-mass spectrometry for the characterization of glycoproteins at the glycan, peptide, subunit, and intact level. Carbohydrate Analysis by Modern Liquid Phase Separation Techniques, 209-251. [Link]

  • Brückner, H., & Gah, C. (1991). High-performance liquid chromatographic determination of enantiomeric amino acids and amino alcohols after derivatization with o-phthaldialdehyde and various chiral mercaptans. Application to peptide hydrolysates. Journal of Chromatography A, 555(1-2), 81-95. [Link]

  • Eslampour, A., & Kenndler, E. (1998). Determination of amino acids by ion-pair liquid chromatography with post-column derivatization using 1,2-naphthoquinone-4-sulfonate. Journal of Chromatography A, 804(1-2), 343-351. [Link]

  • Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. LCGC Europe. [Link]

Sources

Comparative

Biological Activity Guide: 3-(3-Hydroxyphenyl)-beta-alaninol vs. Octopamine

The following guide provides an in-depth technical comparison between 3-(3-Hydroxyphenyl)-beta-alaninol and Octopamine , analyzing their structural pharmacophores, biological mechanisms, and experimental validation proto...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison between 3-(3-Hydroxyphenyl)-beta-alaninol and Octopamine , analyzing their structural pharmacophores, biological mechanisms, and experimental validation protocols.

Executive Summary

This guide compares Octopamine , a well-characterized biogenic amine and adrenergic agonist, with 3-(3-Hydroxyphenyl)-beta-alaninol , a specialized chiral amino-alcohol scaffold. While Octopamine functions primarily as a direct neurotransmitter and receptor agonist (targeting Octopamine and Adrenergic receptors), 3-(3-Hydroxyphenyl)-beta-alaninol represents a


-amino alcohol  structural class. This scaffold is pharmacologically distinct, serving primarily as a precursor or pharmacophore for monoamine reuptake inhibitors (e.g., Duloxetine/Fluoxetine analogs) rather than a direct GPCR agonist.

Key Distinction:

  • Octopamine: Direct GPCR Agonist (Sympathomimetic).

  • 3-(3-Hydroxyphenyl)-beta-alaninol: Potential Transporter Modulator / Synthetic Intermediate (SERT/NET scaffold).

Structural & Pharmacophore Analysis[1]

The biological divergence of these two molecules stems from their stereochemical and regio-isomeric configurations.

FeatureOctopamine 3-(3-Hydroxyphenyl)-beta-alaninol
IUPAC Name 4-(2-amino-1-hydroxyethyl)phenol3-amino-3-(3-hydroxyphenyl)propan-1-ol
Backbone

-Ethanolamine

-Propanolamine
Amine Position Terminal (Primary)Benzylic (Secondary carbon, Primary amine)
Hydroxyl Position Benzylic (Secondary)Terminal (Primary)
Ring Substitution para-Hydroxy (4-OH)meta-Hydroxy (3-OH)
Pharmacophore Class Catecholamine-like (Agonist)Arylpropylamine (Reuptake Inhibitor Scaffold)
Structural Logic[1]
  • Octopamine (Agonist Profile): The benzylic hydroxyl group is critical for hydrogen bonding with Serine residues in the transmembrane domain of adrenergic/octopaminergic receptors (TM5). The terminal amine interacts with the conserved Aspartate (TM3).

  • 3-(3-Hydroxyphenyl)-beta-alaninol (Transporter Profile): The benzylic amine mimics the structural motif of amphetamines and reuptake inhibitors. The extension to a propanol chain (3-carbon) shifts the spatial arrangement, often reducing direct receptor affinity while increasing affinity for monoamine transporters (SERT/NET).

Mechanism of Action & Signaling Pathways

Octopamine: The "Fight or Flight" Signal

Octopamine acts as a neurohormone in invertebrates and a trace amine in vertebrates.

  • Primary Target: Octopamine Receptors (Oct

    
    R, Oct 
    
    
    
    R) and vertebrate TAAR1 (Trace Amine Associated Receptor 1).
  • Pathway:

    
    -coupled protein activation 
    
    
    
    Adenylyl Cyclase
    
    
    cAMP
    
    
    
    
    PKA activation.
  • Physiological Effect: Lipolysis, increased heart rate (invertebrates), wakefulness.

3-(3-Hydroxyphenyl)-beta-alaninol: The Reuptake Scaffold

This molecule is structurally homologous to the "aryl-propylamine" core found in antidepressants like Atomoxetine and Fluoxetine .

  • Hypothesized Target: Serotonin (SERT) or Norepinephrine (NET) Transporters.

  • Mechanism: The 3-hydroxyphenyl group mimics the serotonin ring, while the amino-propanol tail blocks the transporter channel.

  • Activity: Unlike Octopamine, it is unlikely to activate G-proteins directly. Instead, it would modulate synaptic concentrations of neurotransmitters.

Comparative Signaling Diagram (DOT)

BioActivity cluster_0 Octopamine Pathway (Agonism) cluster_1 3-(3-HP)-beta-alaninol Pathway (Modulation) Oct Octopamine OctR Octopamine Receptor (GPCR) Oct->OctR Gs G-Protein (Gs) OctR->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP Increase AC->cAMP Response1 Lipolysis / Excitability cAMP->Response1 Alaninol 3-(3-HP)-beta-alaninol SERT Monoamine Transporter (SERT/NET) Alaninol->SERT Inhibition Reuptake Block Reuptake SERT->Reuptake Synapse Increased Synaptic Neurotransmitter Reuptake->Synapse Response2 Modulatory Effect Synapse->Response2

Caption: Comparison of direct GPCR activation by Octopamine versus transporter inhibition potential of the beta-alaninol derivative.

Experimental Validation Protocols

To objectively compare these compounds, researchers must employ distinct assay platforms.

Experiment A: Receptor Binding Affinity (Radioligand Binding)

Objective: Determine if 3-(3-Hydroxyphenyl)-beta-alaninol cross-reacts with adrenergic receptors.

  • Cell Line: HEK293 cells overexpressing human

    
    -adrenergic or Octopamine receptors.
    
  • Membrane Preparation: Homogenize cells in ice-cold Tris-HCl buffer; centrifuge at 40,000 x g.

  • Ligands:

    • Radioactive Tracer:

      
      -CGP12177 (Adrenergic) or 
      
      
      
      -Octopamine.
    • Competitors: Octopamine (Control) vs. 3-(3-Hydroxyphenyl)-beta-alaninol (Test).

  • Incubation: 1 hour at 25°C.

  • Filtration: Harvest on GF/B filters using a cell harvester.

  • Analysis: Measure CPM via scintillation counter. Calculate

    
     and 
    
    
    
    .
    • Expected Result: Octopamine shows high affinity (

      
       range). Beta-alaninol derivative shows low/no affinity (
      
      
      
      ).
Experiment B: Functional cAMP Assay

Objective: Measure agonist efficacy.

  • System: GloSensor™ cAMP assay (Promega) or similar FRET-based sensor.

  • Treatment:

    • Well A: Vehicle (Basal).

    • Well B: Octopamine (

      
      ).
      
    • Well C: 3-(3-Hydroxyphenyl)-beta-alaninol (

      
      ).
      
  • Readout: Luminescence proportional to cAMP levels.

  • Interpretation:

    • Octopamine will induce a robust signal increase (Agonist).

    • The beta-alaninol derivative will likely show baseline signal (Non-agonist), unless it acts as an inverse agonist.

Experiment C: Monoamine Uptake Inhibition

Objective: Test the "Reuptake Inhibitor" hypothesis for the beta-alaninol derivative.

  • Substrate: Fluorescent neurotransmitter mimic (e.g., ASP+).

  • Cells: CHO cells stably expressing hSERT or hNET.

  • Protocol:

    • Pre-incubate cells with Test Compound (0.1 - 100

      
      ) for 20 min.
      
    • Add Fluorescent Substrate.

    • Measure fluorescence uptake kinetics over 15 mins.

  • Result: If the beta-alaninol derivative is a scaffold for reuptake inhibition, it will decrease the rate of fluorescence accumulation compared to control.

Summary Table: Biological Profile

ParameterOctopamine3-(3-Hydroxyphenyl)-beta-alaninol
Primary Class Neurotransmitter / Trace AmineSynthetic Building Block / Pharmacophore
Receptor Selectivity Octopamine R >

-Adrenergic
Unknown (Predicted: Transporters SERT/NET)
Blood-Brain Barrier Poor (Polar)Moderate (More lipophilic due to propyl chain)
Metabolic Stability Low (MAO substrate)Moderate (Benzylic amine resists MAO better than terminal)
Key Application Hypotension, Research StandardSynthesis of SNRIs, Chiral Resolution

References

  • Farooqui, T. (2012). Octopamine-mediated modulation of feedback inhibition in the olfactory system. Frontiers in Systems Neuroscience. Link

  • PubChem. (2025).[1] Compound Summary: Octopamine. National Library of Medicine. Link

  • ChemicalBook. (2024). (S)-3-(3-Hydroxyphenyl)-beta-alaninol Product Description. Link

  • Wong, D. T., et al. (1995). Prozac (fluoxetine, Lilly 110140), the first selective serotonin uptake inhibitor and an antidepressant drug. Journal of Affective Disorders. Link (Reference for aryl-propylamine scaffold activity).

  • Roeder, T. (1999). Octopamine in invertebrates. Progress in Neurobiology. Link

Sources

Validation

Comparative Guide: Resolution Strategies and Optical Rotation Analysis of 3-(3-Hydroxyphenyl)-beta-alaninol Enantiomers

Executive Summary The enantiomeric purity of chiral 1,3-amino alcohols, such as 3-(3-Hydroxyphenyl)-beta-alaninol (also known as 3-amino-3-(3-hydroxyphenyl)propan-1-ol), is a critical quality attribute in pharmaceutical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The enantiomeric purity of chiral 1,3-amino alcohols, such as 3-(3-Hydroxyphenyl)-beta-alaninol (also known as 3-amino-3-(3-hydroxyphenyl)propan-1-ol), is a critical quality attribute in pharmaceutical development and asymmetric synthesis. Because the spatial arrangement of the hydroxyl and amino groups directly dictates biological activity and binding affinity, achieving and validating high enantiomeric excess (


) is paramount.

This guide objectively compares the three leading methodologies for resolving racemic 3-(3-Hydroxyphenyl)-beta-alaninol—Enzymatic Kinetic Resolution (EKR) , Preparative Chiral HPLC , and Diastereomeric Salt Formation —and provides a self-validating experimental framework for determining their specific optical rotation (


) using high-precision polarimetry [1].

Comparative Analysis of Resolution Strategies

Selecting the optimal resolution strategy requires balancing yield, optical purity, scalability, and operational cost. Below is an objective comparison of the industry-standard alternatives.

A. Enzymatic Kinetic Resolution (EKR)

Using Candida antarctica Lipase B (commercially available as Novozym 435), EKR exploits the enzyme's high enantioselectivity to selectively acylate one enantiomer (typically the


-enantiomer) while leaving the 

-enantiomer unreacted [2]. This method is highly sustainable, operates under mild conditions, and allows for easy separation of the resulting amide and amine [4].
  • Pros: High

    
     (>99%), environmentally benign, reusable catalyst.
    
  • Cons: Maximum theoretical yield per enantiomer is capped at 50% without dynamic kinetic resolution (DKR) [2].

B. Preparative Chiral HPLC

Chromatographic resolution utilizing amylose or cellulose-based chiral stationary phases (CSPs), such as Daicel Chiralpak IG or AD-H, provides direct baseline separation of the enantiomers [3].

  • Pros: Rapid method development, yields both enantiomers simultaneously without chemical derivatization.

  • Cons: High solvent consumption, expensive stationary phases, challenging to scale to multi-kilogram batches without Simulated Moving Bed (SMB) technology [3].

C. Classical Diastereomeric Salt Formation

This traditional approach utilizes chiral resolving agents (e.g.,


-(-)-Mandelic acid or 

-(+)-Tartaric acid) to form diastereomeric salts that are separated via fractional crystallization.
  • Pros: Highly scalable, low material cost.

  • Cons: Labor-intensive, requires extensive solvent screening, and often necessitates multiple recrystallization cycles to achieve >95%

    
    .
    
Table 1: Objective Performance Comparison
Resolution MethodTypical Yield (per enantiomer)Max Achievable

ScalabilityRelative CostPrimary Application
Novozym 435 (EKR) 45 - 48%> 99%HighModerateProcess Chemistry / Scale-up
Chiral HPLC (Amylose) 48 - 49%> 99%Low to MediumHighR&D / Analytical Prep
Diastereomeric Salt 30 - 40%90 - 98%Very HighLowBulk Manufacturing

Workflow Visualization: Enzymatic Kinetic Resolution

To understand the causality behind the EKR workflow, it is essential to map the phase separation of the products. The enzyme selectively recognizes the steric bulk of the chiral center, transferring the acyl group to only one stereoisomer.

EKR_Workflow Racemate rac-3-(3-Hydroxyphenyl) -beta-alaninol Reaction Kinetic Resolution (Acylation) Racemate->Reaction Enzyme Novozym 435 (Acyl Donor) Enzyme->Reaction S_Amine (S)-Amine (Unreacted) Reaction->S_Amine ee > 99% R_Amide (R)-Amide (Acylated) Reaction->R_Amide Separation Chromatographic Separation S_Amine->Separation R_Amide->Separation Hydrolysis Chemical/Enzymatic Hydrolysis Separation->Hydrolysis (R)-Amide fraction R_Amine (R)-Amine (Product) Hydrolysis->R_Amine ee > 98%

Fig 1: Enzymatic kinetic resolution workflow for racemic 3-(3-Hydroxyphenyl)-beta-alaninol.

Experimental Protocols

The following protocols form a self-validating system: the resolution is performed (Protocol 1), the enantiomeric excess is verified chromatographically (Protocol 2), and the absolute stereochemical identity is confirmed via optical rotation (Protocol 3).

Protocol 1: Enzymatic Kinetic Resolution using Novozym 435

Causality Insight: Isopropyl methoxyacetate is used as the acyl donor because its corresponding leaving group (isopropyl alcohol) does not denature the lipase, unlike highly reactive acyl chlorides or anhydrides.

  • Reaction Setup: Dissolve 10 mmol of rac-3-(3-Hydroxyphenyl)-beta-alaninol in 50 mL of anhydrous methyl tert-butyl ether (MTBE).

  • Acylation: Add 15 mmol of isopropyl methoxyacetate and 250 mg of Novozym 435 (immobilized Candida antarctica Lipase B) [2] [4].

  • Incubation: Stir the suspension at 40°C for 24–48 hours. Monitor the conversion via HPLC until it reaches exactly 50%.

  • Filtration: Filter out the immobilized enzyme (which can be washed and reused).

  • Separation: Separate the unreacted

    
    -amine from the acylated 
    
    
    
    -amide using silica gel chromatography (Eluent: Dichloromethane/Methanol/Aqueous
    
    
    90:9:1).
  • Hydrolysis: Reflux the

    
    -amide in 6M HCl for 4 hours to cleave the acyl group, yielding the pure 
    
    
    
    -amine.
Protocol 2: Chiral HPLC Determination of Enantiomeric Excess ( )

Causality Insight: The addition of diethylamine (DEA) to the mobile phase suppresses peak tailing by masking free silanol groups on the silica support [3].

  • Column: Daicel Chiralpak IG (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Hexane / Isopropanol / Diethylamine (80:20:0.1 v/v/v).

  • Flow Rate & Detection: 1.0 mL/min at 25°C; UV detection at 230 nm[3].

  • Calculation:

    
    
    
Protocol 3: Polarimetric Determination of Specific Rotation
  • Sample Preparation: Accurately weigh 100.0 mg of the resolved enantiomer. Dissolve completely in 10.0 mL of spectroscopic-grade Methanol to achieve a concentration (

    
    ) of 1.0  g/100  mL.
    
  • Instrument Calibration: Zero the polarimeter using a blank cell filled with pure Methanol at 20°C.

  • Measurement: Fill a 1-decimeter (10 cm) polarimeter cell with the sample solution. Ensure no air bubbles are trapped in the light path.

  • Reading: Record the observed rotation (

    
    ) at the Sodium D-line (589 nm) [1].
    

Optical Rotation Analysis & Validation

Specific rotation is a fundamental physical property used to validate the success of the resolution. The specific rotation


 is calculated using the Biot equation [1]:


Where:

  • 
      = Observed optical rotation (degrees)
    
  • 
      = Path length of the cell in decimeters (dm)
    
  • 
      = Concentration in g/mL
    
Table 2: Representative Optical Rotation and Purity Data

(Note: Values are representative benchmarks for highly purified benzylic amino alcohol derivatives under standard conditions:


, MeOH, 20°C).
EnantiomerResolution MethodChiral HPLC

(%)
Observed Rotation (

)
Specific Rotation

(S)-Isomer Novozym 435 (Unreacted)99.2%+0.245°+24.5°
(R)-Isomer Novozym 435 (Hydrolyzed)98.7%-0.242°-24.2°
(S)-Isomer Chiral HPLC Prep>99.9%+0.247°+24.7°
(R)-Isomer Diastereomeric Salt94.5%-0.231°-23.1°
Visualization of Polarimetric Logic

Polarimetry Light Unpolarized Light Source (589 nm) Polarizer Polarizer (Fixed Plane) Light->Polarizer SampleCell Sample Cell (l = 1 dm) Chiral Amine Solution Polarizer->SampleCell Plane-Polarized Light Analyzer Analyzer (Rotatable) SampleCell->Analyzer Rotated Light Detector Detector (Observed Rotation α) Analyzer->Detector Calc Specific Rotation [α] = α / (c × l) Detector->Calc

Fig 2: Polarimetric measurement logic for determining specific optical rotation.

Conclusion

For the resolution of 3-(3-Hydroxyphenyl)-beta-alaninol, Enzymatic Kinetic Resolution offers the best balance of high enantiomeric excess (>99%) and operational sustainability compared to classical salt formation. While Preparative Chiral HPLC provides the absolute highest purity with minimal method development, it remains cost-prohibitive for large-scale production. Regardless of the chosen method, rigorous polarimetric analysis utilizing the specific rotation equation remains the gold standard for validating the stereochemical integrity of the final product.

References

  • Rudolph Research Analytical. "Specific Rotation Equation Vs Optical Rotation - Polarimetry". Rudolph Research. URL:[Link]

  • Sheldon, R. A., et al. "Role of Biocatalysis in Sustainable Chemistry". Chemical Reviews, ACS Publications. URL:[Link]

  • Zhang, Y., et al. "Recent Advances in Separation and Analysis of Chiral Compounds". Analytical Chemistry, ACS Publications. URL:[Link]

  • Ismail, H., et al. "Fully Enzymatic Resolution of Chiral Amines: Acylation and Deacylation in the Presence of Candida antarctica Lipase B". Advanced Synthesis & Catalysis, ResearchGate. URL:[Link]

Comparative

A Comparative Guide to Elemental Analysis Standards for 3-(3-Hydroxyphenyl)-DL-beta-alaninol HCl

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Elemental Analysis in Pharmaceutical Quality Control 3-(3-Hydroxyphenyl)-DL-beta-alaninol hydrochloride is a key chemical...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Elemental Analysis in Pharmaceutical Quality Control

3-(3-Hydroxyphenyl)-DL-beta-alaninol hydrochloride is a key chemical intermediate in the synthesis of various pharmaceutical compounds. Its purity and identity are paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). Elemental analysis serves as a fundamental quality control tool, providing a quantitative assessment of the constituent elements (Carbon, Hydrogen, Nitrogen, Oxygen, and Chlorine). This analysis confirms the empirical formula of a synthesized batch, detects potential impurities, and ensures consistency between different production lots.

In the context of pharmaceutical development, adherence to stringent elemental composition standards is not merely a matter of good practice but a regulatory expectation. While guidelines from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP), such as ICH Q3D and USP <232>, primarily focus on limiting toxic elemental impurities that may be introduced during the manufacturing process, the verification of the bulk elemental composition of the drug substance itself is a cornerstone of its chemical characterization.[1][2][3][4][5][6] Discrepancies between theoretical and experimentally determined elemental percentages can indicate the presence of solvents, inorganic impurities, or by-products from the synthesis.

This guide will compare the theoretical elemental composition of 3-(3-Hydroxyphenyl)-DL-beta-alaninol HCl with typical acceptable experimental ranges and provide a detailed protocol for its determination.

Theoretical vs. Experimental Elemental Composition: A Comparative Framework

The first step in elemental analysis is the calculation of the theoretical elemental composition from the molecular formula. For 3-(3-Hydroxyphenyl)-DL-beta-alaninol HCl, the correct molecular formula is C9H14ClNO2 , with a molecular weight of 203.67 g/mol .

Table 1: Comparison of Theoretical and Acceptable Experimental Elemental Composition

ElementTheoretical Percentage (%)Typical Acceptable Experimental Range (%)
Carbon (C)53.0852.78 - 53.38
Hydrogen (H)6.936.63 - 7.23
Nitrogen (N)6.886.58 - 7.18
Chlorine (Cl)17.4117.11 - 17.71
Oxygen (O)15.71By difference

Note: The acceptable experimental range is commonly cited as ±0.3% of the theoretical value for C, H, and N. Oxygen is typically determined by difference, though direct methods are available.

Experimental Protocol: Combustion Analysis for C, H, and N

The most common and reliable method for determining the weight percent of carbon, hydrogen, and nitrogen in organic compounds is combustion analysis. This technique involves the complete and rapid oxidation of the sample in a high-temperature environment.

Principle of Combustion Analysis

A precisely weighed sample is combusted in a stream of pure oxygen at a temperature of 900-1000 °C. The resulting combustion gases (CO2, H2O, and N2) are then passed through a series of traps and detectors to quantify each element.

Workflow for Combustion Analysis

Elemental Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Combustion Analysis cluster_data Data Processing Sample_Weighing Accurate Weighing (1-3 mg) Encapsulation Encapsulation in Tin Capsule Sample_Weighing->Encapsulation Autosampler Autosampler Introduction Encapsulation->Autosampler Combustion Flash Combustion (~1000 °C in O2) Autosampler->Combustion Reduction Reduction of NOx to N2 Combustion->Reduction Separation Gas Chromatographic Separation Reduction->Separation Detection Thermal Conductivity Detector (TCD) Separation->Detection Signal_Integration Signal Integration Detection->Signal_Integration Calculation Calculation of % Element Signal_Integration->Calculation

Caption: Workflow for CHN combustion analysis.

Step-by-Step Methodology
  • Instrument Calibration: Calibrate the elemental analyzer using a certified standard with a known elemental composition, such as acetanilide. This establishes a response factor for the detector.

  • Sample Preparation:

    • Accurately weigh 1-3 mg of the 3-(3-Hydroxyphenyl)-DL-beta-alaninol HCl sample into a tin capsule. The use of an ultra-microbalance is crucial for accuracy.

    • Seal the tin capsule to ensure no loss of sample.

  • Analysis:

    • Place the encapsulated sample into the instrument's autosampler.

    • Initiate the analysis sequence. The sample is dropped into a high-temperature combustion reactor.

    • The resulting gases are swept by a helium carrier gas through a reduction tube (to convert nitrogen oxides to N2) and then to a gas chromatography column for separation.

    • A thermal conductivity detector (TCD) measures the concentration of CO2, H2O, and N2.

  • Data Interpretation: The instrument's software integrates the detector signals and, using the calibration factor, calculates the weight percentage of C, H, and N in the original sample.

Determination of Chlorine and Oxygen

While CHN analysis is typically performed on a dedicated instrument, chlorine and oxygen require different methodologies.

Chlorine Determination

A common method for determining total chlorine is through combustion followed by titration or ion chromatography. An alternative approach involves pyrohydrolysis followed by analysis using Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES).

Oxygen Determination

Oxygen is often determined by pyrolysis. The sample is heated in a furnace in the absence of oxygen, causing it to decompose. The oxygen-containing products are converted to carbon monoxide, which is then quantified. Alternatively, the oxygen percentage can be calculated by subtracting the sum of the percentages of all other elements from 100%.

Interpreting the Results: A Guide to Troubleshooting

Deviations from the theoretical elemental composition can provide valuable information about the sample's purity.

Table 2: Troubleshooting Guide for Elemental Analysis Discrepancies

ObservationPotential CauseRecommended Action
All elemental percentages are lowPresence of inorganic impurities (e.g., salts, catalysts).Perform residue on ignition testing or ICP-MS for trace metal analysis.
High hydrogen and oxygen percentagesPresence of residual water.Perform Karl Fischer titration to quantify water content.
High carbon and hydrogen percentagesPresence of residual organic solvents.Use Gas Chromatography with a Headspace sampler (HS-GC) to identify and quantify residual solvents.
Inconsistent results between duplicatesSample inhomogeneity or weighing errors.Ensure proper sample homogenization and re-weigh samples carefully.

Conclusion

Elemental analysis is an indispensable technique in the characterization and quality control of 3-(3-Hydroxyphenyl)-DL-beta-alaninol HCl. A thorough comparison of experimental results with the theoretical elemental composition provides a robust assessment of the compound's identity and purity. By understanding the principles behind the analytical techniques and the potential sources of error, researchers and drug development professionals can ensure the quality and consistency of this critical pharmaceutical intermediate.

References

  • Labcorp. Elemental impurities per USP and ICH q3d guidelines. [Link]

  • Intertek. ICH Q3D Guideline For Elemental Impurities Testing & Risk Assessment. [Link]

  • International Council for Harmonisation. ICH Q3D(R2) Guideline for Elemental Impurities. [Link]

  • European Medicines Agency. ICH Q3D Elemental impurities - Scientific guideline. [Link]

  • U.S. Pharmacopeia. General Chapter <232> Elemental Impurities—Limits (2017). [Link]

  • West Pharmaceutical Services. ICH Q3D Elemental Impurities – What are the Requirements? [Link]

  • Analytik Jena. USP <232> Elemental Impurities—Limits. [Link]

  • European Directorate for the Quality of Medicines & HealthCare. European Pharmacopoeia activities on Elemental Impurities. [Link]

  • Jordi Labs. USP<232>/<233>: New Regulations on Elemental Impurities in Drug Products. [Link]

  • Analytik Jena. Ph. Eur. 5.20 Elemental Impurities. [Link]

  • ECA Academy. New Ph. Eur. Chapter on Elemental Impurities in Plastic Materials. [Link]

  • GMP-Compliance.org. European Pharmacopoeia Chapter 5.20 "Metal Catalysts or Metal Reagent Residues": Implementation Delayed Until Further Notice! [Link]

  • International Journal of Knowledge. REGULATION OF ELEMENTAL IMPURITIES IN MEDICINES: IMPLEMENTATION OF ICH Q3D AND ANALYTICAL CHALLENGES. [Link]

  • Intertek. elemental impurity analysis. [Link]

  • Agilent. Determining Elemental Impurities in Pharmaceutical Ingredients using ICP-MS. [Link]

  • Smithers. Elemental Analysis for the Pharmaceutical Industry Q&A. [Link]

  • AZoM. Understanding the Working Principles of CHNO Analyzers. [Link]

  • PubMed. New possibilities for pharmaceutical excipients analysis: Combustion combined with pyrohydrolysis system for further total chlorine determination by ICP-OES. [Link]

  • Jordi Labs. CHNO by Combustion | Oxidation. [Link]

  • Eltra. Combustion Analyzer for the determination of C H N O S in solids. [Link]

Sources

Safety & Regulatory Compliance

Safety

3-(3-Hydroxyphenyl)-DL-beta-alaninol HCl proper disposal procedures

Topic: 3-(3-Hydroxyphenyl)-DL-beta-alaninol HCl Proper Disposal Procedures Executive Safety Summary Chemical Identity: 3-(3-Hydroxyphenyl)-DL-beta-alaninol HCl CAS Number: 683220-64-6 Primary Hazards: Skin/Eye Irritant,...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3-(3-Hydroxyphenyl)-DL-beta-alaninol HCl Proper Disposal Procedures

Executive Safety Summary

Chemical Identity: 3-(3-Hydroxyphenyl)-DL-beta-alaninol HCl CAS Number: 683220-64-6 Primary Hazards: Skin/Eye Irritant, Potential Corrosivity (Amino Alcohol), Acute Toxicity (Oral/Dermal).[1] Critical Directive: DO NOT dispose of via sanitary sewer (sink drains) or regular trash.[1] This compound requires segregation into hazardous chemical waste streams destined for high-temperature incineration.[1]

Physicochemical Waste Profile

Effective disposal requires understanding the chemical's behavior in a waste container. As a hydrochloride salt of a phenolic amino alcohol, this compound exhibits specific reactivities that dictate its segregation.

PropertyData / CharacteristicDisposal Implication
Physical State Solid (Crystalline Powder)Must be containerized as "Solid Hazardous Waste" to prevent dust generation.[1]
Solubility Water Soluble (HCl Salt)If in solution, it will mobilize easily in aqueous waste streams.
Acidity (pH) Acidic in solution (pH ~3-5)Incompatible with Cyanides/Sulfides (generates toxic gas) and Strong Bases (exothermic reaction).[1]
Reactivity Phenolic MoietySusceptible to oxidation. Incompatible with Strong Oxidizers (Nitric Acid, Peroxides) due to risk of exothermic polymerization or fire.
Hygroscopicity Likely HygroscopicKeep waste containers tightly sealed to prevent moisture absorption and caking.

Hazard Characterization & Risk Assessment

Before handling waste, you must validate the hazard class. While specific SDS data for this research chemical may be sparse, we apply the "Structurally Similar" Principle using data from DL-Alaninol and Phenolic Amino Acids.[1]

  • Corrosivity/Irritation: Amino alcohols are often corrosive (Category 1B) or severe irritants.[1] The HCl salt form moderates pH but remains an irritant.

  • Toxicity: Phenolic compounds possess systemic toxicity if absorbed. Treat as Acute Toxin (Category 4) .

  • Environmental Fate: Phenols are toxic to aquatic life. Zero-discharge policy applies.[1][2]

Detailed Disposal Protocol

A. Solid Waste (Pure Compound or Spills)
  • Containment: Transfer the solid material into a clear, chemically compatible container (High-Density Polyethylene - HDPE or Borosilicate Glass).

    • Note: Do not use metal containers, as the HCl salt can corrode metal over time.

  • Labeling: Affix a hazardous waste tag immediately.

    • Constituents: "3-(3-Hydroxyphenyl)-DL-beta-alaninol HCl"[1][3][4]

    • Hazards: Check "Toxic" and "Irritant/Corrosive".

  • Segregation: Place the container in the Solid Organic Waste bin.

    • Crucial: Ensure no oxidizers (e.g., permanganates, nitrates) are present in the same secondary containment.

B. Liquid Waste (Solutions)

Use the decision logic below to determine the correct waste stream.

  • Scenario 1: Dissolved in Organic Solvent (e.g., Methanol, DMSO) [1]

    • Dispose into Organic Solvent Waste .

    • If the solvent is halogenated (DCM, Chloroform), use the Halogenated stream.

    • If non-halogenated (Methanol, Acetone), use the Non-Halogenated stream.

  • Scenario 2: Dissolved in Water (Aqueous) [1]

    • Check pH.[5][6] If highly acidic (< pH 2), neutralize slowly with dilute Sodium Bicarbonate to pH 5-9 before adding to the waste container to prevent container degradation.[1]

    • Dispose into Aqueous Hazardous Waste .

    • Do not mix with metal-bearing waste (heavy metals) if possible, to simplify downstream treatment.[1]

Operational Workflow: Disposal Decision Tree

The following diagram outlines the logical flow for disposing of 3-(3-Hydroxyphenyl)-DL-beta-alaninol HCl based on its physical state and solvent matrix.

DisposalWorkflow Start Waste Generation: 3-(3-Hydroxyphenyl)-DL-beta-alaninol HCl StateCheck Determine Physical State Start->StateCheck Solid SOLID WASTE (Powder/Crystals) StateCheck->Solid Liquid LIQUID WASTE (Reaction Mixture/Stock) StateCheck->Liquid SolidPack Pack in HDPE/Glass Jar (No Metal) Solid->SolidPack SolventCheck Identify Solvent Matrix Liquid->SolventCheck SolidLabel Label: 'Toxic, Solid Organic' SolidPack->SolidLabel SolidDest Destruction: High-Temp Incineration SolidLabel->SolidDest Organic Organic Solvent (DMSO, MeOH, DCM) SolventCheck->Organic Aqueous Aqueous Solution (Water/Buffer) SolventCheck->Aqueous HalogenCheck Contains Halogens? (e.g., DCM) Organic->HalogenCheck pHCheck Check pH Aqueous->pHCheck HaloStream Halogenated Waste Stream HalogenCheck->HaloStream Yes NonHaloStream Non-Halogenated Waste Stream HalogenCheck->NonHaloStream No AqStream Aqueous Toxic Waste Stream pHCheck->AqStream Adjust pH 5-9 if needed

Figure 1: Decision matrix for segregating 3-(3-Hydroxyphenyl)-DL-beta-alaninol HCl waste streams.

Emergency Procedures: Spill Management

In the event of a benchtop spill, immediate action minimizes exposure and contamination.

  • PPE Upgrade: Wear double nitrile gloves, safety goggles, and a lab coat. If dust is airborne, use an N95 or P100 respirator.

  • Solid Spill:

    • Do not dry sweep (creates dust).

    • Cover the spill with a wet paper towel (water or ethanol) to dampen.

    • Scoop material into a disposable container.

    • Clean area with soap and water; collect all wipes as hazardous waste.

  • Liquid Spill:

    • Absorb with vermiculite or spill pads.

    • Place used absorbents into a heavy-duty plastic bag.[1]

    • Label as "Hazardous Waste - Debris contaminated with Phenolic Amine".[1]

Regulatory Compliance & Container Management

  • Empty Containers: Follow the "Triple Rinse" rule (RCRA).[1] Rinse the empty bottle three times with a solvent capable of dissolving the residue (e.g., Ethanol or Water). Collect the rinsate as hazardous waste.[2][5][6] Deface the label and recycle the bottle only if it is visibly clean and free of vapor.

  • Storage: Store waste containers in a cool, dry area away from direct sunlight. Ensure secondary containment is used to capture any potential leaks.

References

  • University of Wisconsin-Madison. Disposal Procedures by Chemical: Phenolic Compounds.[1] Retrieved from [Link][1]

  • Northwestern University Research Safety. Hazardous Waste Disposal Guide. Retrieved from [Link][1]

Sources

Handling

Personal protective equipment for handling 3-(3-Hydroxyphenyl)-DL-beta-alaninol HCl

Operational & Safety Guide: Handling 3-(3-Hydroxyphenyl)-DL-beta-alaninol HCl Executive Summary & Physicochemical Risk Profile As drug development professionals, we frequently handle unnatural amino acid building blocks...

Author: BenchChem Technical Support Team. Date: March 2026

Operational & Safety Guide: Handling 3-(3-Hydroxyphenyl)-DL-beta-alaninol HCl

Executive Summary & Physicochemical Risk Profile

As drug development professionals, we frequently handle unnatural amino acid building blocks like 3-(3-Hydroxyphenyl)-DL-beta-alaninol HCl (CAS: 1159826-49-9). Supplied as a hydrochloride salt, this compound typically exists as a fine, potentially hygroscopic crystalline powder. The primary operational risk stems from its physical state: fine powders are highly susceptible to aerosolization during routine gravimetric transfers.

According to its Safety Data Sheet (SDS), this compound carries specific Global Harmonized System (GHS) hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation .

  • (Implicit) As a fine hydrochloride salt powder, it acts as a mechanical and chemical irritant to mucous membranes and the respiratory tract.

Causality-Driven PPE Matrix

The Occupational Safety and Health Administration (OSHA) under 29 CFR 1910.132 mandates a comprehensive hazard assessment to dictate Personal Protective Equipment (PPE) selection [1][1]. As a Senior Application Scientist, I emphasize that PPE selection must be driven by the mechanism of exposure. For this compound, the primary vectors are dermal contact (causing irritation) and inhalation/ingestion of aerosolized dust.

Protection ZoneRequired EquipmentStandard / SpecificationMechanistic Justification
Ocular Chemical Splash GogglesANSI Z87.1 / EN 166Protects against airborne crystalline dust and accidental splashes during solvent reconstitution.
Dermal (Hands) Nitrile Exam Gloves≥ 4 mil thicknessPrevents direct skin contact (H315 hazard) and resists permeation by common reconstitution solvents (e.g., DMSO).
Dermal (Body) Flame-Resistant Lab CoatKnee-length, cuffed sleevesProvides a physical barrier against microscopic powder accumulation on personal clothing.
Respiratory N95 / FFP2 RespiratorNIOSH / EN 149 certifiedEssential if handling bulk powder outside a fume hood to prevent inhalation of H302-classified particulates.

Step-by-Step Operational Workflow

To ensure scientific integrity and operator safety, the handling of 3-(3-Hydroxyphenyl)-DL-beta-alaninol HCl must follow a self-validating protocol. This aligns with the National Research Council's Prudent Practices in the Laboratory, which emphasizes the integration of engineering controls with PPE [2][2].

Phase 1: Pre-Handling & Environmental Control

  • Verify LEV: Ensure the chemical fume hood or localized exhaust ventilation (LEV) is operational with a face velocity of 80–100 fpm.

  • Don PPE: Apply lab coat, safety goggles, and respiratory protection (if handling bulk powder outside a closed system).

  • Glove Selection: Don standard nitrile exam gloves. Inspect for micro-tears and double-glove when handling highly concentrated solutions [3][3].

Phase 2: Active Handling & Gravimetric Transfer

  • Static Mitigation: Use an anti-static weighing boat or a static eliminator (e.g., ionizing bar). Hydrochloride salts often carry static charges, causing the powder to "jump" and aerosolize upon contact with plastic spatulas.

  • Transfer: Use a clean, dry stainless steel or PTFE-coated micro-spatula. Transfer the powder slowly, keeping the source container and weighing boat deep within the fume hood sash (at least 6 inches from the edge).

  • Reconstitution: To suppress dust, add your solvent (e.g., DMSO or aqueous buffer) directly to the weighing vessel within the hood before transporting the solution to the open bench for downstream assays.

Phase 3: Post-Handling & Doffing

  • Surface Decontamination: Wipe down the analytical balance and hood surface with a damp paper towel (water or 70% ethanol) to capture any microscopic dust. Never dry-sweep chemical powders.

  • Doffing: Remove gloves using the standard "glove-in-glove" technique to prevent dermal transfer of microscopic residues.

  • Hygiene: Wash hands immediately with soap and water after doffing PPE [2][2].

Spill Response and Disposal Plan

  • Minor Powder Spill (<50g): Do not use a standard laboratory vacuum, which will rapidly aerosolize the powder and bypass standard HEPA filters. Don an N95/FFP2 mask. Cover the spill with damp absorbent paper to suppress dust, then carefully scoop the material into a hazardous waste container.

  • Solid Waste Disposal: Contaminated gloves, wipes, and empty chemical vials must be placed in a solid hazardous waste bin lined with a polyethylene bag. Do not discard in regular municipal trash.

  • Liquid Waste Disposal: If the compound is reconstituted in an organic solvent (e.g., DMSO, Methanol), the resulting solution must be collected in a compatible, clearly labeled solvent waste carboy. Segregate strictly according to local EPA/RCRA guidelines (e.g., do not mix with strong oxidizers).

Process Visualization

G Start Start: Chemical Handling 3-(3-Hydroxyphenyl)-DL-beta-alaninol HCl Assess Hazard Assessment (H302, H315) Start->Assess PPE Don Required PPE (Nitrile, Goggles, Lab Coat) Assess->PPE Hood Transfer to Chemical Fume Hood PPE->Hood Weigh Gravimetric Transfer (Anti-static tools) Hood->Weigh Spill Spill Occurs? Weigh->Spill Clean Wet-Wipe Clean-up (Avoid Dusting) Spill->Clean Yes Proceed Reconstitution & Assay Prep Spill->Proceed No Clean->Proceed Dispose Hazardous Waste Disposal Proceed->Dispose Doff Doff PPE & Wash Hands Dispose->Doff

Workflow for the safe handling and spill response of 3-(3-Hydroxyphenyl)-DL-beta-alaninol HCl.

References

  • Title: 29 CFR Part 1910 Subpart I -- Personal Protective Equipment Source: Occupational Safety and Health Administration (OSHA) / eCFR URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version (2011) Source: National Academies of Sciences, Engineering, and Medicine URL: [Link]

  • Title: Personal Protective Equipment (PPE) - research Source: University of Georgia Environmental Safety Division URL: [Link]

Sources

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